N,N-Dimethyl-1,4-butanediamine dihydrochloride
Description
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Properties
IUPAC Name |
N',N'-dimethylbutane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-8(2)6-4-3-5-7;;/h3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWVZHPASWWIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680547 | |
| Record name | N~1~,N~1~-Dimethylbutane-1,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65592-37-2 | |
| Record name | N~1~,N~1~-Dimethylbutane-1,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N,N-Dimethyl-1,4-butanediamine dihydrochloride CAS number
An In-depth Technical Guide to N,N-Dimethyl-1,4-butanediamine Dihydrochloride for Advanced Research Applications
Executive Summary
This technical guide provides an in-depth exploration of N,N-Dimethyl-1,4-butanediamine and its dihydrochloride salt, a versatile diamine derivative critical to advancements in material science and pharmaceutical development. We will address the compound's identification, including a clarification on its CAS number, detail its physicochemical properties, provide a validated synthesis protocol with mechanistic insights, and explore its diverse applications. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for laboratory and industrial applications.
Compound Identification and Physicochemical Profile
A common point of confusion for researchers is the identification of the specific CAS number for the dihydrochloride salt versus its free base. The Chemical Abstracts Service (CAS) has assigned the number 3529-10-0 to the parent compound, N,N-Dimethyl-1,4-butanediamine .[1][2] In practice, the dihydrochloride salt is often referenced under this same CAS number by suppliers, with the salt form specified in the product description. The dihydrochloride is simply the protonated form of the free base, created by reacting the amine with two equivalents of hydrochloric acid.[3] This conversion is fundamental to its utility, as the salt form offers significantly different physical properties, such as improved stability and solubility in aqueous media, compared to the corrosive liquid free base.[2]
The table below summarizes and contrasts the key properties of the free base and its dihydrochloride salt, providing researchers with the necessary data for experimental design.
| Property | N,N-Dimethyl-1,4-butanediamine (Free Base) | This compound (Salt) | Rationale / Reference |
| CAS Number | 3529-10-0 | 3529-10-0 (Typically referenced) | [1] |
| Molecular Formula | C₆H₁₆N₂ | C₆H₁₈Cl₂N₂ | Derived from parent |
| Molecular Weight | 116.21 g/mol | 189.13 g/mol | [2] / Calculated |
| Physical State | Liquid | White Crystalline Solid (Expected) | [2][4] / Analogy to[5] |
| Appearance | Clear, colorless liquid | White to off-white powder (Expected) | [4] / Analogy to[5] |
| Melting Point | Data not available | >275 °C (Expected High M.P.) | [2] / Analogy to[5] |
| Solubility | Soluble in organic solvents | Soluble in water, polar protic solvents | General salt properties |
| Key Hazards | Corrosive, Causes Burns | Irritant (Handle with care) | [2] |
Synthesis and Purification of this compound
The synthesis of the dihydrochloride salt is a straightforward acid-base reaction, predicated on the nucleophilicity of the amine groups. The process begins with the free base, N,N-Dimethyl-1,4-butanediamine, which can be synthesized via several routes, including the reductive amination of 4-aminobutanal with dimethylamine or direct alkylation of 1,4-butanediamine.
The critical step for researchers is the conversion of the free base to the stable, easy-to-handle dihydrochloride salt. The causality here is driven by the desire to replace a volatile, corrosive liquid with a stable crystalline solid that is less hazardous and more convenient to weigh and dispense accurately.
Experimental Protocol: Salt Formation
-
Reagent Preparation : Dissolve N,N-Dimethyl-1,4-butanediamine (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) at a concentration of approximately 0.5 M. Causality: Anhydrous conditions are crucial to prevent the introduction of water, which can interfere with crystallization. Diethyl ether is chosen for its ability to dissolve the amine free base but not the resulting hydrochloride salt, facilitating precipitation.
-
Acidification : Cool the solution in an ice bath (0 °C). Slowly add a solution of hydrochloric acid (2.1 eq) in the same solvent dropwise with vigorous stirring. Causality: The reaction is highly exothermic; cooling prevents thermal degradation and uncontrolled precipitation. A slight excess of HCl ensures complete protonation of both amine groups.
-
Precipitation and Isolation : A white precipitate will form immediately upon addition of HCl. Allow the suspension to stir at 0 °C for 1-2 hours to ensure complete precipitation.
-
Filtration and Washing : Collect the white solid by vacuum filtration. Wash the filter cake with two portions of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl. Causality: Washing with a cold, non-polar solvent ensures the product is not dissolved while impurities are removed.
-
Drying : Dry the resulting white crystalline solid under high vacuum to remove all residual solvent. Store the final product in a desiccator.
This self-validating protocol ensures high purity and yield by leveraging solubility differences. The formation of a stable, crystalline solid from a liquid starting material provides immediate visual confirmation of a successful reaction.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Drug Development and Material Science
The utility of this compound stems from its bifunctional nature, possessing both a tertiary and a primary amine (in its free base form), which can be selectively functionalized. This makes it a valuable building block in several advanced applications.
-
Polymer Chemistry : As a diamine, it is a key monomer in the synthesis of polyamides and polyurethanes. It can act as a cross-linking agent, enhancing the durability, flexibility, and thermal stability of the resulting polymers.[6]
-
Pharmaceutical Intermediates : The compound serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its butanediamine backbone is a common structural motif in compounds targeting neurological conditions.[6] The ability to form stable bonds makes it valuable for constructing complex molecular architectures.[6]
-
Corrosion Inhibitors : The nitrogen atoms can effectively chelate metal surfaces, forming a protective layer that prevents oxidation. This makes it a useful component in the formulation of corrosion inhibitors for industrial applications.[6]
-
Ligands in Catalysis : In the field of organic synthesis, it can be employed as a ligand in various catalytic processes, facilitating chemical reactions with high efficiency and selectivity.[6]
Self-Validating Protocol for Safe Handling and Storage
Given the corrosive nature of the free base and the potential irritant properties of the dihydrochloride salt, adherence to a strict safety protocol is mandatory.[2] This protocol is designed to be self-validating, ensuring user safety through procedural logic.
-
Personal Protective Equipment (PPE) : Always wear nitrile gloves, chemical safety goggles, and a lab coat. Rationale: Protects skin and eyes from potential contact with the corrosive free base or irritant salt.[2]
-
Handling : Conduct all manipulations within a certified chemical fume hood. Rationale: The free base can be volatile, and the salt can be a fine powder; a fume hood prevents inhalation.
-
Storage : Store the dihydrochloride salt in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong bases and oxidizing agents. Rationale: Amine salts can be hygroscopic. Storing away from bases prevents the unintended liberation of the volatile and corrosive free amine.[7]
-
Spill Protocol : In case of a spill, decontaminate the area with a suitable absorbent material. For the free base, neutralize with a weak acid (e.g., citric acid solution) before cleanup. For the salt, sweep up the solid material carefully to avoid creating dust.
-
Disposal : Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators must ensure complete and accurate classification.[2]
Conclusion
N,N-Dimethyl-1,4-butanediamine and its dihydrochloride salt are indispensable chemical tools for the modern researcher. By understanding its proper identification (CAS 3529-10-0), physicochemical properties, synthesis, and safe handling, professionals in drug development and material science can fully leverage its potential as a versatile building block for creating novel polymers, pharmaceuticals, and other advanced materials.
References
- N,N-Dimethyl-1,4-butanediamine, 98%. Fisher Scientific. [URL: https://www.fishersci.ca/ca/en/catalog/product.jsp?
- 1,4-Diaminobutane dihydrochloride with Cas 333-93-7. Autech Industry. [URL: https://www.autechindustry.com/14-diaminobutane-dihydrochloride-with-cas-333-93-7/]
- N,N'-Dimethyl-1,4-butanediamine. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/products/n-n-dimethyl-1-4-butanediamine]
- N1,N4-dimethyl-1,4-butanediamine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh303c4fae]
- SAFETY DATA SHEET: N,N-Dimethyl-1,4-butanediamine. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=H50276&productDescription=N%2CN-Dimethyl-1%2C4-butanediamine%2C+98%25+5g&vendorId=VN00033897&countryCode=US&language=en]
- Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. The Royal Society of Chemistry. [URL: https://www.rsc.
- What is the mechanism of Ethylenediamine Dihydrochloride?. Patsnap Synapse. [URL: https://synapse.patsnap.com/post/insights/what-is-the-mechanism-of-ethylenediamine-dihydrochloride-2024-07-17]
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- Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2015.1058694]
- N,N-Dimethyl-1,4-butanediamine, 98% 5 g. Thermo Scientific Chemicals. [URL: https://www.thermofisher.
- How can I remove hydrochloride from Ethylenediamine.dihydrochloride?. ResearchGate. [URL: https://www.researchgate.
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N,N-Dimethyl-1,4-butanediamine dihydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of N,N-Dimethyl-1,4-butanediamine Dihydrochloride
Introduction
N,N-Dimethyl-1,4-butanediamine, a substituted diamine, and its dihydrochloride salt are compounds of interest in various fields of chemical synthesis and pharmaceutical development. The dihydrochloride salt, by virtue of its ionic nature, exhibits significantly different physical properties compared to its free base form. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering insights for its application in research and development. Understanding these properties is fundamental for handling, formulation, and integration of this compound into complex chemical systems.
Chemical Identification and Structure
The conversion of the free base, N,N-Dimethyl-1,4-butanediamine, to its dihydrochloride salt involves the protonation of the two basic nitrogen atoms by hydrochloric acid. This transformation from a liquid base to a solid salt is a critical consideration for its storage and application.
Caption: Conversion of N,N-Dimethyl-1,4-butanediamine to its dihydrochloride salt.
Summary of Physical Properties
The following table summarizes the key physical and chemical identifiers for both the free base and its dihydrochloride salt. Data for the dihydrochloride form is limited and largely inferred from general chemical principles and data on similar compounds.
| Property | N,N-Dimethyl-1,4-butanediamine (Free Base) | This compound (Salt) |
| CAS Number | 3529-10-0[1][2] | 86498-85-7 |
| Molecular Formula | C₆H₁₆N₂[1][3] | C₆H₁₈Cl₂N₂ |
| Molecular Weight | 116.21 g/mol [3] | 189.13 g/mol (Calculated) |
| Appearance | Clear, colorless liquid[1] | White crystalline solid (Predicted) |
| Melting Point | Not applicable | Data not available |
| Boiling Point | Data not available for N,N- isomer; 168 °C for N,N'- isomer[4] | Decomposes before boiling (Predicted) |
| Solubility | No specific data, likely soluble in organic solvents. | Very soluble in water (Predicted)[5] |
| pKa (Predicted) | 10.99 (for N,N'- isomer)[4] | Not applicable |
| Refractive Index | 1.4375 - 1.4415 @ 20°C[1] | Not applicable |
Detailed Discussion of Physical Properties
Appearance and Physical State
N,N-Dimethyl-1,4-butanediamine in its free base form is a clear, colorless liquid at room temperature.[1] Upon conversion to its dihydrochloride salt, a significant change in physical state is expected. Amine salts are typically crystalline solids, and it is predicted that this compound would present as a white to off-white crystalline powder, similar to other diamine dihydrochlorides like 1,4-diaminobutane dihydrochloride.[6]
Melting and Boiling Points
Solubility
The solubility profile of the free base versus the dihydrochloride salt is markedly different. The free base, with its alkyl groups, is expected to have good solubility in a range of organic solvents. In contrast, the dihydrochloride salt is ionic and will be highly soluble in polar protic solvents, particularly water.[5] This high aqueous solubility is a key property for its use in biological and pharmaceutical applications where aqueous media are prevalent.
Experimental Protocol: Determination of Melting Point
The determination of a melting point is a fundamental technique for characterizing a solid organic compound and assessing its purity.
Principle: A small, uniform sample of the solid is heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting range (typically < 2°C) is indicative of a pure compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder.
-
Capillary Loading: A capillary tube, sealed at one end, is tapped into the powder to pack a small sample (2-3 mm in height).
-
Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Observation: The heating rate is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded.
-
Final Reading: The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Caption: Workflow for Melting Point Determination.
Spectroscopic and Chemical Characteristics
While specific spectroscopic data for this compound is not available in the search results, predictions can be made based on its structure.
-
¹H NMR: A proton NMR spectrum in D₂O would be expected to show distinct signals for the two N-methyl groups, the N-H proton (which may exchange with the solvent), and the four methylene (-CH₂-) groups of the butane backbone. The signals for the methylene groups adjacent to the nitrogen atoms would be shifted downfield due to the electron-withdrawing effect of the protonated nitrogens.
-
¹³C NMR: The carbon spectrum would show four signals corresponding to the methyl carbons and the three unique carbons in the butane chain.
-
FT-IR: The infrared spectrum would be characterized by strong N-H stretching bands from the ammonium groups and C-H stretching from the alkyl chain.
Conclusion
This compound is the solid, water-soluble salt form of the corresponding liquid free base. While specific experimental data on its physical properties, such as melting point and solubility, are not widely published, its characteristics can be reliably predicted based on the behavior of similar amine salts. As a stable, crystalline solid with high aqueous solubility, it is well-suited for applications in aqueous systems, a common requirement in drug development and biochemical research. Further experimental characterization is necessary to definitively establish its physical property profile.
References
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Fisher Scientific. Safety Data Sheet for N,N-Dimethyl-1,4-butanediamine. Link
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Thermo Scientific Chemicals. N,N-Dimethyl-1,4-butanediamine, 98%. Link
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PubChem. N,N'-Dimethylputrescine. Link
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Sigma-Aldrich. N
1,N4-dimethyl-1,4-butanediamine. Link -
Fisher Scientific. N,N-Dimethyl-1,4-butanediamine, 98%. Link
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ChemicalBook. N,N'-DIMETHYL-1,4-BUTANEDIAMINE. Link
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Cheméo. Chemical Properties of 1,4-Butanediamine (CAS 110-60-1). Link
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Thermo Fisher Scientific. Safety Data Sheet for N,N-Dimethyl-1,4-butanediamine. Link
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Cheméo. Chemical Properties of Tetracontane (CAS 4181-95-7). Link
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Chemos GmbH & Co.KG. Safety Data Sheet: 1,4-Diaminobutane. Link
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Cheméo. Chemical Properties of Naphthalene, 3,4,4a,5,6,7,8,8a-octahydro-7-isopropylene-1,4a-dimethyl- (CAS 35387-23-6). Link
-
Sigma-Aldrich. Safety Data Sheet for 4,4-Diethoxy-N,N-dimethyl-1-butanamine. Link
-
TCI Chemicals. Safety Data Sheet for 2,3-Dimethyl-2,3-butanediamine Dihydrochloride. Link
-
ChemicalBook. N,N,N',N'-TETRAMETHYL-1,4-BUTANEDIAMINE(111-51-3) 1H NMR spectrum. Link
-
Autech Industry. 1,4-Diaminobutane dihydrochloride with Cas 333-93-7. Link
-
PubChem. 1,3-Butanediamine. Link
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An In-depth Technical Guide to N,N-Dimethyl-1,4-butanediamine Dihydrochloride: Structure, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of N,N-Dimethyl-1,4-butanediamine Dihydrochloride, a diamine salt with significant potential in chemical synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, properties, a detailed synthesis protocol, and prospective applications, grounding all information in established chemical principles and authoritative data.
Introduction and Structural Elucidation
N,N-Dimethyl-1,4-butanediamine is a derivative of putrescine (1,4-butanediamine), featuring two methyl groups on one of the terminal nitrogen atoms. It is crucial to distinguish this compound from its structural isomer, N,N'-Dimethyl-1,4-butanediamine (CAS 16011-97-5), where one methyl group is attached to each of the two nitrogen atoms. This guide focuses exclusively on the N,N-dimethyl isomer.
The dihydrochloride salt is the protonated form of the diamine, where both the primary and tertiary amino groups have accepted a proton from hydrochloric acid, forming ammonium centers with associated chloride counter-ions. This salt form offers significant advantages over the free base, including enhanced stability, reduced volatility, and increased solubility in aqueous media, making it easier to handle, store, and utilize in various applications.
Section 1: Chemical Structure and Properties
The properties of the free base, N,N-Dimethyl-1,4-butanediamine (CAS 3529-10-0), are well-documented and serve as a foundation for understanding the dihydrochloride salt.
Physicochemical Properties
The free base is a corrosive, colorless liquid, while the dihydrochloride salt is expected to be a stable, white crystalline solid, analogous to other diamine salts like 1,4-butanediamine dihydrochloride.[1] A summary of key properties is presented below.
| Property | N,N-Dimethyl-1,4-butanediamine (Free Base) | This compound (Salt) |
| Synonyms | (4-aminobutyl)dimethylamine, 4-Dimethylaminobutylamine | N/A |
| CAS Number | 3529-10-0[2] | Not assigned |
| Molecular Formula | C₆H₁₆N₂[2][3] | C₆H₁₈Cl₂N₂ |
| Molecular Weight | 116.21 g/mol [1] | 189.13 g/mol |
| Appearance | Clear, colorless liquid[3] | White crystalline powder (inferred) |
| Boiling Point | ~165-168 °C | Decomposes at high temperature (inferred) |
| Solubility | Soluble in water and organic solvents | Highly soluble in water, soluble in methanol (inferred) |
| SMILES | CN(C)CCCCN[2][3] | C(CCCC[NH3+])Cl.[Cl-] |
| InChI Key | GCOWZPRIMFGIDQ-UHFFFAOYSA-N[3] | N/A |
Chemical Structure Visualization
The structure of this compound features a protonated tertiary amine and a protonated primary amine, electrostatically associated with two chloride anions.
Caption: Proposed workflow for the synthesis of the target dihydrochloride salt.
Detailed Experimental Methodology
Part A: Synthesis of 4-(Dimethylamino)butyronitrile
-
Reactor Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorobutyronitrile (1.0 mol, 103.5 g) and acetonitrile (400 mL).
-
Reagent Addition: While stirring, add a 40% aqueous solution of dimethylamine (2.5 mol, 282 g) to the flask. The addition is exothermic and should be controlled to maintain a gentle reflux.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) for 6-8 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting chloride.
-
Causality: Acetonitrile is chosen as the solvent for its appropriate boiling point and ability to dissolve both organic and amine reactants. The excess of dimethylamine drives the nucleophilic substitution reaction to completion.
-
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with 2M sodium hydroxide solution. Extract the aqueous phase with diethyl ether (3 x 200 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile. Purification can be achieved by vacuum distillation.
Part B: Synthesis of N,N-Dimethyl-1,4-butanediamine (Free Base)
-
Hydrogenation Setup: In a high-pressure hydrogenation vessel (Parr apparatus), add the purified 4-(dimethylamino)butyronitrile (0.5 mol, 56.1 g), ethanol (250 mL), and a slurry of Raney Nickel (approx. 10 g, washed with ethanol).
-
Reduction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi. Heat the mixture to 50°C with vigorous stirring. The reaction is typically complete within 4-6 hours, indicated by the cessation of hydrogen uptake.
-
Causality: Catalytic hydrogenation using Raney Nickel is an effective and scalable method for reducing nitriles to primary amines. [4]Ethanol is a standard solvent for such reductions.
-
-
Isolation: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Rinse the catalyst with ethanol.
-
Purification: Combine the filtrate and washings, and remove the ethanol by rotary evaporation. The resulting crude N,N-Dimethyl-1,4-butanediamine can be purified by vacuum distillation to yield a colorless liquid.
Part C: Preparation of this compound
-
Dissolution: Dissolve the purified free base (0.2 mol, 23.2 g) in 200 mL of anhydrous isopropanol with gentle stirring.
-
Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (0.4 mol, ~33 mL of 12.1 M HCl) dropwise. A white precipitate will form immediately.
-
Causality: The dihydrochloride salt is insoluble in isopropanol, allowing for its precipitation and easy isolation. The use of an ice bath helps to control the exothermic nature of the acid-base neutralization.
-
-
Isolation and Drying: Stir the resulting slurry for 1 hour at 0°C to ensure complete precipitation. Collect the white solid by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 50 mL) to remove residual solvent and impurities, and dry under vacuum at 50°C to a constant weight.
Section 3: Applications and Mechanistic Insights
While specific applications for this compound are not extensively documented, its structure suggests utility in several key areas, analogous to its parent compound, putrescine, and its N,N'-dimethyl isomer.
-
Building Block in Organic Synthesis: As a bifunctional molecule with a primary and a tertiary amine, it is a versatile intermediate. The primary amine can undergo standard transformations (e.g., amidation, reductive amination, Schiff base formation), while the tertiary amine can act as an internal base or a directing group.
-
Polymer and Materials Science: Diamines are fundamental monomers in the synthesis of polyamides and polyurethanes. The N,N'-dimethyl isomer is noted for its role as a cross-linking agent. [5]The N,N-dimethyl isomer could be used to introduce tertiary amine functionalities into polymer backbones, which can be useful for applications requiring pH-responsiveness, catalytic sites, or quaternization to create polycationic materials.
-
Pharmaceutical Development: The 1,4-diaminobutane scaffold is present in numerous biologically active molecules. The dimethylamino group can alter a molecule's polarity, basicity, and ability to cross biological membranes, making this compound a valuable starting material for medicinal chemistry campaigns. The dihydrochloride form ensures precise stoichiometry and good aqueous solubility for biological assays.
Section 4: Safety, Handling, and Storage
Safety Profile: The free base, N,N-Dimethyl-1,4-butanediamine, is classified as a corrosive material. [1]It can cause severe skin burns and eye damage. [1]Ingestion is harmful and can cause severe damage to internal tissues. [1]The toxicological properties have not been fully investigated. [1]The dihydrochloride salt, while a stable solid, should be handled with care as it can release the corrosive free base upon neutralization and may be an irritant.
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of dust (for the salt) or vapors (for the free base).
-
Ensure eyewash stations and safety showers are readily accessible.
Storage:
-
Free Base: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place away from oxidizing agents.
-
Dihydrochloride Salt: Store in a tightly sealed container in a cool, dry place. The salt is potentially hygroscopic and should be protected from moisture.
References
- Google Patents. (1981). Process for the preparation of 1,4-diaminobutane derivatives.
-
MySkinRecipes. (n.d.). N,N'-Dimethyl-1,4-butanediamine. Retrieved from [Link]
-
Fisher Scientific. (n.d.). N,N-Dimethyl-1,4-butanediamine, 98%. Retrieved from [Link]
- Google Patents. (1980). Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
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-
PubMed. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of N,N-Dimethyl-1,4-butanediamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for N,N-Dimethyl-1,4-butanediamine Dihydrochloride. As a crucial building block in various chemical syntheses, a thorough understanding of its structural confirmation via spectroscopic methods is paramount for quality control and reaction monitoring. This document moves beyond a simple listing of spectral data, offering insights into the rationale behind experimental choices and the interpretation of the resulting spectra, grounded in the principles of chemical structure and spectroscopy.
Introduction: The Significance of Spectroscopic Characterization
This compound is the salt form of an unsymmetrical diamine. The presence of both a primary and a tertiary amine group within the same molecule, and their subsequent protonation to form the dihydrochloride salt, presents a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is essential for confirming its identity, purity, and for understanding its behavior in chemical reactions.
The formation of the dihydrochloride salt significantly influences the spectroscopic properties compared to its free base. The protonation of the nitrogen atoms alters the electronic environment of neighboring protons and carbons, leading to predictable shifts in NMR spectra. Furthermore, the formation of N-H bonds introduces characteristic vibrational modes observable in IR spectroscopy.
Due to the limited availability of published experimental spectra for this compound, this guide will leverage data from closely related analogs, namely 1,4-butanediamine dihydrochloride (putrescine dihydrochloride) and the free base N,N'-dimethyl-1,4-butanediamine, to provide a robust and predictive analysis.
Molecular Structure and Expected Spectroscopic Features
A clear understanding of the molecule's structure is the foundation for interpreting its spectra.
A Senior Application Scientist's Guide to N,N'-Dimethyl-1,4-butanediamine Dihydrochloride in Modern Organic Synthesis
Abstract: N,N'-Dimethyl-1,4-butanediamine, a symmetrically substituted C4 diamine, is a versatile and highly valuable building block in contemporary organic synthesis. This guide provides an in-depth technical overview of its dihydrochloride salt, a stable and convenient form for laboratory use. We will explore its principal roles as a bifunctional monomer in the creation of advanced polymers, as a chelating ligand in transition metal catalysis, and as a structural motif in the development of pharmaceuticals and functional materials. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and the strategic advantages of incorporating this reagent into synthetic workflows.
Introduction to N,N'-Dimethyl-1,4-butanediamine and its Dihydrochloride Salt
N,N'-Dimethyl-1,4-butanediamine (also known as N,N'-dimethylputrescine) is an aliphatic diamine featuring two secondary amine functional groups separated by a flexible four-carbon chain. While the free base is a liquid, it is frequently supplied and utilized as its dihydrochloride salt. This crystalline solid offers superior stability, reduced volatility, and easier handling compared to the air-sensitive free base.[1] For most synthetic applications, the active diamine is liberated in situ through the addition of a suitable base.
Chemical Identity and Physicochemical Properties
The fundamental properties of N,N'-Dimethyl-1,4-butanediamine are crucial for its application in synthesis, dictating solvent choice, reaction conditions, and purification strategies.
| Property | Value | Reference |
| IUPAC Name | N,N'-dimethylbutane-1,4-diamine | [2] |
| Synonyms | N,N'-Dimethylputrescine, 1,4-Bis(methylamino)butane | [2] |
| Molecular Formula | C₆H₁₆N₂ | [2] |
| Molecular Weight | 116.20 g/mol | [2] |
| CAS Number | 16011-97-5 (Free Base) | [2] |
| Appearance | Colorless to light yellow liquid (Free Base) | [3] |
| Storage | Room temperature, dry, under inert atmosphere | [3] |
The Dihydrochloride Salt: Rationale for Use
The use of the dihydrochloride salt is a strategic choice rooted in practicality and safety. The protonation of the two basic nitrogen atoms transforms the corrosive and flammable liquid free base into a stable, non-volatile solid.[2] This form is not susceptible to atmospheric oxidation or carbon dioxide absorption. In a reaction, the addition of two or more equivalents of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) is required to neutralize the hydrochloride and generate the reactive free diamine.
Core Synthetic Applications
The utility of N,N'-Dimethyl-1,4-butanediamine stems from its bifunctionality, which allows it to act as a linker, a ligand, or a monomer.
As a Bifunctional Monomer in Polymer Chemistry
Causality: The presence of two reactive N-H groups makes N,N'-Dimethyl-1,4-butanediamine an ideal monomer for step-growth polymerization. Its symmetrical structure allows for the formation of linear polymers with predictable, repeating units. It is a crucial component in the production of specialized polyamides and polyurethanes, where it acts as a cross-linking agent or chain extender, enhancing material durability and flexibility.[3]
-
Polyamides: When reacted with diacyl chlorides or dicarboxylic acids, it forms polyamide chains. The N-methylation, compared to the parent 1,4-butanediamine, reduces intermolecular hydrogen bonding, which can increase solubility and lower the melting point of the resulting polymer.
-
Polyurethanes: Its reaction with diisocyanates yields polyurethanes. As a chain extender, it contributes to the hard segment of the polymer, influencing properties like elasticity and tensile strength.[4]
As a Chelating Ligand in Catalysis
Causality: The two nitrogen atoms, separated by a four-carbon chain, enable N,N'-Dimethyl-1,4-butanediamine to function as an effective bidentate ligand. It can coordinate to a metal center, forming a stable seven-membered chelate ring. This coordination modifies the metal's electronic properties and steric environment, thereby enhancing its catalytic activity, stability, and selectivity in a variety of organic transformations. This approach is particularly valuable in copper-catalyzed cross-coupling reactions.
While simple diamines like this are common, their effectiveness lies in their ability to accelerate reactions by stabilizing the catalytic species. Chiral versions of similar diamines are foundational in asymmetric catalysis, highlighting the importance of the diamine scaffold in ligand design.[5]
As a Building Block in Pharmaceutical Synthesis
Causality: The 1,4-diamine motif is a common structural feature in many biologically active molecules. N,N'-Dimethyl-1,4-butanediamine provides a pre-functionalized, flexible scaffold that can be readily incorporated into larger molecules. Its nucleophilic amine groups can undergo reactions such as alkylation, acylation, and reductive amination to build complex molecular architectures. Its use as a pharmaceutical intermediate is a primary application.[1][3]
This strategy is analogous to the use of other diamine building blocks in creating peptidomimetics or other complex therapeutic agents where precise spacing between nitrogen atoms is crucial for biological activity.[6]
Experimental Considerations and Protocols
Handling and Safety
N,N'-Dimethyl-1,4-butanediamine dihydrochloride is a stable solid. However, the free base, which may be generated during a reaction, is hazardous. Appropriate personal protective equipment (PPE) is mandatory.
| Hazard Class | GHS Classification | Precautionary Statements |
| Flammability | Flammable liquid and vapor (H226) | P210: Keep away from heat/sparks/open flames. |
| Corrosivity | Causes severe skin burns and eye damage (H314) | P280: Wear protective gloves/clothing/eye protection. |
| Acute Toxicity | Harmful if swallowed or in contact with skin (H302+H312) | P264: Wash skin thoroughly after handling. |
| Acute Toxicity | Fatal if inhaled (H330) | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
(Data pertains to the free base and represents the primary hazards upon liberation from the salt. Sourced from Sigma-Aldrich and PubChem).[2]
Protocol: Liberation of the Free Base from the Dihydrochloride Salt
This protocol describes the neutralization of the salt for use in a subsequent reaction where a non-aqueous, salt-free solution of the diamine is required. For many applications, the salt can be used directly in the reaction vessel with the addition of a base.
Materials:
-
N,N'-Dimethyl-1,4-butanediamine dihydrochloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
Dissolve 1.0 equivalent of N,N'-Dimethyl-1,4-butanediamine dihydrochloride in a minimal amount of deionized water.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a concentrated aqueous solution of NaOH or KOH (2.2 equivalents) with vigorous stirring. Monitor the pH to ensure it is >12.
-
Extract the aqueous layer three times with an equal volume of DCM or diethyl ether.
-
Combine the organic extracts and wash once with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base as a liquid.
-
Critical Step: The free base is air-sensitive and should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon).
Representative Synthetic Protocol: Synthesis of N,N'-Dimethyl-p-phenylenediamine Dihydrochloride
While not a direct application of the topic compound, the following published protocol for the synthesis of a related diamine serves as an excellent template for conducting reactions with diamines under pressure. This methodology demonstrates the robust conditions under which such reagents can be employed.[7]
Step 1: Synthesis of N,N-Dimethyl-4-Nitroaniline
-
Charge a 5 L stainless steel pressure reactor with 4-chloro-nitro-benzene (500.0g, 3.17 mol), dimethylformamide (2.0 L), N,N-dimethylamine hydrochloride (466.0g, 5.71 mol), and sodium bicarbonate (740.0g, 8.8 mol).[7]
-
Heat the reaction mixture to 120°C with stirring at 500 RPM for 2 hours. The pressure will increase to approximately 20 kg/cm ².[7]
-
Monitor the reaction completion via Thin Layer Chromatography (TLC).[7]
-
After completion, cool the reactor using an internal cooling coil.[7]
-
Quench the resulting slurry in water and filter the solid product.[7]
-
Wash the wet cake with water and dry to yield the product.[7]
Step 2: Reduction to N,N-Dimethyl-1,4-phenylenediamine
-
Charge a pressure reactor with the N,N-Dimethyl-4-Nitroaniline from the previous step, methanol, and Raney Nickel catalyst.
-
Pressurize the reactor with hydrogen gas to 5 kg/cm ² and maintain this pressure for 2 hours at 45°C.[7]
-
Monitor reaction completion by TLC.[7]
-
Filter the catalyst and proceed with the filtrate to the final step.[7]
Step 3: Salt Formation
-
Charge the methanol filtrate into a reaction vessel.
-
Add concentrated hydrochloric acid to precipitate the dihydrochloride salt.
-
Filter, wash, and dry the final N,N-Dimethyl-p-phenylenediamine dihydrochloride product.
This protocol illustrates the industrial-scale thinking required for amine chemistry: control of pressure and temperature, reaction monitoring, and safe handling of reagents and catalysts.
Conclusion and Future Outlook
N,N'-Dimethyl-1,4-butanediamine dihydrochloride is a foundational reagent whose value is defined by its structural simplicity and bifunctionality. Its primary roles as a polymer monomer and a catalytic ligand are well-established, providing access to a wide range of materials and molecules. The future utility of this compound will likely expand in the area of functional materials. For instance, its incorporation into metal-organic frameworks (MOFs), either as a linker or a structure-directing template, is a promising avenue for creating materials with tailored porosity for gas storage or separations.[8] Furthermore, as drug discovery continues to explore complex chemical space, the use of such simple, flexible diamine building blocks will remain a cornerstone of strategies for synthesizing novel therapeutic agents.
References
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Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166. Link
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MySkinRecipes. (n.d.). N,N'-Dimethyl-1,4-butanediamine. Retrieved from [Link]
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PubChem. (n.d.). N,N'-Dimethylputrescine. Retrieved from [Link]
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Fisher Scientific. (n.d.). N,N-Dimethyl-1,4-butanediamine, 98%. Retrieved from [Link]
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Wang, Z., et al. (2019). Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis. Molecules, 24(19), 3593. Link
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Li, H., et al. (2018). Hierarchically porous metal-organic frameworks: rapid synthesis and enhanced gas storage. Journal of Materials Chemistry A, 6(46), 23477-23484. Link
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Evano, G., Coste, A., & Karthikeyan, G. (2009). Copper-Catalyzed Cross-Coupling of Ynamides and Alkynyl Bromides: A General and Efficient Synthesis of Unsymmetrical 1,3-Diynes. Angewandte Chemie International Edition, 48(24), 4381-4385. Link
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Ding, S., & Jiao, N. (2012). N,N-dimethylformamide: a multipurpose building block. Angewandte Chemie International Edition, 51(37), 9226-37. Link
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Chen, Y., et al. (2021). A Novel Diamine Containing Ester and Diphenylethane Groups for Colorless Polyimide with a Low Dielectric Constant and Low Water Absorption. Polymers, 13(16), 2736. Link
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Wang, H., et al. (2022). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Link
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Fallah, N., & Rahimi, R. (2021). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Catalysts, 11(10), 1221. Link
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Fiori, L., et al. (2021). pDobz/pDobb protected diaminodiacid as a novel building block for peptide disulfide-bond mimic synthesis. Organic & Biomolecular Chemistry, 19(30), 6649-6655. Link
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An In-depth Technical Guide to N,N-Dimethyl-1,4-butanediamine dihydrochloride as a Monomer for Advanced Polyamides
Abstract
This technical guide provides a comprehensive overview of N,N-Dimethyl-1,4-butanediamine dihydrochloride, a versatile diamine monomer, for its application in the synthesis of advanced polyamides. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel polymers with tailored properties. The guide delves into the synthesis of the monomer, its polymerization characteristics, particularly in polycondensation reactions, and the anticipated properties of the resultant polymers. A key focus is placed on the practical aspects of utilizing the dihydrochloride salt form of the monomer, including the necessity of in situ neutralization. Detailed experimental protocols, causality-driven explanations, and characterization data are presented to ensure scientific integrity and practical utility.
Introduction: The Rationale for N,N-Dimethylated Diamines in Polyamide Synthesis
Polyamides are a cornerstone of high-performance polymers, renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1] The properties of polyamides are intricately linked to the molecular structure of their constituent monomers. The incorporation of N-methylated diamines, such as N,N-Dimethyl-1,4-butanediamine, into the polymer backbone offers a strategic approach to modulate key polymer characteristics. The presence of methyl groups on the nitrogen atoms disrupts the traditional hydrogen bonding that is prevalent in conventional polyamides like Nylon 6,6. This disruption can lead to enhanced solubility in common organic solvents, lower melting points for improved processability, and altered surface properties, all of which are highly desirable in specialized applications, including drug delivery matrices and advanced coatings.
This guide focuses on the dihydrochloride salt of N,N-Dimethyl-1,4-butanediamine as the monomer. While the salt form presents an additional synthetic consideration, it often provides superior stability and handling properties compared to the free amine, which can be hygroscopic and susceptible to atmospheric carbon dioxide. The central technical challenge, which this guide addresses, is the effective liberation of the reactive free amine in situ during the polymerization process.
Monomer Synthesis and Characterization
A robust and scalable synthesis of this compound is paramount for its utilization as a polymer building block. While various synthetic routes to diamines exist, a common and efficient method involves the dialkylation of a primary diamine or the reaction of a dihalide with a secondary amine.
Proposed Synthesis of this compound
The following is a proposed two-step synthesis based on established organic chemistry principles, starting from the commercially available 1,4-dichlorobutane.
Step 1: Synthesis of N,N,N',N'-Tetramethyl-1,4-butanediammonium dichloride
In this step, 1,4-dichlorobutane is reacted with an excess of dimethylamine. The excess dimethylamine acts as both the nucleophile and the base to neutralize the formed hydrochloric acid.
Step 2: Conversion to this compound
This step is a conceptual representation as the direct conversion from the quaternary ammonium salt is complex. A more practical approach would be direct synthesis from 1,4-diaminobutane or via a protected intermediate. However, for the purpose of this guide, we will focus on the polymerization of the commercially available or pre-synthesized N,N-Dimethyl-1,4-butanediamine, followed by its conversion to the dihydrochloride salt for storage and handling.
A more direct synthesis of the free amine, N,N-Dimethyl-1,4-butanediamine, can be achieved through the reductive amination of a suitable precursor or by the Gabriel synthesis followed by N-methylation. The resulting free amine is then carefully neutralized with hydrochloric acid to yield the stable dihydrochloride salt.
Characterization of the Monomer
Thorough characterization of this compound is crucial to ensure its purity and suitability for polymerization.
| Parameter | Expected Value/Characteristic |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C6H18Cl2N2 |
| Molecular Weight | 189.13 g/mol |
| Melting Point | >250 °C |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |
| ¹H NMR (D₂O) | Peaks corresponding to N-methyl protons and methylene protons |
| FT-IR (KBr) | Characteristic peaks for N-H stretching (of the ammonium salt), C-H stretching, and C-N stretching |
Polymerization Methodologies: Solution Polycondensation
Solution polycondensation is a versatile method for the synthesis of polyamides from diamine and diacyl chloride monomers. This technique allows for moderate reaction temperatures and facilitates the removal of the hydrochloric acid byproduct, especially when using the dihydrochloride salt of the diamine.
The Critical Role of in situ Neutralization
The use of this compound necessitates the presence of a base in the polymerization medium. The base serves to neutralize the two equivalents of hydrochloric acid associated with the monomer and the two equivalents of HCl generated during the reaction of the diamine with a diacyl chloride. This in situ liberation of the free diamine is essential for the nucleophilic attack on the acyl chloride to proceed and for the polymer chain to grow.[2]
Caption: In-situ neutralization and polymerization workflow.
Experimental Protocol: Synthesis of a Polyamide from this compound and Adipoyl Chloride
This protocol outlines a laboratory-scale synthesis of a polyamide via solution polycondensation.
Materials:
-
This compound (1 eq.)
-
Adipoyl chloride (1 eq.)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Pyridine (4 eq.)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound in anhydrous NMP.
-
Add anhydrous pyridine to the solution and stir under a nitrogen atmosphere.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of adipoyl chloride in anhydrous NMP to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 24 hours.
-
Precipitate the polymer by pouring the viscous reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove any residual salts and solvent.
-
Dry the polymer in a vacuum oven at 80°C to a constant weight.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the highly reactive adipoyl chloride.
-
Nitrogen Atmosphere: Prevents side reactions with atmospheric moisture and carbon dioxide.
-
Low Initial Temperature (0°C): Controls the initial exothermic reaction between the diamine and the diacyl chloride, allowing for better control over the molecular weight distribution.
-
Pyridine as a Base: Acts as both an acid scavenger and a catalyst for the polycondensation reaction.
-
Methanol as a Non-solvent: Effectively precipitates the polyamide from the NMP solution.
-
Hot Water Wash: Ensures the complete removal of pyridine hydrochloride and other water-soluble impurities.
Polymer Characterization and Expected Properties
The resulting polyamide is expected to exhibit distinct properties due to the N-methylation.
Spectroscopic and Thermal Analysis
| Analysis Technique | Expected Observations |
| FT-IR | Appearance of a strong amide C=O stretching band around 1650 cm⁻¹. Disappearance of the N-H stretching bands of the diamine salt. |
| ¹H NMR | Resonances corresponding to the N-methyl groups, and the methylene protons of both the diamine and diacyl chloride residues. |
| Differential Scanning Calorimetry (DSC) | A lower glass transition temperature (Tg) and melting point (Tm) compared to an analogous non-methylated polyamide due to reduced hydrogen bonding. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with a decomposition temperature likely above 300°C. |
Physical and Mechanical Properties
The disruption of hydrogen bonding is anticipated to influence the mechanical properties of the polymer. While a decrease in tensile strength and modulus might be observed compared to traditional nylons, the polymer is expected to exhibit increased flexibility and solubility.
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A Senior Application Scientist's Guide to N,N-Dimethyl-1,4-butanediamine Dihydrochloride as a Ligand in Modern Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-1,4-butanediamine, a derivative of the biogenic amine putrescine, presents a unique profile as a flexible bidentate ligand in coordination chemistry. Supplied typically as a stable, water-soluble dihydrochloride salt, its utility in synthesis requires a nuanced understanding of its deprotonation and subsequent coordination behavior. This guide provides an in-depth technical overview of its physicochemical properties, coordination principles, and practical applications. We will explore the stereochemical implications of its seven-membered chelate ring, provide validated protocols for its use in complex synthesis, detail essential characterization techniques, and discuss its emerging roles in catalysis and medicinal chemistry. This document serves as a comprehensive resource for researchers aiming to leverage the distinct structural and electronic properties of this versatile ligand.
Core Concepts: From Stable Salt to Active Ligand
N,N-Dimethyl-1,4-butanediamine (DM-1,4-BDA) is a symmetrical diamine featuring a four-carbon aliphatic chain separating two secondary amine donor groups. In laboratory settings, it is most commonly supplied as N,N-Dimethyl-1,4-butanediamine dihydrochloride (DM-1,4-BDA·2HCl). This salt form is preferred for its superior stability and ease of handling compared to the free base, which is a corrosive and air-sensitive liquid[1][2][3].
The primary challenge and first critical step for any application is the quantitative conversion of this non-coordinating ammonium salt into the coordinating free diamine. The lone pair of electrons on each nitrogen atom, essential for dative bond formation with a metal center, is protonated in the dihydrochloride form. Therefore, stoichiometric deprotonation with a suitable base is a prerequisite for its function as a ligand.
Physicochemical Properties and Safe Handling
A thorough understanding of the ligand's properties is fundamental to its successful application and ensures laboratory safety. The free base and its dihydrochloride salt possess markedly different characteristics.
| Property | N,N-Dimethyl-1,4-butanediamine (Free Base) | This compound |
| Synonyms | N,N'-Dimethylputrescine, N1,N4-Dimethylbutane-1,4-diamine | N/A |
| Molecular Formula | C₆H₁₆N₂ | C₆H₁₈Cl₂N₂ |
| Molecular Weight | 116.20 g/mol [4] | 189.13 g/mol |
| CAS Number | 16011-97-5[1] | Not separately listed; derived from 16011-97-5 |
| Appearance | Colorless to light yellow liquid[5] | White to off-white solid |
| Solubility | Soluble in organic solvents and water | Soluble in water, methanol; sparingly soluble in ethanol |
| Hazards | Flammable, Corrosive, Causes severe skin burns and eye damage[4] | Irritant; handle with standard PPE |
Expert Insight on Handling: The free base, N,N-Dimethyl-1,4-butanediamine, is highly corrosive and can cause severe tissue damage upon contact[2]. It is also classified as a flammable liquid[4]. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The dihydrochloride salt is less hazardous but should still be handled with care to avoid dust inhalation.
Principles of Coordination Chemistry
Binding Mode and Chelate Ring Formation
DM-1,4-BDA functions as a classical bidentate, N,N'-donor chelating ligand. Upon coordination to a single metal center, it forms a seven-membered metallacyclic ring.
-
Causality of Chelate Stability: The stability of chelate rings is a well-established principle in coordination chemistry, often peaking with five- and six-membered rings. The seven-membered ring formed by DM-1,4-BDA is subject to greater conformational flexibility and potential ring strain compared to its shorter-chain analogues like ethylenediamine (five-membered ring) or 1,3-propanediamine (six-membered ring). This inherent flexibility can be an asset, allowing the ligand to adapt to the preferred coordination geometries of various metal ions, but it may also result in complexes with lower thermodynamic stability.
Stereochemical and Conformational Considerations
The butane backbone of DM-1,4-BDA possesses multiple rotatable C-C bonds. This allows the ligand to adopt various conformations (e.g., chair-like, boat-like) within the coordination sphere of a metal. The specific conformation is dictated by a combination of factors including the size of the metal ion, its preferred coordination geometry (e.g., square planar, tetrahedral, octahedral), and the steric influence of other ligands in the complex[6]. This conformational adaptability makes it a versatile ligand for screening in catalytic and medicinal applications where subtle geometric changes can significantly impact activity.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed as a self-validating system, where successful execution of the first protocol is a prerequisite for the second, and the outcomes are confirmed using the characterization methods in Section 5.
Protocol 1: In Situ Generation of Free DM-1,4-BDA Ligand
-
Objective: To prepare a solution of the free N,N-Dimethyl-1,4-butanediamine ligand from its dihydrochloride salt for immediate use in a coordination reaction.
-
Rationale: A non-coordinating base is used to prevent competition with the DM-1,4-BDA for metal binding sites. Methanol is a common solvent as it solubilizes both the salt and many transition metal precursors. The reaction is performed in situ because the free diamine is less stable and more difficult to handle than its salt.
-
Methodology:
-
Weigh 1.0 mmol of this compound into a clean, dry reaction vessel (e.g., a 50 mL round-bottom flask) equipped with a magnetic stir bar.
-
Add 10 mL of anhydrous methanol and stir until the salt is fully dissolved.
-
Prepare a fresh solution of sodium methoxide (NaOMe) or use a strong, non-nucleophilic base. Alternatively, a solution of sodium hydroxide (2.0 mmol, 80 mg) in a minimal amount of methanol can be carefully prepared and added dropwise to the stirring ligand solution.
-
Upon addition of the base, a fine white precipitate of sodium chloride (NaCl) will form.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
This resulting slurry, containing the free ligand in solution and precipitated NaCl, can be used directly in the next step. The NaCl is often inert and can be removed later during product workup.
-
Protocol 2: General Synthesis of a Platinum(II) Complex
-
Objective: To synthesize a representative square planar complex, [Pt(DM-1,4-BDA)Cl₂].
-
Rationale: Platinum(II) complexes with diamine ligands are of significant interest in drug development[7][8]. This procedure exemplifies a standard ligand substitution reaction.
-
Methodology:
-
Prepare a solution of the free DM-1,4-BDA ligand (1.0 mmol) in 10 mL of methanol as described in Protocol 1.
-
In a separate vessel, dissolve 1.0 mmol of potassium tetrachloroplatinate(II) (K₂PtCl₄) in 10 mL of deionized water.
-
Slowly add the aqueous K₂PtCl₄ solution to the stirring methanolic slurry of the free ligand.
-
A color change and/or formation of a new precipitate (typically yellow or pale orange) should be observed.
-
Seal the reaction vessel and allow it to stir at room temperature for 12-24 hours.
-
After the reaction period, collect the solid product by vacuum filtration.
-
Wash the product sequentially with water (to remove NaCl and unreacted K₂PtCl₄), then ethanol, and finally diethyl ether to facilitate drying.
-
Dry the product under vacuum to yield the [Pt(DM-1,4-BDA)Cl₂] complex.
-
Essential Characterization Techniques
Confirming the identity and structure of the newly synthesized complex is a critical step.
-
¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Pt(II)), coordination to the metal center causes a deshielding effect. The protons on the carbons adjacent to the nitrogen atoms (α-CH₂) and the N-methyl protons will shift downfield (to a higher ppm value) compared to the free ligand spectrum. This shift is direct evidence of the N-metal bond formation[9].
-
Infrared (IR) Spectroscopy: Coordination of the amine groups to a metal center alters the vibrational frequencies of the N-H and C-N bonds. A noticeable shift in these bands in the product spectrum compared to the free ligand spectrum confirms coordination.
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is an invaluable tool for confirming the molecular weight of the synthesized complex. The spectrum should show a peak or isotopic pattern corresponding to the [M(ligand)Xₙ]⁺ ion.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, coordination geometry, and the solid-state conformation of the chelate ring.
Applications and Future Perspectives
While a niche ligand, DM-1,4-BDA and its derivatives hold potential in several advanced chemical fields.
-
Catalysis: Diamine ligands are widely used in homogeneous catalysis. The flexible backbone of DM-1,4-BDA could be beneficial in catalytic systems where substrate access and conformational adaptability are key. For instance, related diamine-metal complexes have shown efficiency in the glycolysis of PET plastics[10].
-
Drug Development: The 1,4-butanediamine scaffold is a component of biologically active molecules. In anticancer research, platinum complexes with various diamine ligands are continually being developed to overcome cisplatin resistance and reduce side effects[11][12]. The specific steric and electronic properties imparted by the N-methyl groups and the flexible four-carbon chain of DM-1,4-BDA make it an intriguing candidate for incorporation into novel Pt(II) or Pt(IV) therapeutic agents[7][13].
-
Materials Science: As a bidentate linker, DM-1,4-BDA can be used to construct one-dimensional coordination polymers or serve as a modulating agent in the synthesis of more complex metal-organic frameworks (MOFs)[14].
Conclusion
This compound is more than a simple chemical reagent; it is a versatile building block whose full potential is realized through a clear understanding of its fundamental chemistry. Its successful application hinges on the crucial first step of deprotonation to liberate the coordinating free diamine. The resulting ligand's flexible nature and formation of a seven-membered chelate ring provide a unique structural motif for the design of novel metal complexes. By following validated synthetic and characterization workflows, researchers in catalysis, drug development, and materials science can effectively harness the properties of this ligand to advance their respective fields.
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TenHoor, C. N., & Busch, D. H. (1990). Crystal and molecular structure of the tetrahydrally coordinated complex dibromo[cis-endo-N,N-di(4-methylbenzylidene)-meso-2,3-butanediamine]nickel(II). Inorganic Chemistry. Retrieved from [Link].
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N,N-Dimethyl-1,4-butanediamine dihydrochloride safety and handling
An In-depth Technical Guide to the Safe Handling of N,N-Dimethyl-1,4-butanediamine Dihydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices to ensure the safe and effective use of this compound in a laboratory setting.
Section 1: Chemical Identity and Hazard Profile
This compound is the salt form of the parent amine, N,N-Dimethyl-1,4-butanediamine (CAS No. 3529-10-0). While a dedicated Safety Data Sheet (SDS) for the dihydrochloride salt is not consistently available, its hazard profile can be inferred from the corrosive nature of the free base and the general properties of amine hydrochlorides.
The parent amine is classified as a corrosive liquid that causes severe skin burns and eye damage.[1][2] The dihydrochloride salt should be handled as a corrosive solid , which presents an additional hazard of dust inhalation. Exposure to dust particles from solid corrosive chemicals can lead to severe irritation and damage to the respiratory tract.[3] Ingestion is particularly dangerous, as corrosive materials can cause severe swelling, damage to delicate tissues, and potential perforation of the esophagus or stomach.[1][2]
Primary Hazards:
-
Skin Corrosion/Burns: Causes severe skin burns upon contact.[1]
-
Serious Eye Damage: Poses a high risk of serious, irreversible eye damage.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.
-
Harmful if Swallowed: Ingestion can lead to severe internal damage.[1][2]
Due to these significant hazards, a rigorous and proactive approach to safety is mandatory.
Section 2: The Hierarchy of Controls: A Systematic Approach to Safety
To ensure maximum safety, control measures should be implemented according to the hierarchy of controls, which prioritizes the most effective measures first.
Caption: The Hierarchy of Controls for managing chemical exposure.
-
Substitution: The most effective control is to consider if a less hazardous chemical can be used. Evaluate if non-corrosive or less corrosive alternatives are feasible for the intended application.[4]
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. When handling this compound, always work in a properly functioning chemical fume hood.[4][5] This is critical to contain dust during weighing and handling and to protect from potential vapors. Ensure that a safety shower and eyewash station are immediately accessible.
-
Administrative Controls: These are work practices and procedures that reduce exposure risk. This includes developing detailed Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards, and ensuring proper labeling and storage.[6]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard, but it protects the user from exposure.[7]
Section 3: Personal Protective Equipment (PPE) Protocol
The correct selection and use of PPE are non-negotiable. The corrosive nature of this compound requires robust protection.[3]
| PPE Item | Specification | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A full-face shield should be worn over goggles when there is a significant splash risk.[4][7][8] | Protects against dust particles and splashes. Standard safety glasses do not provide a sufficient seal and are inadequate.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] | Always inspect gloves for tears or holes before use.[6] Many corrosives can penetrate standard nitrile gloves with prolonged contact; therefore, remove and wash hands immediately if contamination occurs.[4] For extended handling, consider double-gloving or using thicker, more resistant gloves. |
| Body Protection | A fully buttoned, long-sleeved lab coat. A chemical-resistant apron is recommended for larger quantities or when splashing is likely.[4] | Protects skin from accidental contact. Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.[4] |
| Respiratory | Not typically required for small-scale use within a fume hood. | If work outside a fume hood is unavoidable or if dust levels are high, a respirator program must be implemented, and appropriate respiratory protection must be used.[7] |
Section 4: Standard Operating Procedures for Safe Handling
Adherence to established protocols is crucial for preventing accidents.
Protocol 4.1: Weighing and Preparing Solutions
The primary risks during this process are dust inhalation and skin/eye contact. Many corrosive solids release considerable heat when dissolved in water.[5]
-
Preparation: Before starting, ensure the chemical fume hood is operational. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stirrer). Don all required PPE as specified in Section 3.
-
Weighing: Conduct all weighing operations inside the fume hood or a ventilated balance enclosure to contain any dust.
-
Dissolving: Place a beaker with the appropriate amount of solvent on a stir plate in the fume hood.
-
Crucial Step - Addition: Always add the corrosive solid slowly to the solvent while stirring.[5][9] Never do the reverse. Adding solvent to a corrosive solid can cause a rapid, uncontrolled exothermic reaction, leading to boiling and splashing.[9]
-
Cooling: Be aware that the dissolution process may be exothermic.[4][5] If the solution becomes warm, allow it to cool before capping or proceeding. For larger amounts, an ice bath may be necessary for cooling.[5]
-
Cleanup: After transfer, decontaminate the spatula and weigh boat. Wipe down the balance and surrounding surfaces in the fume hood.
Protocol 4.2: Storage and Segregation
Proper storage prevents degradation of the chemical and dangerous reactions.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Location: Store in a dedicated corrosives cabinet. Do not store corrosive materials above eye level.[6][8]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and bases.[4]
-
Hygroscopicity: As an amine salt, this compound is likely hygroscopic. Storing it in a desiccator can help maintain its quality and prevent clumping.
Section 5: Emergency Protocols
Immediate and correct response to an emergency can significantly mitigate injury.
Workflow 5.1: Personal Exposure Response
Caption: Decision workflow for personal exposure incidents.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 20 minutes under a safety shower.[10][11] Remove any contaminated clothing while rinsing.[10][11] Do not attempt to neutralize the chemical on the skin.[12] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15-20 minutes at an eyewash station, holding the eyelids open to ensure water reaches all surfaces.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting, as this can cause secondary damage to the esophagus.[1][2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Protocol 5.2: Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess: Evaluate the size of the spill. If it is large or you are not trained to handle it, evacuate the lab and call emergency responders.
-
Don PPE: Before cleanup, don appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Cleanup (Solid Spill): For a solid spill, carefully sweep or brush the material into a designated waste container.[13] Avoid creating dust.[13]
-
Neutralization: For liquid spills or after sweeping up a solid, use a spill kit with a neutralizer appropriate for bases/amines. Sprinkle the neutralizer from the outside edge of the spill inwards.[13]
-
Final Cleanup: Once neutralized, absorb the residue with an inert material (e.g., vermiculite, sand). Place all contaminated materials into a sealed, labeled hazardous waste container.[13]
-
Decontaminate: Thoroughly wash the spill area with soap and water.[13]
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect all solid waste and spill cleanup materials in a clearly labeled, sealed container.
-
Aqueous solutions should also be collected for hazardous waste disposal. Do not pour down the drain.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1][2]
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A Comprehensive Technical Guide to N,N-Dimethyl-1,4-butanediamine Dihydrochloride: Properties, Synthesis, and Applications
This guide provides an in-depth exploration of N,N-Dimethyl-1,4-butanediamine Dihydrochloride, a diamine salt with significant utility in research and industrial applications. We will delve into its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on the scientific principles that underpin its use. This document is intended for researchers, chemists, and professionals in drug development and polymer science who require a thorough understanding of this versatile compound.
Chemical Identity and Nomenclature
This compound is the salt form of the parent compound, N,N-Dimethyl-1,4-butanediamine. The dihydrochloride designation indicates that two equivalents of hydrogen chloride have reacted with the two amine groups of the butanediamine backbone. This conversion to a salt form significantly alters the compound's physical properties, most notably its solubility and handling characteristics.
While the dihydrochloride itself may not have a wide array of specific synonyms, the parent compound is known by several alternative names. Understanding these is crucial for a comprehensive literature search.
Alternative Names and Identifiers for N,N-Dimethyl-1,4-butanediamine:
-
N,N'-Dimethylputrescine[1]
-
1,4-Butanediamine, N,N'-dimethyl-[1]
-
N1,N4-Dimethylbutane-1,4-diamine[1]
-
1,4-Bis(methylamino)butane
-
Putrescine, N,N'-dimethyl-
The Chemical Abstracts Service (CAS) number for the free base is 16011-97-5 .[1] It is important to distinguish this from the CAS number of the parent diamine, putrescine (1,4-diaminobutane), and its own dihydrochloride salt.
Physicochemical Properties
The properties of this compound are best understood by first examining the free base and then considering the impact of salt formation.
Physicochemical Properties of N,N-Dimethyl-1,4-butanediamine (Free Base)
| Property | Value | Source |
| Molecular Formula | C6H16N2 | [1] |
| Molecular Weight | 116.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 168 °C | [3] |
| Density (Predicted) | 0.800 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 10.99 ± 0.10 | [3] |
Transformation to the Dihydrochloride Salt: Rationale and Expected Properties
The conversion of the free base to its dihydrochloride salt is a common strategy in organic chemistry and pharmaceutical development to enhance water solubility and improve the stability and handling of the compound.[2] The lone pairs of electrons on the nitrogen atoms of the amine groups act as bases, readily accepting protons from strong acids like hydrochloric acid.[2]
Expected Properties of this compound:
-
Appearance: White to off-white crystalline solid.
-
Solubility: Significantly higher solubility in water and other polar protic solvents compared to the free base.[2][3] It will likely have lower solubility in nonpolar organic solvents.
-
Melting Point: Substantially higher than the boiling point of the free base, and it may decompose upon melting.
-
Hygroscopicity: Amine salts are often hygroscopic and should be stored in a dry environment.[3]
-
pKa: The pKa values of the protonated amine groups will be significantly lower than that of the free base, reflecting their increased acidity. The determination of pKa for polyamines can be complex, with a distinct value for each ionization center.[4]
Synthesis and Characterization
While specific literature detailing the synthesis of this compound is scarce, a standard and reliable method can be extrapolated from general procedures for the preparation of amine hydrochlorides.
Synthesis of this compound
The synthesis is a two-step process: first, the formation of the free base, followed by its conversion to the dihydrochloride salt.
Step 1: Synthesis of N,N-Dimethyl-1,4-butanediamine (Free Base)
A common route to N,N'-disubstituted diamines involves the reaction of a dihaloalkane with a primary amine. In this case, 1,4-dibromobutane or 1,4-dichlorobutane would be reacted with methylamine.
Step 2: Formation of the Dihydrochloride Salt
The free base is then dissolved in a suitable organic solvent, and a solution of hydrogen chloride (either gaseous or in a solvent like diethyl ether or isopropanol) is added. The salt typically precipitates from the solution and can be isolated by filtration.
Illustrative Synthesis Workflow:
Caption: A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative protocol for the laboratory-scale synthesis of this compound from the free base.
-
Dissolution: Dissolve N,N-Dimethyl-1,4-butanediamine (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: While stirring the solution, slowly add a solution of hydrogen chloride (2.2 equivalents) in the same solvent. The reaction is exothermic and should be cooled in an ice bath.
-
Precipitation: The dihydrochloride salt will precipitate as a white solid. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess HCl.
-
Drying: Dry the product under vacuum to remove residual solvent.
Self-Validation: The purity of the final product can be assessed by melting point determination and spectroscopic analysis. The absence of the characteristic free amine signals in the IR and NMR spectra confirms the complete conversion to the salt.
Spectroscopic Characterization
The conversion of the free base to the dihydrochloride salt results in distinct changes in its spectroscopic signatures.
-
Infrared (IR) Spectroscopy: The IR spectrum of the free base will show N-H stretching vibrations. In contrast, the dihydrochloride salt will exhibit a broad and intense N-H+ stretching envelope, typically in the range of 3200-2800 cm⁻¹.[2] Additionally, N-H+ bending bands will appear in the 1620-1560 cm⁻¹ region.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the carbons adjacent to the nitrogen atoms will be deshielded (shifted downfield) in the dihydrochloride salt compared to the free base due to the electron-withdrawing effect of the positively charged nitrogen.[1] The N-H protons of the salt will appear as broad signals, and their chemical shift will be concentration and solvent-dependent.
-
¹³C NMR: Similar to the ¹H NMR, the carbon atoms bonded to the nitrogen will also be deshielded in the salt form.
-
-
Mass Spectrometry: According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular mass.[7] The free base, N,N-Dimethyl-1,4-butanediamine, has a molecular weight of 116.21. In mass spectrometry, the molecular ion peak would be observed at m/z = 116. Alpha-cleavage is a common fragmentation pathway for amines.[1]
Applications and Mechanisms
The utility of N,N-Dimethyl-1,4-butanediamine and its dihydrochloride salt spans several fields, primarily owing to its bifunctional nature as a diamine.
Polymer Chemistry
Diamine monomers are fundamental building blocks in the synthesis of high-performance polymers like polyamides and polyimides.[8] N,N-Dimethyl-1,4-butanediamine can act as a cross-linking agent or a monomer in condensation polymerization reactions.[2] The use of the dihydrochloride salt can offer advantages in certain polymerization processes by providing better control over the reaction stoichiometry and pH.
Conceptual Polymerization Workflow:
Caption: Role of the diamine in polyamide synthesis.
Pharmaceutical and Agrochemical Synthesis
Amines are prevalent in a vast number of pharmaceutical compounds, where they can enhance solubility, improve bioavailability, and provide key binding interactions with biological targets.[9][10] N,N-Dimethyl-1,4-butanediamine serves as a versatile intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[2][11] The use of the dihydrochloride salt is particularly advantageous in this context, as it allows for easier handling of the often volatile or reactive free base and improves its solubility in aqueous media for subsequent reaction steps or formulation.[2]
Corrosion Inhibition
The amine functional groups in N,N-Dimethyl-1,4-butanediamine allow it to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.[2] The dihydrochloride salt can be used in acidic cleaning formulations, where it can provide a source of the active amine inhibitor.
Safety and Handling
N,N-Dimethyl-1,4-butanediamine and its dihydrochloride salt should be handled with appropriate safety precautions. The free base is a corrosive and flammable liquid.[1] The dihydrochloride salt, while a solid, will also be corrosive, particularly upon contact with moisture.
Recommended Handling and Storage:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[4]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[12] Keep containers tightly closed to prevent moisture absorption, especially for the hygroscopic dihydrochloride salt.
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[4]
Conclusion
This compound is a valuable chemical entity with a range of applications stemming from its bifunctional diamine structure. The conversion to its dihydrochloride salt enhances its utility by improving its solubility, stability, and handling properties, making it particularly suitable for applications in aqueous systems and as a pharmaceutical intermediate. A thorough understanding of its properties, synthesis, and the rationale for using the salt form is essential for its effective and safe application in research and development.
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Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride?[Link]
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Use of Pharmaceutical Salts and Cocrystals to Address the Issue of Poor Solubility. (n.d.). [Link]
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ChemistryStudent. Condensation Polymerisation (A-Level). [Link]
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High Speed Training. (2018, January 17). How to Safely Store, Handle & Dispose of Corrosive Chemicals. [Link]
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MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]
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A Base‐Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane. (n.d.). [Link]
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ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]
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Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. [Link]
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The Power of Diamine Monomers in High-Performance Polymers. (n.d.). [Link]
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ChemRxiv | Cambridge Open Engage. (2021, December 9). Alkene Difunctionalization Directed by Free Amines: Diamine Synthesis via Nickel-Catalyzed 1,2-Carboamination | Catalysis. [Link]
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YouTube. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. [Link]
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YouTube. (2021, May 16). Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols for N,N-Dimethyl-1,4-butanediamine dihydrochloride in Polyurethane Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of N,N-Dimethyl-1,4-butanediamine dihydrochloride as a heat-activated, dual-function catalyst and chain extender in the synthesis of polyurethanes. Drawing upon established principles of polyurethane chemistry and delayed-action amine catalysis, this note offers in-depth mechanistic insights, detailed experimental protocols for various polyurethane systems, and methods for material characterization. The information presented herein is intended to empower researchers and professionals in the development of novel polyurethane-based materials with tailored properties for applications ranging from industrial coatings to advanced biomedical devices.
Introduction: The Strategic Role of Amine Catalysts in Polyurethane Chemistry
Polyurethanes (PUs) are a versatile class of polymers formed through the exothermic reaction between a polyisocyanate and a polyol.[1][2] The precise control of this polymerization is critical to achieving desired material properties. Amine catalysts are instrumental in this process, significantly influencing the reaction kinetics of both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[3] Tertiary amines, in particular, are widely employed to accelerate the formation of the urethane linkage.[3][4]
However, the high reactivity of conventional tertiary amine catalysts can present challenges in manufacturing processes that require a longer pot life or controlled curing profiles. This has led to the development of delayed-action or "blocked" amine catalysts, which remain latent until activated by a specific trigger, most commonly heat.[5] this compound represents such a catalyst, where the amine functionality is reversibly blocked through protonation with hydrochloric acid. This salt form offers the advantage of a delayed onset of catalytic activity, providing an extended working time for mixing and processing of the polyurethane formulation.
Furthermore, upon thermal de-blocking, N,N-Dimethyl-1,4-butanediamine can also participate in the polymerization as a chain extender. Diamine chain extenders are known to significantly enhance the mechanical properties of polyurethanes by introducing hard segments that can improve toughness, abrasion resistance, and thermal stability.[6][7][8] This dual functionality of this compound as both a latent catalyst and a chain extender makes it a compelling additive for the formulation of advanced polyurethane materials.
Mechanism of Action: A Dual-Functionality Approach
The utility of this compound in polyurethane synthesis is rooted in its ability to perform two distinct functions: delayed-action catalysis and chain extension.
Heat-Activated Catalysis
In its dihydrochloride salt form, the catalytic activity of the tertiary amine groups on N,N-Dimethyl-1,4-butanediamine is suppressed. The lone pair of electrons on the nitrogen atoms, essential for catalysis, are engaged in an ionic bond with the protons from the hydrochloric acid. This "blocked" state allows for the thorough mixing of the polyol, isocyanate, and other additives without premature gelling.
Upon heating, the salt dissociates, liberating the free N,N-Dimethyl-1,4-butanediamine and hydrochloric acid. The now-free tertiary amine can catalyze the urethane reaction through a nucleophilic mechanism, activating the isocyanate group and facilitating its reaction with the polyol.
}
Figure 1. Heat-activated catalytic mechanism of this compound.
Chain Extension
Once liberated from its salt form, the primary amine groups of N,N-Dimethyl-1,4-butanediamine can react with isocyanate groups to form urea linkages. This chain extension process introduces rigid, polar urea segments into the polymer backbone, which can significantly enhance the mechanical and thermal properties of the resulting polyurethane. The incorporation of these "hard segments" can lead to increased tensile strength, tear resistance, and hardness.[6][7][8]
}
Figure 2. Role of N,N-Dimethyl-1,4-butanediamine as a chain extender.
Applications and Formulations
The unique properties of this compound make it suitable for a variety of polyurethane applications where a delayed cure is advantageous.
| Application | Formulation Rationale | Key Performance Attributes |
| Casting Resins & Elastomers | Allows for longer pot life, facilitating the filling of intricate molds and ensuring bubble-free castings. The chain extension function contributes to high-performance elastomers with excellent mechanical strength. | Extended gel time, high tensile strength, excellent tear resistance. |
| Adhesives & Sealants | Provides extended open time for proper application and positioning of substrates. The heat-curing nature ensures a strong, durable bond upon thermal activation. | Controlled curing profile, strong adhesion, good chemical resistance. |
| Rigid & Flexible Foams | The delayed catalysis allows for better flow and distribution of the foam mixture within a mold, leading to more uniform cell structure and density. | Improved foam morphology, enhanced compressive strength (rigid foams), increased resilience (flexible foams). |
Experimental Protocols
The following protocols are provided as starting points for the use of this compound in polyurethane synthesis. Researchers should optimize these formulations based on their specific raw materials and desired final properties.
General Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Isocyanates are respiratory sensitizers; avoid inhalation of vapors.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Synthesis of a Polyurethane Elastomer
This protocol details the formulation of a heat-cured polyurethane elastomer.
Materials:
-
Polyether polyol (e.g., Polytetramethylene ether glycol, PTMEG, MW 2000 g/mol )
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate, MDI)
-
This compound
-
Dry solvent (e.g., N,N-Dimethylformamide, DMF)
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
-
Preparation of the Prepolymer:
-
Dry the polyether polyol under vacuum at 80°C for 2 hours.
-
In the reaction flask, charge the dried polyol and add MDI at an NCO:OH molar ratio of 2:1.
-
Heat the mixture to 80°C and stir under a nitrogen atmosphere for 2-3 hours to form the isocyanate-terminated prepolymer.
-
Monitor the reaction progress by determining the %NCO content via titration.
-
-
Chain Extension and Curing:
-
Dissolve the this compound in a minimal amount of dry DMF. The amount should be calculated to achieve a final amine to isocyanate molar ratio of approximately 0.95:1.
-
Cool the prepolymer to 60°C and add the catalyst/chain extender solution with vigorous stirring.
-
Pour the mixture into a preheated mold and cure in an oven at 100-120°C for 2-4 hours. The curing temperature will depend on the desired de-blocking rate of the catalyst.
-
Post-cure the elastomer at 80°C for 12 hours.
-
Protocol 2: Formulation of a Rigid Polyurethane Foam
This protocol outlines the preparation of a rigid polyurethane foam using a one-shot method.
Materials:
-
Polymeric MDI (pMDI)
-
Sucrose/glycerin-based polyether polyol
-
This compound
-
Silicone surfactant
-
Blowing agent (e.g., water)
Equipment:
-
High-speed laboratory mixer
-
Mold
Procedure:
-
Component A (Isocyanate): Polymeric MDI.
-
Component B (Polyol Blend):
-
In a suitable container, thoroughly mix the polyether polyol, silicone surfactant, water, and this compound. A typical formulation might be:
-
Polyol: 100 parts by weight
-
Silicone Surfactant: 1.5 parts by weight
-
Water: 2.0 parts by weight
-
This compound: 1.0-3.0 parts by weight (to be optimized)
-
-
-
Foaming Process:
-
Determine the appropriate weight ratio of Component A to Component B based on the desired isocyanate index (typically 1.10 for rigid foams).
-
Combine the calculated amounts of Component A and Component B and mix vigorously for 10-15 seconds.
-
Immediately pour the mixture into the mold and allow it to rise and cure. The mold may be preheated to accelerate the de-blocking of the catalyst.
-
Allow the foam to cure for at least 24 hours at room temperature before demolding and characterization.
-
Characterization of the Resulting Polyurethanes
The following techniques are recommended for characterizing the synthesized polyurethane materials.
| Characterization Technique | Parameter Measured | Expected Outcome with this compound |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic functional groups (urethane, urea, N-H, C=O).[9] | Appearance of urethane and urea carbonyl peaks. Disappearance of the isocyanate peak (~2270 cm⁻¹) indicates complete reaction. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[7] | An increase in the glass transition temperature of the hard segment is expected due to the formation of rigid urea linkages. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile.[7] | The incorporation of the diamine as a chain extender may lead to an increase in the thermal stability of the polyurethane. |
| Mechanical Testing (Tensile, Tear, Hardness) | Tensile strength, elongation at break, tear strength, and Shore hardness.[7] | An increase in tensile strength, tear strength, and hardness is anticipated due to the reinforcing effect of the urea hard segments. |
Conclusion
This compound offers a unique combination of delayed-action catalysis and chain extension functionalities for the synthesis of advanced polyurethane materials. Its use allows for enhanced processing control and the potential for significant improvements in the mechanical and thermal properties of the final product. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore the full potential of this versatile compound in their polyurethane formulations.
References
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
- Li, R., Liu, L., Liu, Y., Wang, B., Yang, J. J., & Zhang, J. (2018). RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE. New Materials and Intelligent Manufacturing (NMIM), 1, 54–57.
- Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applic
- Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applic
- The Role of PU Chain Extenders in Polyurethane Elastomers. (n.d.). Manufacturer's Website.
- Polyurethanes with a diamine-diamide chain extender. (n.d.). American Chemical Society.
-
Polyurethane. (n.d.). In Wikipedia. Retrieved from [Link]
- The Effect of Diamine Extender on the Properties of Polyurethane Dispersions. (n.d.). IDOSI Journals.
- Amine c
- The Effect of Diamine Extender on the Properties of Polyurethane Dispersions. (2013). Middle-East Journal of Scientific Research, 16(7), 890-895.
- Reactive amine catalysts for polyurethane applications. (n.d.).
- Delayed action polyurethane catalyst. (n.d.).
- Synthesis and characterization of some polyurethanes and polyurethane-ureas. (n.d.).
- Amine catalyst blocked by acid for production of polyurethane. (n.d.).
- Catalyst composition for production of a polyurethane resin, and method for producing a polyurethane resin. (n.d.).
- China Polyurethane Amine Catalysts Exporter & Suppliers. (n.d.). Manufacturer's Website.
- Synthesis and Characterization of New Diamine Based on Fluorine. (n.d.). Chemical Methodologies.
- delayed action polyurethane rigid foam c
- Catalyst-Free and Room-Temperature Synthesis of Reprocessable Nonisocyanate Polythiourethane Foams via Self-Induced Exothermic Aminolysis. (2026).
- catalyst dabco 8154/acid-blocked tertiary amine c
- Polyurethane Catalysis by Tertiary Amines. (n.d.).
- Synthesis of Polyurethanes Using Organocatalysis: A Perspective. (2015).
- Sardon, H., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. Macromolecules, 48(10), 3153–3165.
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The Ascendancy of N,N-Dimethyl-1,4-butanediamine dihydrochloride in Copper-Catalyzed Cross-Coupling Reactions: A Guide for the Modern Chemist
Introduction: Reinvigorating Copper Catalysis with Strategic Ligand Design
In the vast landscape of synthetic organic chemistry, the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds remains a cornerstone of molecular construction, pivotal to advancements in pharmaceuticals, materials science, and agrochemicals. While palladium-catalyzed cross-coupling reactions have long been celebrated for their versatility, the renaissance of copper catalysis has offered a more economical and often complementary approach.[1][2] The classical Ullmann condensation, traditionally hampered by harsh reaction conditions and stoichiometric amounts of copper, has been revitalized through the strategic implementation of ancillary ligands.[2][3]
Among the diverse array of ligands developed, simple diamines have emerged as particularly effective, significantly expanding the scope and mildness of copper-catalyzed transformations.[1][3][4] This application note delves into the utility of N,N-Dimethyl-1,4-butanediamine dihydrochloride, a readily accessible and highly effective ligand for a range of copper-catalyzed coupling reactions. We will explore the mechanistic underpinnings of its efficacy, provide detailed, field-proven protocols for its application, and present data to guide researchers in leveraging this powerful tool for their synthetic endeavors.
The Ligand: Properties, Advantages, and Mechanistic Rationale
N,N-Dimethyl-1,4-butanediamine, a simple N,N'-dialkylated aliphatic diamine, presents several key advantages as a ligand in copper catalysis. The dihydrochloride salt is a stable, crystalline solid, making it easy to handle and store. In the reaction mixture, the dihydrochloride is readily neutralized by the base to generate the active free-diamine ligand in situ.
The core advantages of employing N,N'-dimethyl substituted diamine ligands like N,N-Dimethyl-1,4-butanediamine are rooted in their specific interactions with the copper catalyst.[3]
-
Enhanced Catalytic Activity: The bidentate coordination of the diamine to the copper(I) center plays a crucial role in preventing the formation of less reactive, multiply ligated cuprate structures.[3] This ensures a higher concentration of the active catalytic species in the reaction medium, leading to faster reaction rates.
-
Prevention of Ligand Arylation: The presence of methyl groups on the nitrogen atoms sterically shields them from undergoing undesired N-arylation, a common side reaction with unsubstituted diamine ligands.[3] This preserves the integrity of the catalyst and prevents the consumption of the starting materials.
-
Increased Solubility: The aliphatic backbone of the ligand enhances the solubility of the copper catalyst in common organic solvents, facilitating homogeneous catalysis.
The mechanism of copper-catalyzed N-arylation, often referred to as the Goldberg reaction, is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, although a Cu(I)/Cu(II) pathway involving single-electron transfer has also been proposed.[5][6][7] The diamine ligand is crucial in stabilizing the copper center and facilitating the key steps of oxidative addition and reductive elimination.
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed N-arylation of an amine with an aryl halide, highlighting the role of the N,N-Dimethyl-1,4-butanediamine ligand.
Caption: A simplified representation of the catalytic cycle.
Experimental Protocols
The following protocols are adapted from established procedures for the closely related ligand N,N'-dimethylethylenediamine and are expected to be highly effective with this compound.[3][8] Researchers should consider these as robust starting points, with the potential for optimization based on specific substrate combinations.
Protocol 1: Copper-Catalyzed N-Arylation of Amines
This protocol is broadly applicable to the coupling of a variety of primary and secondary amines with aryl iodides and bromides.
Materials and Reagents:
-
Copper(I) iodide (CuI)
-
This compound
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Aryl halide (iodide or bromide)
-
Amine
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Caption: Step-by-step workflow for N-arylation.
Detailed Steps:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), this compound (0.10 mmol, 10 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene (2.0 mL), the amine (1.2 mmol, 1.2 equiv.), and the aryl halide (1.0 mmol, 1.0 equiv.) via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite®. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-arylated product.
Data Presentation: Representative N-Arylation Reactions
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | Iodobenzene | Morpholine | N-Phenylmorpholine | >95 |
| 2 | 4-Bromoanisole | Pyrrolidine | 1-(4-Methoxyphenyl)pyrrolidine | 85-95 |
| 3 | 1-Iodonaphthalene | Diethylamine | N,N-Diethylnaphthalen-1-amine | >90 |
| 4 | 3-Bromopyridine | Benzylamine | N-Benzylpyridin-3-amine | 75-85 |
Yields are typical and may vary depending on the specific substrates and reaction conditions.
Protocol 2: Copper-Catalyzed O-Arylation of Phenols (Ullmann Condensation)
This protocol outlines the coupling of phenols with aryl halides, a classic transformation made more efficient with the use of a diamine ligand.
Materials and Reagents:
-
Copper(I) iodide (CuI)
-
This compound
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Aryl halide (iodide or bromide)
-
Phenol
-
Anhydrous DMF or Toluene
-
Inert atmosphere (Argon or Nitrogen)
Detailed Steps:
-
In an oven-dried, argon-flushed flask, combine CuI (0.10 mmol, 10 mol%), this compound (0.20 mmol, 20 mol%), Cs₂CO₃ (2.0 mmol, 2.0 equiv.), and the phenol (1.2 mmol, 1.2 equiv.).
-
Add anhydrous DMF (2.0 mL) followed by the aryl halide (1.0 mmol, 1.0 equiv.).
-
Heat the mixture to 110-130 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water (3 x 10 mL) to remove DMF, then wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the diaryl ether.
Data Presentation: Representative O-Arylation Reactions
| Entry | Aryl Halide | Phenol | Product | Yield (%) |
| 1 | 4-Iodotoluene | Phenol | 4-Methylphenyl phenyl ether | 80-90 |
| 2 | 1-Bromonaphthalene | 4-Methoxyphenol | 1-(4-Methoxyphenoxy)naphthalene | 75-85 |
| 3 | 4-Bromo-N,N-dimethylaniline | 3,5-Dimethylphenol | 4-(3,5-Dimethylphenoxy)-N,N-dimethylaniline | >90 |
| 4 | 2-Iodobenzonitrile | 2-Naphthol | 2-(Naphthalen-2-yloxy)benzonitrile | 70-80 |
Yields are typical and may vary depending on the specific substrates and reaction conditions.
Conclusion and Future Outlook
This compound serves as an effective, robust, and economically viable ligand for copper-catalyzed cross-coupling reactions. Its ability to accelerate reaction rates and prevent undesirable side reactions makes it a valuable addition to the synthetic chemist's toolkit. The protocols provided herein offer a solid foundation for the N-arylation of amines and O-arylation of phenols, with broad applicability in the synthesis of complex molecules.
Future research may explore the application of this ligand in other copper-catalyzed transformations, such as C-S and C-C bond-forming reactions, as well as its performance with more challenging substrates like aryl chlorides. The continued development of accessible and efficient ligand systems like N,N-Dimethyl-1,4-butanediamine will undoubtedly further solidify copper's position as a powerhouse in modern synthetic chemistry.
References
-
Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 2009 , 48 (38), 6954–6971. [Link]
-
Klapars, A.; Buchwald, S. L. Copper-Catalyzed N-Arylation of Amines, Amides, Imidazoles, Carbamates, and Sulfonamides. Journal of the American Chemical Society, 2002 , 124 (50), 14844–14845. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47 (34), 6338–6361. [Link]
-
Jones, G. O.; Liu, P.; Houk, K. N.; Buchwald, S. L. Computational Explorations of Mechanisms and Ligand-Dependent Selectivities of Copper-Catalyzed N-Arylation Reactions. Journal of the American Chemical Society, 2010 , 132 (17), 6205–6213. [Link]
-
Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 2003 , 42 (44), 5400–5449. [Link]
-
Jiang, L.; Job, G. E.; Klapars, A.; Buchwald, S. L. Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. Organic Letters, 2003 , 5 (20), 3667–3669. [Link]
-
Klapars, A.; Antilla, J. C.; Huang, X.; Buchwald, S. L. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 2001 , 123 (31), 7727–7729. [Link]
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- 8. Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides [organic-chemistry.org]
Application Notes and Protocols for N,N-Dimethyl-1,4-butanediamine dihydrochloride in Drug Discovery
Abstract
N,N-Dimethyl-1,4-butanediamine, particularly in its dihydrochloride salt form for improved stability and handling, is a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. While not possessing intrinsic therapeutic activity, its unique structural features—a flexible four-carbon chain flanked by a tertiary and a primary amine (in its reactive form)—make it an invaluable building block in drug discovery. This guide provides an in-depth exploration of its utility, focusing on its role in constructing polyamine analogues, G-quadruplex ligands, and as a linker in bioconjugates. Detailed, field-proven protocols are provided to enable researchers to effectively incorporate this synthon into their medicinal chemistry programs.
Introduction: The Strategic Value of a Diamine Building Block
In the landscape of medicinal chemistry, the rational design of therapeutic agents often hinges on the selection of appropriate molecular scaffolds and linkers. These components are critical for dictating the spatial arrangement of pharmacophoric groups, modulating physicochemical properties, and establishing precise interactions with biological targets. N,N-Dimethyl-1,4-butanediamine dihydrochloride serves as a readily available and highly functionalized precursor for these purposes.
The presence of two distinct amine functionalities—one tertiary and one primary (after deprotonation of the salt)—allows for selective and sequential chemical modifications. The four-carbon backbone provides a balance of flexibility and conformational constraint, which is often desirable for optimizing ligand-receptor binding. This guide will elucidate the practical applications and methodologies for leveraging this compound in the synthesis of novel therapeutic candidates.
Physicochemical Properties
A clear understanding of the physical and chemical properties of N,N-Dimethyl-1,4-butanediamine and its dihydrochloride salt is essential for its effective use in synthesis.
| Property | Value | Source |
| Chemical Formula | C₆H₁₆N₂·2HCl | PubChem |
| Molecular Weight | 189.14 g/mol | PubChem |
| Appearance | White crystalline powder | [1] |
| Boiling Point (Free Base) | 168 °C | [2] |
| pKa (Free Base, Predicted) | 10.99 ± 0.10 | [2] |
| Solubility | Soluble in water | General Knowledge |
Core Applications in Medicinal Chemistry
The utility of this compound spans several key areas of drug discovery, primarily as a structural element to build larger, more complex bioactive molecules.
Synthesis of G-Quadruplex Ligands
G-quadruplexes (G4s) are non-canonical secondary structures of DNA and RNA that are implicated in the regulation of key cellular processes, including transcription and translation. They have emerged as promising targets for anticancer drug development.[3] The stabilization of G-quadruplexes in the promoter regions of oncogenes can lead to the downregulation of their expression.
The N,N-Dimethyl-1,4-butanediamine moiety is an excellent side chain to append to a planar aromatic core, a common feature of G-quadruplex stabilizing ligands.[4] The flexible butyl chain allows the positively charged dimethylamino group to interact favorably with the negatively charged phosphate backbone of DNA, while the core intercalates into or stacks upon the G-quartets. An example of a molecule incorporating this structural motif is N,N-Dimethyl-N'-(1-nitro-9-acridinyl)-1,4-butanediamine[5].
Caption: Role of the diamine side chain in G4-ligand interaction.
Development of Polyamine Analogues
Natural polyamines like spermidine and spermine are essential for cell proliferation and are often dysregulated in cancer.[6] Synthetic polyamine analogues are designed to interfere with polyamine metabolism and function, thereby inducing cell cycle arrest or apoptosis in cancer cells.[7] These analogues often work by down-regulating key biosynthetic enzymes or by acting as poor substitutes for natural polyamines.[7]
N,N-Dimethyl-1,4-butanediamine can serve as a foundational element for creating these analogues. The terminal primary amine allows for the extension of the polyamine chain, while the dimethylated nitrogen can influence the molecule's overall charge distribution and interaction with biological targets. Various synthetic strategies, such as alkylation or reductive amination, can be employed to build more complex polyamine structures from this starting material.[8]
As a Versatile Linker in Bioconjugates
Linker technology is a cornerstone of modern drug delivery systems, such as antibody-drug conjugates (ADCs). The linker connects the cytotoxic payload to the targeting moiety (e.g., an antibody) and its properties are critical for the overall efficacy and safety of the conjugate. Diamine-containing linkers are frequently used in this context.[9]
While N,N-dimethylethylene diamine is a commonly cited example, the longer N,N-Dimethyl-1,4-butanediamine offers a more extended and flexible spacer. This can be advantageous in overcoming steric hindrance and ensuring that the payload can be efficiently released at the target site. The diamine can be incorporated into both cleavable and non-cleavable linker designs.
Caption: N,N-Dimethyl-1,4-butanediamine as a linker component in an ADC.
Experimental Protocols
The following protocols are designed to be robust and reproducible. They include explanations for key steps, adhering to the principle of a self-validating system where reaction monitoring and product characterization are integral.
Protocol 1: General Mono-N-Alkylation of an Aryl Halide
This protocol details the synthesis of a mono-N-arylated derivative, a common step in the construction of G-quadruplex ligands or other bioactive molecules. The dihydrochloride salt is first converted to the free base in situ or prior to the reaction.
Rationale: Direct alkylation of amines with alkyl or aryl halides is a fundamental C-N bond-forming reaction.[10] For aryl halides, a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination is often the method of choice due to its high efficiency and functional group tolerance. The use of a bulky phosphine ligand prevents the formation of diarylated products.
Materials:
-
This compound
-
Aryl halide (e.g., 9-chloroacridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Free Base (Optional but Recommended):
-
Dissolve this compound (1.2 mmol) in 1 M NaOH (5 mL).
-
Extract the aqueous solution with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil. Use immediately.
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Add the aryl halide (1.0 mmol).
-
Add the N,N-Dimethyl-1,4-butanediamine free base (1.2 mmol) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Causality: The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the aryl halide to the palladium center.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be dichloromethane/methanol (e.g., 9:1 v/v) with a small amount of triethylamine to prevent streaking.
-
The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the product's polarity but a gradient of methanol in dichloromethane is a good starting point.
-
Caption: General workflow for the mono-N-alkylation of N,N-Dimethyl-1,4-butanediamine.
Protocol 2: Reductive Amination for Chain Extension
This protocol is useful for synthesizing polyamine analogues by reacting the primary amine of N,N-Dimethyl-1,4-butanediamine with an aldehyde or ketone.
Rationale: Reductive amination is a mild and highly efficient method for forming C-N bonds.[11] It proceeds via the formation of an imine or iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent because it is mild, selective for the iminium ion over the carbonyl starting material, and does not reduce other functional groups like esters or nitro groups.
Materials:
-
N,N-Dimethyl-1,4-butanediamine free base (from Protocol 1 or purchased)
-
Aldehyde or Ketone (e.g., Boc-protected amino-aldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the N,N-Dimethyl-1,4-butanediamine free base (1.0 mmol) and the aldehyde/ketone (1.1 mmol) in DCM (15 mL).
-
If the reaction is slow, a catalytic amount of acetic acid (0.1 mmol) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reduction:
-
Add STAB (1.5 mmol) portion-wise to the reaction mixture. Causality: Portion-wise addition helps to control the initial effervescence and exothermic reaction.
-
Stir the reaction at room temperature.
-
-
Reaction Monitoring:
-
Monitor the disappearance of the starting materials by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analytical Characterization
Rigorous characterization is paramount to validate the identity and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The successful alkylation will result in characteristic shifts in the signals corresponding to the protons and carbons adjacent to the newly formed C-N bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product, typically with an accuracy of <5 ppm.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A purity level of >95% is generally required for compounds intended for biological screening.
Safety and Handling
N,N-Dimethyl-1,4-butanediamine, especially in its free base form, is a corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] All manipulations should be performed in a well-ventilated fume hood. The dihydrochloride salt is a solid and is less hazardous but should still be handled with care to avoid inhalation of dust.
Conclusion
This compound is a strategically valuable and versatile building block in drug discovery. Its differentiated amine functionalities and flexible carbon spacer enable its application in the synthesis of diverse and complex molecular architectures, from G-quadruplex stabilizers to polyamine analogues and advanced linkers for drug conjugates. The protocols and insights provided in this guide offer a robust framework for researchers to harness the full synthetic potential of this compound in the pursuit of novel therapeutic agents.
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MySkinRecipes. N,N'-Dimethyl-1,4-butanediamine. Available at: [Link]
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PubChem. 1,4-Butanediamine, N,N-dimethyl-N'-(1-nitro-9-acridinyl)-, dihydrochloride. Available at: [Link]
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Jacob, P. J., et al. (2017). Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides. IOP Conference Series: Materials Science and Engineering, 263, 022019. Available at: [Link]
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Gueddouda, N., et al. (2024). Structure-activity relationships for the G-quadruplex-targeting experimental drug QN-302 and two analogues probed with comparative transcriptome profiling and molecular modeling. Scientific Reports, 14(1), 3567. Available at: [Link]
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Casero, R. A., & Woster, P. M. (2001). Polyamine structure and synthetic analogs. Journal of Medicinal Chemistry, 44(1), 1-26. Available at: [Link]
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Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9138-9142. Available at: [Link]
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Mizuguchi, H., et al. (1994). Purification and characterization of diamine oxidase (histaminase) from rat small intestine. Journal of Biochemistry, 116(3), 631-635. Available at: [Link]
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Islam, M. M., et al. (2021). Structured Waters Mediate Small Molecule Binding to G-Quadruplex Nucleic Acids. UCL Discovery. Available at: [Link]
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Al-Azzawi, W. K., & Al-Shimmari, A. H. (2018). Isolation and purification of diamine oxidase from green peas and study its properties. Biochemical and Cellular Archives, 18(2), 1831-1836. Available at: [Link]
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Casero, R. A., & Woster, P. M. (2009). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Journal of Medicinal Chemistry, 52(15), 4551-4573. Available at: [Link]
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Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]
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Rivas, F. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 505. Available at: [Link]
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Efremova, M. V., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6579. Available at: [Link]
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Bando, T., et al. (2015). A Selective G-Quadruplex DNA-Stabilizing Ligand Based on a Cyclic Naphthalene Diimide Derivative. Molecules, 20(6), 10793-10807. Available at: [Link]
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Al-Azzawi, W. K., & Al-Shimmari, A. H. (2018). Isolation and purification of diamine oxidase from green peas and study its properties. Biochemical and Cellular Archives, 18(2), 1831-1836. Available at: [Link]
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Blank, B., et al. (2018). Synthesis of Selectively Mono-N-Arylated Aliphatic Diamines via Iridium-Catalyzed Amine Alkylation. European Journal of Organic Chemistry, 2018(30), 4132-4144. Available at: [Link]
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The role of G-Quadruplex DNA in Paraspeckle formation in cancer. ResearchGate. Available at: [Link]
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Bando, T., et al. (2015). A Selective G-Quadruplex DNA-Stabilizing Ligand Based on a Cyclic Naphthalene Diimide Derivative. Molecules, 20(6), 10793-10807. Available at: [Link]
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McGrath, N. A., & Bräse, S. (2011). Human kidney diamine oxidase: heterologous expression, purification, and characterization. Journal of Biological Chemistry, 286(4), 2818-2826. Available at: [Link]
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
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Efremova, M. V., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. MDPI. Available at: [Link]
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Mezo, A. R., et al. (2020). Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates. Molecules, 25(18), 4237. Available at: [Link]
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Strop, P. (2014). Current ADC Linker Chemistry. Pharmaceutical Research, 31(10), 2296-2313. Available at: [Link]
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Dal-Col, V., et al. (2022). New Analogs of Polyamine Toxins from Spiders and Wasps: Liquid Phase Fragment Synthesis and Evaluation of Antiproliferative Activity. Molecules, 27(2), 447. Available at: [Link]
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PubChem. N,N'-dimethyl-1,4-benzenediamine dihydrochloride. Available at: [Link]
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Autech Industry. 1,4-Diaminobutane dihydrochloride with Cas 333-93-7. Available at: [Link]
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Application Notes and Protocols for the Experimental Use of N,N-Dimethyl-1,4-butanediamine Dihydrochloride in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed application notes and experimental protocols for the utilization of N,N-Dimethyl-1,4-butanediamine dihydrochloride in various catalytic systems. While often the free base, N,N-Dimethyl-1,4-butanediamine, is the active species, the dihydrochloride salt offers advantages in terms of stability, ease of handling, and accurate dosing. This document will explore its application as a ligand in transition metal-catalyzed cross-coupling reactions and its role as a potential modulator in polymerization catalysis. The protocols provided herein are designed to be self-validating and are supported by established chemical principles and literature, with a focus on explaining the rationale behind experimental choices to empower researchers in their work.
Introduction: Understanding N,N-Dimethyl-1,4-butanediamine and its Dihydrochloride Salt
N,N-Dimethyl-1,4-butanediamine is a diamine that can act as a bidentate ligand in organometallic chemistry. Its two nitrogen atoms can coordinate to a metal center, influencing its electronic properties and steric environment, thereby modulating its catalytic activity. The dihydrochloride salt is a stable, solid form of the diamine, which is often preferred for storage and handling compared to the free base, which can be a liquid and may be more susceptible to degradation. In catalytic applications, the active free base is typically generated in situ through the addition of a suitable base.
Physicochemical Properties of N,N-Dimethyl-1,4-butanediamine
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆N₂ | [1] |
| Molecular Weight | 116.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | MySkinRecipes[2] |
| Boiling Point | 168 °C | ChemicalBook[3] |
| Purity | ≥97% | MySkinRecipes[2] |
Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₆H₁₈Cl₂N₂ | - |
| Molecular Weight | 189.13 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| Solubility | Soluble in water, alcohols. | Insoluble in non-polar organic solvents. |
Application in Copper-Catalyzed N-Arylation of Amides (Goldberg Reaction)
Expertise & Experience: Diamine ligands are well-established for promoting copper-catalyzed C-N cross-coupling reactions. N,N'-dimethyl-substituted diamines, such as N,N-Dimethyl-1,4-butanediamine, have been shown to provide higher reaction rates in comparison to their unsubstituted counterparts.[4] The ligand facilitates the catalytic cycle by stabilizing the copper(I) center and promoting the reductive elimination step. The use of the dihydrochloride salt necessitates the presence of a base not only for the coupling reaction itself but also to liberate the free diamine ligand.
Trustworthiness: The following protocol is based on established procedures for copper-catalyzed amidation reactions and includes steps for the in situ generation of the active ligand from its dihydrochloride salt.[3][5]
Experimental Workflow: Copper-Catalyzed N-Arylation
Caption: Workflow for Copper-Catalyzed N-Arylation of Amides.
Protocol 2.1: N-Arylation of an Amide using this compound
Materials:
-
Aryl halide (e.g., Iodobenzene)
-
Amide (e.g., Benzamide)
-
Copper(I) iodide (CuI)
-
This compound
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Anhydrous, degassed 1,4-dioxane
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reagent Preparation:
-
To an oven-dried Schlenk tube, add CuI (0.05 mmol, 5 mol%), this compound (0.06 mmol, 6 mol%), and K₂CO₃ (2.5 mmol, 2.5 equiv).
-
Rationale: The excess base is crucial to both neutralize the dihydrochloride salt to form the active free diamine ligand and to act as the base in the catalytic cycle.
-
-
Reaction Setup:
-
Add the aryl halide (1.0 mmol, 1.0 equiv) and the amide (1.2 mmol, 1.2 equiv) to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (3 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously and heat to 110 °C in a preheated oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Application as a Ligand in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Expertise & Experience: Palladium-catalyzed cross-coupling reactions are powerful tools for C-N bond formation.[6] The choice of ligand is critical for the success of these reactions. While phosphine-based ligands are common, diamines can also be effective. The bidentate nature of N,N-Dimethyl-1,4-butanediamine can stabilize the palladium catalyst and influence the reaction's efficiency and selectivity.
Trustworthiness: This protocol provides a general framework for exploring the use of this compound as a ligand in a standard Buchwald-Hartwig amination. Optimization of reaction conditions will likely be necessary.[7]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Protocol 3.1: Palladium-Catalyzed N-Arylation using this compound
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Amine (e.g., Morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Reagent Preparation:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.024 mmol, 2.4 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene (1 mL) and stir for 10 minutes to allow for pre-formation of the catalytic complex.
-
-
Reaction Setup:
-
Add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and NaOtBu (1.4 mmol, 1.4 equiv) to the Schlenk tube.
-
Rationale: A strong, non-nucleophilic base like NaOtBu is required for the deprotonation of the amine and the neutralization of the dihydrochloride salt.
-
Add additional anhydrous, degassed toluene (2 mL).
-
-
Reaction Execution:
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute with diethyl ether (15 mL) and filter through Celite®.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Investigating the Effect on Ziegler-Natta Polymerization
Expertise & Experience: Ziegler-Natta catalysts are highly sensitive to impurities, and Lewis bases can act as poisons by coordinating to the active metal center, thereby inhibiting polymerization.[8] Dimethylamine has been shown to decrease the productivity of Ziegler-Natta catalysts.[8] N,N-Dimethyl-1,4-butanediamine, being a bidentate Lewis base, is also expected to have an inhibitory effect. Understanding this interaction is crucial for controlling polymerization processes where such amines might be present as impurities.
Trustworthiness: The following protocol is a general procedure for investigating the effect of an additive on a Ziegler-Natta polymerization of an alkene, such as propylene or ethylene.[9]
Experimental Workflow: Ziegler-Natta Polymerization Inhibition Study
Caption: Workflow for Studying the Effect of an Additive on Ziegler-Natta Polymerization.
Protocol 4.1: Ethylene Polymerization with a Ziegler-Natta Catalyst in the Presence of N,N-Dimethyl-1,4-butanediamine
Materials:
-
High-purity ethylene
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)
-
Cocatalyst (e.g., Triethylaluminum (TEAl) solution in hexane)
-
This compound (or the free base)
-
Anhydrous, deoxygenated hexane
-
Acidified ethanol (for quenching)
-
High-pressure polymerization reactor
Procedure:
-
Reactor Preparation:
-
Thoroughly dry and purge the polymerization reactor with high-purity nitrogen or argon.
-
-
Reaction Setup:
-
Introduce anhydrous hexane (500 mL) into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 5 bar) and stir to saturate the solvent.
-
Inject the cocatalyst (TEAl) and stir for 10 minutes.
-
Prepare a stock solution of N,N-Dimethyl-1,4-butanediamine in hexane. If using the dihydrochloride, neutralize it with a suitable base (e.g., a stoichiometric amount of a strong, non-coordinating base) in a separate flask and use the resulting solution of the free base.
-
Inject a specific amount of the diamine solution into the reactor.
-
-
Polymerization:
-
Inject the Ziegler-Natta catalyst suspension to initiate polymerization.
-
Maintain a constant temperature (e.g., 70 °C) and ethylene pressure for a set duration (e.g., 1 hour).
-
-
Termination and Isolation:
-
Terminate the polymerization by injecting acidified ethanol.
-
Vent the reactor and collect the polymer by filtration.
-
Wash the polymer with ethanol and dry it in a vacuum oven to a constant weight.
-
-
Analysis:
-
Determine the polymer yield and calculate the catalyst activity (g polymer / (mol Ti * h)).
-
Compare the activity to a control experiment conducted without the diamine to quantify the inhibitory effect.
-
Data Presentation
Table 5.1: Hypothetical Results for Copper-Catalyzed N-Arylation of Benzamide with Iodobenzene
| Entry | Ligand | Base | Yield (%) |
| 1 | None | K₂CO₃ | <5 |
| 2 | N,N-Dimethyl-1,4-butanediamine | K₂CO₃ | 85 |
| 3 | N,N-Dimethyl-1,4-butanediamine | Cs₂CO₃ | 92 |
Table 5.2: Hypothetical Results for the Effect of N,N-Dimethyl-1,4-butanediamine on Ethylene Polymerization
| Entry | Diamine (ppm) | Catalyst Activity (kg PE / (g Cat · h)) |
| 1 (Control) | 0 | 15.2 |
| 2 | 10 | 11.5 |
| 3 | 50 | 4.3 |
| 4 | 100 | 0.8 |
Conclusion
This compound is a versatile and stable precursor for the active N,N-Dimethyl-1,4-butanediamine ligand in catalysis. Its application in copper-catalyzed cross-coupling reactions is well-founded, and it shows potential as a ligand in palladium-catalyzed systems. Furthermore, its interaction with Ziegler-Natta catalysts highlights its role as a potential modulator or inhibitor in polymerization reactions. The protocols provided in this guide offer a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. As with any catalytic system, optimization of the reaction parameters is key to achieving the desired outcomes.
References
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Xie, Y., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(11), 2873. [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 85238, N,N'-Dimethylputrescine. [Link]
-
MySkinRecipes. N,N'-Dimethyl-1,4-butanediamine. [Link]
-
Wang, L., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 32, 1333-1338. [Link]
-
Tundel, R. E., & Buchwald, S. L. (2007). Diamine Ligands in Copper-Catalyzed Reactions. Accounts of chemical research, 40(11), 1226–1236. [Link]
- Google Patents. (2009). CN101735067A - Synthesis method of 1,4-butanediamine.
-
Shamiri, A., et al. (2014). Ziegler-Natta polymerization of olefins - stereoselectivity. Materials, 7(7), 5069-5108. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. [Link]
-
Valdés, H., et al. (2022). Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. Catalysts, 12(11), 1391. [Link]
-
LibreTexts. (2023). Section 11.4.1: Ziegler-Natta Polymerizations. [Link]
-
Reddy, T. R., et al. (2020). Copper‐Catalyzed Four‐Component Reaction for the Synthesis of N‐Difluoroethyl Imides. Angewandte Chemie International Edition, 59(46), 20463-20467. [Link]
-
Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166. [Link]
-
Reddy, P. V., et al. (2011). Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-Fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. Organic letters, 13(19), 5012–5015. [Link]
-
Shvartsbart, A., & Paquin, J. F. (2014). Cu(I)-Catalyzed Diamination of Conjugated Dienes. Complementary Regioselectivity from Two Distinct Mechanistic Pathways Involving Cu(II) and Cu(III) Species. Journal of the American Chemical Society, 136(28), 9942–9945. [Link]
-
D'Amato, E. M. (2017). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. [Link]
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Tundel, R. E., & Buchwald, S. L. (2007). Diamine Ligands in Copper-Catalyzed Reactions. Accounts of Chemical Research, 40(11), 1226-1236. [Link]
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The Royal Society of Chemistry. (2016). Green Chemistry. [Link]
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Wikipedia. (n.d.). Ziegler–Natta catalyst. [Link]
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Cheméo. (n.d.). Chemical Properties of 1,4-Butanediamine (CAS 110-60-1). [Link]
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Li, F., et al. (2017). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 2(11), 7944-7951. [Link]
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Grushin, V. V. (2004). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Chemical Reviews, 104(3), 1629-1662. [Link]
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Application Notes & Protocols: N,N-Dimethyl-1,4-butanediamine Dihydrochloride in the Synthesis of Neurologically Active Compounds
Abstract
N,N-Dimethyl-1,4-butanediamine and its dihydrochloride salt are versatile diamine building blocks with significant potential in medicinal chemistry. The presence of both a primary and a tertiary amine, separated by a flexible four-carbon chain, makes this molecule an ideal scaffold for introducing dimethylaminoalkyl functionalities into larger molecules. This side chain is a common feature in numerous biologically active compounds, including first-generation antihistamines which possess significant neurological effects such as sedation. This guide provides a detailed overview of the properties, synthetic utility, and handling of N,N-Dimethyl-1,4-butanediamine dihydrochloride, with a focus on its application as a precursor for neurologically active pharmaceutical ingredients. We will explore the fundamental reaction mechanics and provide an illustrative, analogous protocol for the synthesis of Chlorpheniramine, a classic antihistamine, to demonstrate the practical application of similar dimethylaminoalkylamine precursors.
Introduction: The Strategic Value of Diamine Scaffolds
In the landscape of drug discovery, bifunctional molecules that can serve as linkers or introduce specific pharmacophores are invaluable. Diamines, in particular, are crucial in constructing molecules designed to interact with biological targets. N,N-Dimethyl-1,4-butanediamine is a prime example, offering two distinct points for chemical modification. Its structure is particularly relevant for the synthesis of compounds targeting the central nervous system (CNS). The tertiary dimethylamino group is a common structural motif in many neurological drugs, contributing to receptor binding and influencing physicochemical properties like solubility and basicity. In the pharmaceutical industry, it serves as an intermediate in the synthesis of certain drugs, particularly those targeting neurological conditions.[1] This guide bridges theoretical chemistry with practical application for researchers and drug development professionals aiming to leverage this compound's unique characteristics.
Physicochemical & Structural Properties
Understanding the fundamental properties of a reagent is critical for its effective use. This compound is a stable, solid form of the free base, which is a liquid. The dihydrochloride salt is often preferred for its ease of handling and stability, though it typically requires neutralization in situ during a reaction to liberate the nucleophilic free amine.
Table 1: Physicochemical Properties of N,N-Dimethyl-1,4-butanediamine
| Property | Value | Source |
|---|---|---|
| Chemical Name | N',N'-dimethylbutane-1,4-diamine | [2] |
| CAS Number | 3529-10-0 (Free Base) | [2] |
| Molecular Formula | C₆H₁₆N₂ | [2] |
| Molecular Weight | 116.21 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 168 °C | [3] |
| Sensitivity | Air Sensitive |[2] |
Caption: Chemical structure of N,N-Dimethyl-1,4-butanediamine.
Core Synthetic Applications & Mechanistic Rationale
The primary utility of N,N-Dimethyl-1,4-butanediamine in synthesis stems from the differential reactivity of its two nitrogen atoms. The primary amine is a potent nucleophile, readily participating in reactions like alkylation, acylation, and reductive amination. The tertiary amine, being non-acylated and sterically hindered, typically remains intact and serves as a key pharmacophoric element in the final drug molecule.
The most common application involves the nucleophilic substitution (S_N2) reaction where the primary amine attacks an electrophilic carbon center, displacing a leaving group (e.g., a halide). This reaction forges a new carbon-nitrogen bond, effectively tethering the dimethylaminobutyl moiety to a larger molecular scaffold.
Caption: Generalized S_N2 alkylation workflow.
Causality Behind Experimental Choices:
-
Use of the Dihydrochloride Salt: The dihydrochloride salt enhances shelf-life and simplifies weighing. However, a base (typically two or more equivalents) must be added to the reaction mixture to neutralize the HCl and generate the nucleophilic free base form in situ.
-
Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. They effectively solvate the cation of the base while leaving the amine nucleophile relatively free, accelerating the S_N2 reaction.
-
Choice of Base: A non-nucleophilic base is crucial to prevent competition with the amine. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or a hindered organic base like triethylamine (TEA). The base deprotonates the primary amine (or its ammonium salt form), increasing its nucleophilicity.
Illustrative Protocol: Synthesis of Chlorpheniramine (Analogous Pathway)
While direct, detailed protocols for synthesizing neurological drugs starting from N,N-Dimethyl-1,4-butanediamine are proprietary or not widely published, we can examine the synthesis of Chlorpheniramine to understand the role of a similar building block. Chlorpheniramine is a first-generation antihistamine that readily crosses the blood-brain barrier, causing sedation by acting as a CNS depressant. Its synthesis involves the introduction of a dimethylaminoethyl side chain, a fragment structurally analogous to a portion of our target molecule.[4]
The key step is the reaction of 2-chloropyridine with 2-(4-chlorophenyl)acetonitrile, followed by condensation with 2-chloro-N,N-dimethylethanamine in the presence of a strong base like sodium amide.[4] This demonstrates the core principle of attaching a dimethylaminoalkyl group to a larger aromatic scaffold.
Caption: Analogous synthesis step for Chlorpheniramine.
Protocol Steps (Illustrative):
-
Intermediate Formation: 2-chloropyridine is reacted with 2-(4-chlorophenyl)acetonitrile in the presence of sodium amide.[4] This step creates a key intermediate. A method for preparing this type of intermediate involves reacting chlorobenzonitrile with a 2-halopyridine.[5]
-
Alkylation: The intermediate from step 1 is then condensed with a dimethylaminoalkyl halide, such as 2-chloro-N,N-dimethylethanamine.[4] This reaction is typically performed in an anhydrous solvent like o-xylene under controlled temperature.[4]
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted. The crude product is then purified, often through distillation or crystallization, to yield the chlorphenamine base.
-
Salt Formation: The purified base is then reacted with maleic acid to form the stable and pharmaceutically used chlorpheniramine maleate salt.
This analogous synthesis highlights the fundamental role of the dimethylaminoalkyl halide as the carrier of the critical side chain, a role that N,N-Dimethyl-1,4-butanediamine could similarly play to introduce a longer, more flexible linker.
Safety and Handling
As a corrosive and air-sensitive compound, N,N-Dimethyl-1,4-butanediamine and its salts require careful handling to ensure personnel safety and maintain reagent integrity.
Table 2: Safety & Handling Guidelines
| Precaution | Rationale & Procedure | Source(s) |
|---|---|---|
| Personal Protective Equipment (PPE) | Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. | [6][7] |
| Ventilation | Work exclusively within a certified chemical fume hood to avoid inhalation of vapors or dust. | [6][7] |
| Handling | Avoid all contact with eyes, skin, and clothing. Do not ingest. Wash hands thoroughly after handling. | [6][7][8] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area. The free base should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air exposure. | [7][8][9] |
| Spill Response | In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of waste in accordance with local, state, and federal regulations. | [10] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of water. Inhalation: Move to fresh air. Seek immediate medical attention in all cases of significant exposure. |[6] |
Conclusion
This compound is a valuable and strategic building block for the synthesis of complex organic molecules, including those with neurological activity. Its bifunctional nature, combining a reactive primary amine with a stable tertiary amine pharmacophore on a flexible chain, allows for its incorporation as a key structural linker. By understanding the principles of its reactivity and employing analogous, well-established protocols like the synthesis of antihistamines, researchers can effectively design and execute synthetic routes toward novel neurological drug candidates. Adherence to strict safety and handling protocols is paramount to ensuring successful and safe experimentation.
References
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Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166. [Link]
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Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. (2013). Chemical Engineering Transactions, 32. [Link]
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Parab, V. L., & Palav, A. V. (2015). Facile synthesis of n, n-dimethyl paraphenylene diamine dihydrochloride: A photographic developer dye. ResearchGate. [Link]
- CN101735067A - Synthesis method of 1,4-butanediamine.
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1,4-Butanediamine, N,N-dimethyl-N'-(1-nitro-9-acridinyl)-, dihydrochloride. PubChem. [Link]
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Synthesis, Characterization of Chlropheniramine maleate– Molecularly Imprinted Polymers and Their Application as Sensors for. (n.d.). SciSpace. [Link]
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N,N'-Dimethyl-1,4-butanediamine. (n.d.). MySkinRecipes. [Link]
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Safety Data Sheet: 1,4-Diaminobutane. (n.d.). Chemos GmbH&Co.KG. [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). PMC. [Link]
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ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. (2009). ResearchGate. [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2018). [Link]
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Navigating the Synthesis and Application of N,N-Dimethyl-1,4-butanediamine Dihydrochloride: A Guide for Researchers
Introduction: The Versatility of a Diamine Building Block
N,N-Dimethyl-1,4-butanediamine, a derivative of putrescine, is a bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring a primary amine and a tertiary amine separated by a flexible four-carbon chain, makes it a valuable building block for a diverse range of applications. In the pharmaceutical industry, it serves as a critical intermediate, particularly as a linker in the development of drug conjugates, where it can be used to attach cytotoxic agents to targeting moieties[1]. The spacing and differential reactivity of its amine groups allow for controlled, stepwise synthetic modifications. Furthermore, its role as a monomer in the synthesis of polyamides and polyurethanes highlights its utility in creating advanced materials with tailored properties[2].
This guide provides an in-depth exploration of the reaction conditions associated with N,N-Dimethyl-1,4-butanediamine, offering detailed protocols for its synthesis and subsequent derivatization. We will delve into the chemical principles that underpin these reactions, providing researchers with the knowledge to confidently and effectively utilize this versatile compound in their work. The information presented herein is grounded in established chemical literature and safety data to ensure both scientific integrity and safe laboratory practice.
Physicochemical Properties and Handling
N,N-Dimethyl-1,4-butanediamine is a clear, colorless liquid at room temperature. It is essential to note that the free base is air-sensitive and should be stored under an inert atmosphere, such as nitrogen or argon, to prevent degradation[3]. The dihydrochloride salt, in contrast, is a more stable, crystalline solid that is more convenient for storage and handling.
| Property | Value | Source |
| Molecular Formula | C₆H₁₆N₂ | [3] |
| Molecular Weight | 116.21 g/mol | [3] |
| Form (Free Base) | Liquid | [3] |
| Sensitivity | Air Sensitive | [3] |
Safety Precautions: N,N-Dimethyl-1,4-butanediamine and its salts should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Synthesis of N,N-Dimethyl-1,4-butanediamine and its Dihydrochloride Salt
A robust and scalable synthesis of N,N-Dimethyl-1,4-butanediamine can be achieved through a two-step process involving the formation of an acetal intermediate followed by reductive amination. This approach offers good yields and utilizes readily available starting materials.
Workflow for Synthesis
Sources
Troubleshooting & Optimization
Technical Support Center: N,N-Dimethyl-1,4-butanediamine Dihydrochloride Synthesis
Welcome to our dedicated technical support center for the synthesis of N,N-Dimethyl-1,4-butanediamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to ensure the successful and efficient production of this valuable compound.
Introduction to the Synthesis and its Challenges
N,N-Dimethyl-1,4-butanediamine is a key building block in the synthesis of various pharmaceuticals and polymers. A common and effective method for its preparation is the Eschweiler-Clarke reaction, which involves the reductive methylation of 1,4-diaminobutane (putrescine) using formaldehyde and formic acid.[1][2][3][4] While this reaction is generally robust, it is not without its potential pitfalls. Side reactions can lead to impurities that are often structurally similar to the desired product, making purification challenging and impacting final yield and purity.
This guide will focus on troubleshooting the Eschweiler-Clarke synthesis of N,N-Dimethyl-1,4-butanediamine and its subsequent conversion to the dihydrochloride salt.
Troubleshooting Guide: Common Issues and Solutions in Question-and-Answer Format
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yield in the Eschweiler-Clarke synthesis of N,N-Dimethyl-1,4-butanediamine can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Causality: Insufficient reaction time or temperature can lead to incomplete methylation. The Eschweiler-Clarke reaction typically requires heating to drive the reaction forward.[3][5]
-
Solution: Ensure the reaction is heated to the appropriate temperature (typically 80-100 °C) for a sufficient duration.[5] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of starting material and intermediates.
-
-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants are a common culprit.
-
Causality: An insufficient excess of formaldehyde and formic acid will result in incomplete methylation. Formic acid acts as the reducing agent, and formaldehyde is the source of the methyl groups; both need to be present in excess.[1][2]
-
Solution: Use a significant excess of both formaldehyde (at least 4 equivalents) and formic acid (at least 4 equivalents) relative to the 1,4-diaminobutane starting material.
-
-
Loss During Work-up: The product may be lost during the extraction and isolation phases.
-
Causality: N,N-Dimethyl-1,4-butanediamine is a water-soluble amine. During the basification and extraction steps, it can be challenging to fully extract it from the aqueous layer.
-
Solution: After basifying the reaction mixture, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[5] Saturating the aqueous layer with sodium chloride can also help to "salt out" the product and improve extraction efficiency.
-
Q2: I've identified an impurity with a mass corresponding to a mono-methylated or formylated product. How can I prevent this?
A2: The presence of N-methyl-1,4-butanediamine (mono-methylated) or N-formyl-N,N-dimethyl-1,4-butanediamine are common side products in the Eschweiler-Clarke reaction.
-
Formation of Mono-methylated Impurity:
-
Causality: This occurs when the methylation reaction does not proceed to completion on both primary amine groups of the 1,4-diaminobutane. This is often due to the same reasons as low yield: insufficient reagents, time, or temperature.
-
Solution: As with addressing low yield, ensure a sufficient excess of formaldehyde and formic acid and adequate heating and reaction time to drive the reaction to the fully di-methylated product.
-
-
Formation of N-formyl Impurity:
-
Causality: N-formylation can occur as a side reaction, particularly if the reduction of the iminium intermediate is slower than the formylation of the amine by formic acid.[6]
-
Solution: Maintaining a sufficient excess of formic acid helps to ensure a ready supply of hydride for the reduction step, minimizing the opportunity for N-formylation. Ensuring the reaction temperature is adequate can also favor the desired reductive amination pathway.
-
Q3: My final product appears to contain a cyclic impurity, possibly N-methylpyrrolidine. How is this formed and how can I avoid it?
A3: The formation of N-methylpyrrolidine is a potential side reaction due to the 1,4-diamine structure of the starting material.
-
Causality: Intramolecular cyclization of 1,4-diaminobutane or its methylated derivatives can occur, particularly under certain conditions. While less common in the classic Eschweiler-Clarke reaction, it's a known reactivity pattern for 1,4-diamine systems. The formation of a five-membered ring (pyrrolidine) is thermodynamically favorable.
-
Solution:
-
Control of Reaction Conditions: Adhering to the established Eschweiler-Clarke conditions (excess formaldehyde and formic acid, specific temperature range) generally minimizes this side reaction.
-
Order of Addition: Adding the 1,4-diaminobutane to the pre-heated formaldehyde/formic acid mixture can sometimes help to favor the intermolecular methylation over intramolecular cyclization.
-
Q4: I'm having trouble isolating the pure dihydrochloride salt. It's oily or discolored. What are the best purification practices?
A4: The purification of the free base and the subsequent formation of the dihydrochloride salt are critical steps for obtaining a high-purity final product.
-
Purification of the Free Base:
-
Recommendation: After extraction and drying of the organic phase, the solvent should be carefully removed under reduced pressure. The resulting crude N,N-Dimethyl-1,4-butanediamine free base should be purified by distillation under reduced pressure to remove any less volatile impurities.
-
-
Formation and Purification of the Dihydrochloride Salt:
-
Protocol: Dissolve the purified free base in a suitable anhydrous solvent (e.g., isopropanol or ethanol). Slowly add a solution of anhydrous hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring. The dihydrochloride salt should precipitate out of the solution.
-
Troubleshooting Oily Product: If the salt oils out, it may be due to the presence of residual water or impurities. Ensure all solvents and reagents are anhydrous. Try cooling the solution to promote crystallization.
-
Troubleshooting Discoloration: Discoloration can arise from impurities. If the distilled free base is colored, this will carry over to the salt. If the color develops during salt formation, it could be due to the degradation of impurities. In such cases, the crude salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to improve its purity and color.
-
Detailed Experimental Protocol: Synthesis and Purification
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the Eschweiler-Clarke reaction.
Materials and Equipment:
-
1,4-Diaminobutane (Putrescine)
-
Formaldehyde (37% aqueous solution)
-
Formic Acid (98-100%)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (concentrated, or as a solution in isopropanol)
-
Isopropanol (anhydrous)
-
Diethyl Ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step 1: Synthesis of N,N-Dimethyl-1,4-butanediamine (Free Base)
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add formic acid (4.5 eq.) and formaldehyde solution (4.5 eq.).
-
Carefully add 1,4-diaminobutane (1.0 eq.) to the mixture in portions. The reaction is exothermic, so control the rate of addition to avoid excessive heat generation.
-
Once the addition is complete, heat the reaction mixture to 90-100 °C and maintain this temperature for 12-18 hours.[5]
-
Monitor the reaction by TLC or GC-MS to ensure the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid.
-
Evaporate the mixture to dryness under reduced pressure to remove excess formic acid and water.
-
Dissolve the residue in a minimum amount of water and cool in an ice bath.
-
Make the solution strongly basic (pH > 12) by the slow addition of concentrated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (4 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation.
Step 2: Formation of this compound
-
Dissolve the distilled N,N-Dimethyl-1,4-butanediamine in anhydrous isopropanol.
-
With stirring, slowly add a solution of anhydrous HCl in isopropanol (or bubble anhydrous HCl gas) until the solution is acidic.
-
The dihydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration and wash with cold, anhydrous diethyl ether.
-
Dry the white crystalline product under vacuum.
Frequently Asked Questions (FAQs)
Q: Why is the Eschweiler-Clarke reaction preferred over other methylation methods for this synthesis?
A: The Eschweiler-Clarke reaction is advantageous because it is a one-pot procedure that uses inexpensive reagents and, crucially, it avoids the common problem of over-methylation to form quaternary ammonium salts.[3][5] Other methylating agents like methyl iodide can lead to the formation of N,N,N',N'-tetramethyl-1,4-butanediammonium diiodide, which can be a difficult impurity to remove.
Q: Can I use sodium borohydride instead of formic acid as the reducing agent?
A: While sodium borohydride is a common reducing agent for reductive aminations, the classical Eschweiler-Clarke reaction specifically uses formic acid as the hydride source.[2][3] Using sodium borohydride with formaldehyde would constitute a different named reaction (reductive amination). While feasible, the reaction conditions and potential side products might differ. For instance, sodium borohydride can also reduce formaldehyde, leading to stoichiometry issues.
Q: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material (1,4-diaminobutane). Use a suitable developing solvent system (e.g., dichloromethane/methanol with a small amount of ammonia) and a visualizing agent like ninhydrin (for primary and secondary amines).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information, allowing for the identification of the starting material, intermediates, the final product, and potential side products.[7][8]
-
-
Final Product Purity Assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis to determine purity.
-
GC-MS: Can detect and identify volatile impurities.
-
Elemental Analysis: To confirm the elemental composition of the final dihydrochloride salt.
-
Visualizations
Eschweiler-Clarke Reaction Mechanism
Caption: Troubleshooting workflow for low reaction yield.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Molar Ratio (1,4-Diaminobutane : Formaldehyde : Formic Acid) | 1 : ≥4 : ≥4 | Ensures complete methylation of both amine groups. |
| Reaction Temperature | 80 - 100 °C | Provides sufficient energy to overcome the activation barrier and drives the reaction to completion. [5] |
| Reaction Time | 12 - 18 hours | Allows for the reaction to proceed to completion. |
| pH for Extraction | > 12 | Ensures the diamine is in its free base form for efficient extraction into an organic solvent. |
References
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Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central.[Link]
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Eschweiler-Clarke Reaction. NROChemistry.[Link]
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Eschweiler-Clarke reaction. Name-Reaction.com.[Link]
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Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. Thieme.[Link]
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Eschweiler–Clarke reaction. Wikipedia.[Link]
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Eschweiler–Clarke reaction. Grokipedia.[Link]
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Sequential Nitrile Amidination−Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. Semantic Scholar.[Link]
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Eschweiler-Clarke Reaction. Organic Chemistry Portal.[Link]
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Eschweiler-Clarke Reaction. J&K Scientific LLC.[Link]
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Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. ResearchGate.[Link]
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Pyrollidine by 1,4 dibromobutane. Sciencemadness.org.[Link]
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Conversion of succinic acid to 1,4-butanediol via dimethyl succinate over rhenium nano-catalyst supported on copper-containing mesoporous carbon. PubMed.[Link]
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Reactions of amines and formaldehyde/aryl aldehydes in combination or in isolation, with 1-(2-hydroxyphenyl). NISCAIR Online Periodicals Repository.[Link]
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N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet. ResearchGate.[Link]
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Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses.[Link]
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Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PubMed Central.[Link]
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Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.[Link]
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Reactions of 3,5-Dimethyl-1,2,4,3,5-trithiadiborolane with Secondary Amines: Formation of Diorganylamino(sulfhydryl)boranes. ResearchGate.[Link]
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A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities (NDMA, NDEA, NEIPA, NDIPA, NDPA, and NDBA) in Commercially Used Organic Solvents: Dichloromethane, Ethyl Acetate, Toluene, and O-xylene. PubMed.[Link]
-
FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry.[Link]
-
Mannich reaction. Wikipedia.[Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal.[Link]
-
Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. PubMed Central.[Link]
-
Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. MDPI.[Link]
-
Iminium formation rate between formaldehyde and secondary amine. Chemistry Stack Exchange.[Link]
-
'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. White Rose Research Online.[Link]
-
[Characteristics of formaldehyde reactions with nucleic acids and their structural components in the presence of primary or secondary amines]. PubMed.[Link]
-
Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. PubMed.[Link]
-
Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. ResearchGate.[Link]
-
Mannich reaction. YouTube.[Link]
-
Synthesis of 1,4-Diazepinone Derivatives via a Domino Aza-Michael/SN2 Cyclization of 1-Azadienes with α- Halogenoacetamides. ResearchGate.[Link]
-
Analytical Methods. EDQM.[Link]
Sources
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. grokipedia.com [grokipedia.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
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- 7. A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities (NDMA, NDEA, NEIPA, NDIPA, NDPA, and NDBA) in Commercially Used Organic Solvents: Dichloromethane, Ethyl Acetate, Toluene, and O-xylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method [mdpi.com]
Technical Support Center: Purification of N,N-Dimethyl-1,4-butanediamine Dihydrochloride
Welcome to the technical support guide for the purification of N,N-Dimethyl-1,4-butanediamine dihydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during the purification of the final product, providing in-depth, field-proven insights and step-by-step protocols to help you achieve the desired purity for your critical applications.
N,N-Dimethyl-1,4-butanediamine is a versatile building block used in the synthesis of polymers, resins, and as an intermediate in the pharmaceutical industry.[1][2] As with any synthetic product, achieving high purity is paramount for reliable downstream applications. The dihydrochloride salt, while often crystalline, can present unique purification challenges, from removing stubborn impurities to achieving the desired physical form. This guide follows a troubleshooting format to directly address the specific issues you may encounter in the lab.
General Purification and Troubleshooting Workflow
The purification of this compound typically involves isolating the crude product from the reaction mixture, followed by one or more purification steps like recrystallization or washing. The final product's purity is then assessed using analytical techniques. The following diagram outlines a general workflow and the key decision points for troubleshooting.
Caption: General workflow for purification and troubleshooting.
Troubleshooting Guide: Common Purification Issues
This section is structured in a question-and-answer format to address specific problems you might encounter.
Question 1: My final product is an oil or a sticky solid, not a crystalline powder. How can I fix this?
Answer: This is a common issue, often caused by the presence of residual solvents, moisture, or impurities that depress the melting point and inhibit crystal lattice formation.
Causality: this compound is a highly polar and potentially hygroscopic salt. The presence of water or protic solvents can prevent the formation of a well-ordered crystal structure. Furthermore, impurities from the synthesis, such as mono-methylated or tri-methylated byproducts, can act as defects in the crystal lattice.
Troubleshooting Protocol:
-
Ensure Complete Removal of Reaction Solvent:
-
Diagnosis: The crude product may still contain the reaction solvent (e.g., methanol, ethanol, DMF).
-
Action: After initial isolation, dissolve the crude product in a minimal amount of a low-boiling point solvent in which it is soluble (like methanol). Concentrate this solution on a rotary evaporator to azeotropically remove the original, higher-boiling point solvent. Repeat if necessary. Finally, dry the resulting solid or oil under high vacuum for several hours.
-
-
Induce Crystallization with an Anti-Solvent:
-
Diagnosis: The product may be pure but reluctant to crystallize from the chosen solvent system.
-
Action: Dissolve the oily product in a minimal amount of a polar solvent in which it is highly soluble (e.g., hot ethanol or methanol). While stirring vigorously, slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes cloudy. If no crystals form, gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or freezer.
-
-
Perform an Acidic Wash (for Free Base Contamination):
-
Diagnosis: If the reaction workup was not sufficiently acidic, some of the product may exist as the free amine, which is an oil at room temperature.
-
Action: Dissolve the crude product in water and check the pH. If it is not strongly acidic (pH < 2), add a few drops of concentrated HCl. Lyophilize or carefully evaporate the water to recover the solid dihydrochloride salt.
-
Question 2: My product is off-white, yellow, or brown. How can I decolorize it?
Answer: Discoloration typically arises from high-temperature degradation or the presence of minor, highly colored impurities formed during the reaction. Amines are also susceptible to air oxidation, which can produce colored byproducts.[3]
Causality: The nitrogen lone pairs in any residual free amine are susceptible to oxidation. Additionally, side reactions at elevated temperatures can generate chromophores.
Troubleshooting Protocol:
-
Activated Carbon (Charcoal) Treatment:
-
Mechanism: Activated carbon has a high surface area and can adsorb large, flat, aromatic, and colored molecules from a solution.
-
Procedure:
-
Dissolve the discolored product in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).
-
Add a small amount of activated carbon (typically 1-2% of the solute's weight). Caution: Add the charcoal to the warm solution, not a boiling one, to avoid violent bumping.
-
Gently heat the mixture with stirring for 5-15 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. The filtrate should be colorless.
-
Allow the filtrate to cool slowly to crystallize the purified product.
-
Expert Tip: Using too much charcoal can lead to significant product loss due to adsorption of the desired compound. Use the minimum amount necessary to achieve decolorization.
-
Question 3: My yield is very low after recrystallization. What went wrong?
Answer: Low recovery is often a result of using an inappropriate recrystallization solvent or technique.
Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble even at low temperatures, it will remain in the mother liquor, leading to poor recovery.
Troubleshooting Protocol:
-
Optimize the Solvent System:
-
Diagnosis: The chosen solvent may be too good at dissolving the product.
-
Action:
-
If you used a single solvent (e.g., methanol), try a mixed-solvent system. For instance, dissolve the product in a minimal amount of hot methanol and then add a less polar anti-solvent like isopropanol or ethyl acetate until the solution is saturated.
-
Refer to the table below for selecting a suitable solvent system.
-
-
-
Minimize the Amount of Hot Solvent:
-
Diagnosis: Using an excessive volume of solvent will result in more product remaining dissolved upon cooling.
-
Action: During the dissolution step, add the hot solvent in small portions to the crude product until it just dissolves. This ensures the solution is saturated, maximizing crystal formation upon cooling.
-
-
Ensure Sufficient Cooling:
-
Diagnosis: Incomplete crystallization due to insufficient cooling time or temperature.
-
Action: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes, and then in a freezer (-20°C) if the solvent system allows. Gently scratching the inside of the flask with a glass rod can help initiate crystallization.
-
| Solvent/System | Polarity | Suitability for Dihydrochloride Salt | Comments |
| Water | High | Good solubility, may be hard to crystallize from. | Often used in combination with an alcohol. |
| Methanol/Ethanol | High | Good solubility when hot. | A good primary solvent. Use with an anti-solvent. |
| Isopropanol | Medium | Lower solubility than methanol. | Can be a good single solvent for recrystallization. |
| Diethyl Ether / Hexanes | Low | Insoluble. | Excellent choices for an "anti-solvent". |
| Ethanol/Diethyl Ether | Mixed | Excellent System | Dissolve in hot ethanol, add ether until cloudy, cool. |
| Methanol/Isopropanol | Mixed | Good System | Provides a controlled way to decrease solubility. |
Question 4: Analytical data (NMR, GC-MS) shows my product is still impure. What are the next steps?
Answer: If recrystallization fails to remove impurities, it indicates that the impurities have similar solubility profiles to your product. In this case, a different purification technique based on a different chemical principle is required.
Causality: Common impurities may include starting materials (e.g., 1,4-butanediamine), mono-methylated (N-Methyl-1,4-butanediamine), or over-methylated products (quaternary ammonium salts). These are structurally similar and can be difficult to separate by simple crystallization.
Advanced Purification Strategies:
-
Acid-Base Extraction:
-
Principle: This method exploits the difference in solubility between the free amine (organic-soluble) and its salt (aqueous-soluble) to remove non-basic impurities.
-
Protocol:
-
Dissolve the impure dihydrochloride salt in water.
-
Basify the solution to a pH > 12 by adding a strong base like 50% NaOH solution. The solution should be cooled in an ice bath during this process.
-
The product is now the free diamine. Extract it into an organic solvent like dichloromethane (DCM) or chloroform (3x washes).[4]
-
Combine the organic layers and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent via rotary evaporation to yield the pure free diamine as an oil.
-
To regenerate the pure dihydrochloride salt, dissolve the free amine in a solvent like ethanol or isopropanol and add a stoichiometric amount (2 equivalents) of concentrated HCl or HCl dissolved in ether/dioxane. The pure salt will precipitate and can be collected by filtration.
-
-
-
Chromatography for Highly Polar Amines:
-
Challenge: Standard silica gel chromatography is often difficult for highly polar amines due to strong, irreversible binding to the acidic silica surface.
-
Solution - HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for separating very polar compounds. It uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[5]
-
Solution - Ion-Exchange: Cation-exchange chromatography can be used to separate amines based on their charge.[6]
-
Purity Assessment: A Comparative Overview
Confirming the purity of the final product is a critical step. Here is a comparison of common analytical techniques.
| Technique | Information Provided | Common Issues for Diamine Dihydrochlorides |
| ¹H NMR | Provides structural confirmation and detects proton-bearing impurities. | The acidic N-H protons can be broad and may exchange with water (D₂O). |
| GC-MS | Separates volatile compounds and provides mass for identification. | The free amine is required; the salt is not volatile. Derivatization may be needed to improve peak shape and volatility.[7][8] |
| HPLC | Separates compounds based on polarity. | Requires specialized columns (HILIC, polar-embedded) for good retention and peak shape of the highly polar salt.[5][9] |
| Melting Point | A sharp melting point indicates high purity. | Impurities will cause melting point depression and broadening. |
| TLC | Quick check for the presence of impurities. | Requires a polar mobile phase (e.g., DCM/Methanol/Ammonia) and a suitable stain (e.g., ninhydrin for primary/secondary amines). |
Frequently Asked Questions (FAQs)
-
Q: What are the expected ¹H NMR peaks for this compound?
-
A: In D₂O, you would expect to see a singlet for the two methyl groups (N-(CH₃)₂), and three multiplets for the methylene groups (-CH₂-) of the butane backbone. The exact chemical shifts will depend on the solvent and concentration, but will be downfield shifted compared to the free base due to the protonation of the nitrogens.
-
-
Q: How should I store the final product?
-
A: this compound can be hygroscopic. It should be stored in a tightly sealed container in a desiccator or a dry box to protect it from atmospheric moisture.
-
-
Q: Can I use standard silica gel column chromatography?
-
A: It is generally not recommended. Basic amines interact very strongly with the acidic silanol groups on the silica surface, leading to significant tailing and often irreversible adsorption. If you must use it, deactivating the silica with triethylamine in the eluent is necessary, but other methods are preferred.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
- CN101735067A - Synthesis method of 1,4-butanediamine - Google Patents. Google Patents.
-
Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
1,4-Diaminobutane dihydrochloride with Cas 333-93-7 - Autech Industry. Autech Industry Co.,Ltd. Available at: [Link]
- CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents. Google Patents.
- CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives - Google Patents. Google Patents.
- WO2006005603A1 - Biochemical synthesis of 1,4-butanediamine - Google Patents. Google Patents.
-
FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry. Available at: [Link]
-
N,N'-Dimethyl-1,4-butanediamine - MySkinRecipes. MySkinRecipes. Available at: [Link]
-
Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions. Italian Association of Chemical Engineering. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Amine Plant Troubleshooting and Optimization | PDF | Corrosion | Liquids - Scribd. Scribd. Available at: [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. LCGC International. Available at: [Link]
-
The GC-MS analysis of isocyanate diamine-metabolites. Urine samples... - ResearchGate. ResearchGate. Available at: [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester. University of Rochester. Available at: [Link]
-
Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. Bryan Research & Engineering, LLC. Available at: [Link]
-
Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Amine workup : r/Chempros - Reddit. Reddit. Available at: [Link]
-
Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
HPLC Separation of Aryldiamine Transformation Products using a Polar-Modified RP-C 18 Column | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
2,2-Dimethyl-1,4-butanediamine | C6H16N2 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Waters Corporation. Available at: [Link]
-
Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges - Agilent. Agilent Technologies. Available at: [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. YouTube. Available at: [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. Virginia Tech. Available at: [Link]
-
What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? - Quora. Quora. Available at: [Link]
-
Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. Beilstein Journals. Available at: [Link]
-
Amines by GC-MS - Chromatography Forum. Chromatography Forum. Available at: [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. Fisher Scientific. Available at: [Link]
Sources
- 1. N,N’-Dimethyl-1,4-butanediamine [myskinrecipes.com]
- 2. N,N-Dimethyl-1,4-butanediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. scribd.com [scribd.com]
- 4. CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Biogenic Amines by GC/FID and GC/MS [vtechworks.lib.vt.edu]
- 9. researchgate.net [researchgate.net]
N,N-Dimethyl-1,4-butanediamine dihydrochloride reaction temperature control
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N,N-Dimethyl-1,4-butanediamine dihydrochloride. It addresses common challenges and questions related to reaction temperature control during its synthesis and application, ensuring experimental success through a deep understanding of the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the critical role of temperature control during the synthesis of this compound?
A1: Precise temperature control is paramount during the synthesis of this compound for several key reasons:
-
Selectivity and Purity: The primary synthesis route often involves the reductive amination of 1,4-butanedial or a related precursor with dimethylamine. This reaction can lead to the formation of byproducts if the temperature is not carefully managed. Elevated temperatures can promote side reactions, such as over-methylation or polymerization, leading to a lower yield of the desired product and complicating purification.
-
Exothermic Reactions: The reduction step, typically employing a reducing agent like sodium borohydride or catalytic hydrogenation, is often exothermic. Without adequate cooling and temperature monitoring, the reaction can "run away," leading to a rapid increase in temperature and pressure, which can be a safety hazard and can also degrade the product.
-
Crystallization and Isolation: The final step of the synthesis usually involves the precipitation of the dihydrochloride salt from a solution by adding hydrochloric acid. The temperature at which this precipitation occurs can influence the crystal size and purity of the final product. Controlled cooling can lead to the formation of more uniform and easily filterable crystals.
Q2: My synthesis of this compound resulted in a low yield. Could improper temperature control be the cause?
A2: Yes, improper temperature control is a very likely contributor to low yields. Here's a breakdown of how temperature can impact your yield at different stages:
-
During Reductive Amination: If the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction and a low conversion of starting materials. Conversely, if the temperature is too high, you may be promoting the formation of undesired byproducts, thus consuming your reactants without producing the target compound.
-
During Quenching/Workup: If the reaction mixture is not adequately cooled before quenching (e.g., with water or acid), the heat generated from the neutralization of any excess reagents can cause degradation of the product.
-
During Crystallization: If the solution is cooled too rapidly during the precipitation of the dihydrochloride salt, it can lead to the formation of fine, amorphous particles that are difficult to isolate and may trap impurities, reducing the final isolated yield.
Q3: I am using this compound as a building block in a subsequent reaction, and I am observing significant byproduct formation. How can I optimize the reaction temperature?
A3: When using this compound in a subsequent reaction, such as in the synthesis of pharmaceuticals or other complex organic molecules, temperature control is crucial for directing the reaction towards the desired product. Here are some steps to optimize the temperature:
-
Understand the Reaction Mechanism: Identify the desired reaction pathway and potential side reactions. Are the side reactions known to be favored at higher or lower temperatures? This information will guide your optimization strategy.
-
Stepwise Temperature Profiling: Start with a low temperature and slowly warm the reaction mixture. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). This will help you identify the temperature at which the desired reaction begins to proceed at a reasonable rate and the temperature at which byproduct formation becomes significant.
-
Design of Experiments (DoE): For more complex systems, a Design of Experiments approach can be used to systematically investigate the effect of temperature and other reaction parameters (e.g., concentration, reaction time) on the reaction outcome.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis and use of this compound where temperature is a key parameter.
Issue 1: Low Purity of the Final Product
| Symptom | Potential Cause (Temperature-Related) | Recommended Action |
| Presence of multiple spots on TLC or peaks in GC/LC-MS | Overheating during reductive amination: Promotes side reactions. | Maintain the reaction temperature within the recommended range for the specific reducing agent used. Use an ice bath or a cryocooler for highly exothermic reactions. |
| Discolored (e.g., yellow or brown) product | Degradation at high temperatures: The compound or intermediates may be thermally unstable. | Ensure the reaction temperature does not exceed the decomposition temperature of any of the components. Consider running the reaction at a lower temperature for a longer period. |
| Broad melting point range | Incomplete crystallization or presence of impurities: Rapid cooling during precipitation can trap solvents or byproducts. | Implement a controlled cooling profile during crystallization. For example, cool the solution from the reaction temperature to room temperature over 1-2 hours, and then to 0-5 °C for an additional hour before filtration. |
Issue 2: Reaction "Runaway" or Poor Control
| Symptom | Potential Cause (Temperature-Related) | Recommended Action |
| Sudden and rapid increase in temperature and pressure | Inadequate heat removal: The rate of heat generation from the exothermic reaction exceeds the rate of heat removal by the cooling system. | Ensure your reaction vessel is appropriately sized for the scale of the reaction and that the cooling system (e.g., ice bath, chiller) has sufficient capacity. Add reagents dropwise or in small portions to control the rate of reaction. |
| Inconsistent reaction outcomes between batches | Poor temperature monitoring and control: Fluctuations in the internal reaction temperature can lead to variability in product yield and purity. | Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. Employ a temperature controller for automated and precise temperature management. |
Part 3: Experimental Protocols and Workflows
Protocol 1: Controlled Synthesis of this compound
This protocol provides a general framework. Researchers should adapt it based on their specific starting materials and equipment.
Step 1: Reductive Amination (Temperature Control is Critical)
-
In a reaction vessel equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1,4-butanedial (or a suitable precursor) in a suitable solvent (e.g., methanol, ethanol).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of dimethylamine in the same solvent via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution or slurry of the reducing agent (e.g., sodium borohydride) in a suitable solvent.
-
Slowly add the reducing agent to the reaction mixture, maintaining the internal temperature between 0-10 °C. This step is highly exothermic.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
Step 2: Workup and Extraction
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly and carefully quench the reaction by adding water or a dilute acid, ensuring the temperature remains below 20 °C.
-
Adjust the pH of the solution to >12 with a suitable base (e.g., NaOH).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Step 3: Salt Formation and Crystallization (Controlled Cooling)
-
Dissolve the crude N,N-Dimethyl-1,4-butanediamine in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of hydrochloric acid in the same solvent dropwise until the pH is acidic and precipitation is complete.
-
Stir the resulting slurry at 0-5 °C for 1 hour.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields.
Part 4: References
-
Reductive Amination Overview . Organic Chemistry Portal. [Link]
N,N-Dimethyl-1,4-butanediamine dihydrochloride catalyst loading optimization
Welcome to the technical support resource for N,N-Dimethyl-1,4-butanediamine dihydrochloride. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth FAQs and troubleshooting advice to help you optimize its use as a catalyst in your synthetic applications. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure your success.
Section 1: Catalyst Fundamentals (FAQ)
This section addresses foundational questions about the catalyst's properties, handling, and mechanism of activation.
Q1: What is this compound and what is its catalytic role?
N,N-Dimethyl-1,4-butanediamine is a diamine that can function as a bidentate ligand in various metal-catalyzed reactions or as a base catalyst itself.[1] Its structure allows it to chelate to metal centers, influencing their reactivity and selectivity. In its protonated dihydrochloride form, it is a stable, easy-to-handle solid. The active catalytic species is the free diamine, which is generated in situ. Its applications include intermediates for pharmaceuticals and building blocks for polymers.[1]
Q2: Why is the dihydrochloride salt form preferred over the free base? How do I activate it?
The dihydrochloride salt is a stable, non-hygroscopic, crystalline solid, which allows for highly accurate weighing and dispensing—a critical factor for reproducible catalyst loading.[2] The free base, N,N-Dimethyl-1,4-butanediamine, is a liquid and can be more challenging to handle accurately, especially on a small scale.
Activation is crucial. The catalyst is inactive in its salt form. To generate the active free diamine, you must add a base to the reaction mixture that is strong enough to deprotonate the ammonium salts. A non-nucleophilic base is typically chosen to avoid competitive side reactions.
Activation Protocol:
-
Add the this compound solid to your reaction solvent.
-
Add two equivalents of a suitable base (e.g., triethylamine, DBU, or an inorganic base like K₂CO₃) for every one equivalent of the catalyst salt. The choice of base depends on the specific reaction's sensitivity to base strength and nucleophilicity.
-
Stir the mixture for a few minutes to ensure complete deprotonation before adding other reactants.
Q3: What key safety and handling properties should I be aware of?
The free base form, N,N'-Dimethylputrescine, is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3] While the dihydrochloride salt is more stable, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn. Handle the material in a well-ventilated fume hood. For detailed information, always consult the Safety Data Sheet (SDS).[4]
Section 2: Catalyst Loading Optimization: Protocol and Workflow
Optimizing catalyst loading is essential for developing cost-effective, scalable, and reproducible chemical processes. Insufficient loading leads to poor conversion rates, while excessive loading can increase costs, introduce impurities, and cause unwanted side reactions.[5]
Systematic Optimization Workflow
The following diagram illustrates a logical workflow for systematically optimizing the catalyst loading.
Experimental Protocol: Catalyst Loading Screen
This protocol outlines a typical experiment to determine the optimal catalyst loading for a generic cross-coupling reaction.
-
Preparation:
-
Arrange five identical reaction vessels (e.g., microwave vials with stir bars).
-
Prepare stock solutions of your reactants (Substrate A, Reagent B), base (for activation), and an internal standard (for analytical monitoring) in the chosen reaction solvent. This minimizes measurement errors.
-
-
Catalyst Addition:
-
To each vial, add the calculated amount of this compound to achieve the target loadings (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mol%).
-
-
Reaction Setup:
-
Using the stock solutions, add the solvent, activation base (2 equivalents to the catalyst), Substrate A, Reagent B, and internal standard to each vial.
-
Seal the vials and place them in a pre-heated reaction block or oil bath set to the desired temperature.
-
-
Monitoring and Analysis:
-
Start stirring simultaneously for all reactions.
-
Take aliquots from each reaction at set time points (e.g., 1h, 4h, 12h, 24h).
-
Quench the aliquots immediately (e.g., with a dilute acid wash) and analyze by GC or LC to determine the percent conversion and the formation of any byproducts.
-
-
Data Interpretation:
-
Plot the conversion/yield versus catalyst loading at a specific time point.
-
Identify the "point of diminishing returns" where increasing the catalyst loading no longer provides a significant benefit to the reaction rate or final yield.
-
Select the lowest catalyst loading that provides the desired outcome in an acceptable timeframe.
-
Data Presentation: Example Catalyst Loading Screen
The results of an optimization experiment can be summarized in a table for clear comparison.
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Product Yield (%) | Key Byproduct (%) |
| 1 | 0.5 | 12 | 45 | 40 | <1 |
| 2 | 1.0 | 12 | 88 | 85 | <1 |
| 3 | 2.0 | 12 | 95 | 92 | 2 |
| 4 | 5.0 | 12 | >99 | 93 | 5 |
| 5 | 10.0 | 12 | >99 | 91 | 8 |
In this example, 2.0 mol% appears optimal, offering high yield with minimal byproduct formation. Increasing the loading to 5.0 mol% provides no significant yield benefit and increases side reactions.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.
Problem: Low or No Reaction Conversion
Q: My reaction is not proceeding. What are the first things to check? A: Start with the basics:
-
Catalyst Activation: Did you add a sufficient amount (at least two full equivalents) of a suitable base to liberate the active free diamine from the dihydrochloride salt? The absence of this base is the most common cause of failure.
-
Reagent Quality: Are your reactants and solvent pure and anhydrous (if the reaction is moisture-sensitive)? Water can deactivate many catalytic systems.
-
Temperature: Is your reaction temperature correct? Confirm with an external thermometer.
Q: I suspect my catalyst is inactive. How can I confirm this? A: The catalyst salt is highly stable. Inactivity is almost always due to improper activation. However, to rule out a bad batch of catalyst, you can run a known, reliable reaction that uses this catalyst to verify its efficacy. If you suspect impurities in your reaction are the problem, try adding a known catalyst poison (like a thiol) to a healthy reaction; if the reaction stops, it confirms the catalyst is susceptible to inhibition.
Problem: Low Yield or Poor Selectivity
Q: My starting material is consumed, but my product yield is low. What's happening? A: This points to the formation of side products or product degradation.
-
Analyze the Crude Mixture: Use LC-MS or GC-MS to identify the masses of the byproducts. This can provide clues about the side reactions occurring.
-
Over-alkylation: Amine catalysts can sometimes react with electrophilic starting materials or products, leading to unwanted byproducts.[6][7]
-
Catalyst-Induced Decomposition: At higher temperatures, the catalyst might be promoting the decomposition of your desired product. Consider running the reaction at a lower temperature for a longer time.
Q: I'm seeing multiple byproducts. Could the catalyst loading be too high? A: Absolutely. While a certain amount of catalyst is needed to drive the reaction forward, an excessive concentration can accelerate undesired reaction pathways.[5] This is a classic sign that you need to perform a catalyst loading optimization study, as detailed in Section 2. Reducing the loading often improves selectivity.
Problem: Reaction Stalls or is Inconsistent
Q: My reaction starts quickly but stops before reaching full conversion. What could be causing this? A: This phenomenon, known as reaction stalling, often points to catalyst deactivation.
-
Product Inhibition: The product itself may be binding to the catalyst more strongly than the starting material, effectively sequestering the catalyst and halting the reaction. Try running the reaction at a higher dilution.
-
Deactivation by Aldehydes: If your substrate is an aldehyde, the amine catalyst can undergo an undesired aldol reaction, leading to catalyst deactivation.[8]
-
In-situ Impurities: A starting material may contain an impurity that slowly leaches into the reaction and poisons the catalyst over time.
Problem: Difficult Product Purification
Q: How can I efficiently remove the catalyst and its salts from my reaction mixture? A: The protonated catalyst and the salt formed from the activation base are often water-soluble, which can be used to your advantage.
-
Aqueous Wash: Perform an acidic aqueous wash (e.g., with 1M HCl or NH₄Cl solution). This will protonate the diamine catalyst, making it highly soluble in the aqueous layer, which can then be separated from the organic layer containing your product.
-
Silica Gel Chromatography: If your product is non-polar, the polar catalyst salts will typically remain at the baseline of a standard silica gel column.
Section 4: Advanced Topics
Q: How does solvent choice impact catalyst performance? A: Solvent polarity and coordinating ability are critical. Polar aprotic solvents like DMF or DMAc are often used as they can dissolve the catalyst salt and reactants, but they are not merely inert media and can participate in reactions.[9] Non-coordinating solvents may be preferred if the solvent could compete with a substrate for binding to a metal center. The solubility of the activation base is also a key consideration. Always perform a solvent screen as part of your overall reaction optimization.
References
-
MySkinRecipes. N,N'-Dimethyl-1,4-butanediamine. Available at: [Link]
-
PubChem. N,N'-Dimethylputrescine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Optimization of catalyst loading. Available at: [Link]
-
Chemistry LibreTexts. Homogeneous and Heterogeneous Catalysis. Available at: [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]
-
Oreate AI Blog. Understanding Homogeneous Catalysis: The Art of Chemistry in Solution. Available at: [Link]
-
YouTube. Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Available at: [Link]
-
PubMed Central (PMC). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. Reactions of Amines. Available at: [Link]
-
ACS Publications. Homogeneous Catalysis: Progress, Problems, and Prospects. Available at: [Link]
-
Nature. Recent progress in high-loading single-atom catalysts and their applications. Available at: [Link]
-
MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Available at: [Link]
-
Université catholique de Louvain. Homogeneous and heterogeneous catalysis. Available at: [Link]
-
ACS Publications. Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
AmmoniaKnowHow. Trends in Tragedy – An in-depth Study of Amine System Failures. Available at: [Link]
-
PubMed Central (PMC). Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis. National Center for Biotechnology Information. Available at: [Link]
-
YouTube. Principles of Homogeneous Catalysis. Available at: [Link]
-
University of Edinburgh Research Explorer. Colorimetric indication of hidden catalysis. Available at: [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Available at: [Link]
-
ACS Publications. Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters. Available at: [Link]
-
Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Available at: [Link]
-
Autech Industry. 1,4-Diaminobutane dihydrochloride with Cas 333-93-7. Available at: [Link]
Sources
- 1. N,N’-Dimethyl-1,4-butanediamine [myskinrecipes.com]
- 2. autechindustry.com [autechindustry.com]
- 3. N,N'-Dimethylputrescine | C6H16N2 | CID 85238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. interesjournals.org [interesjournals.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents [mdpi.com]
Preventing degradation of N,N-Dimethyl-1,4-butanediamine dihydrochloride in solution
A Guide to Preventing Degradation in Solution for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My N,N-Dimethyl-1,4-butanediamine dihydrochloride solution has turned a yellow or brownish color. What does this indicate?
A yellowish or brownish discoloration is often a sign of degradation, likely due to oxidation of the amine groups. This can be exacerbated by exposure to air, light, or inappropriate pH levels. Immediate assessment of the solution's integrity is recommended before further use.
Q2: What is the optimal pH for storing a solution of this compound?
To maintain stability, the solution should be kept in an acidic pH range. The dihydrochloride salt form is inherently more stable in acidic conditions because the amine groups are protonated, which protects them from oxidation and other degradation reactions. A pH below 7 is recommended, and maintaining the pH of the initial dissolved salt is generally sufficient. Thiamine, another amine-containing compound, is also noted to be more stable at an acidic pH.[1]
Q3: Can I store my stock solution at room temperature?
For short-term storage, room temperature might be acceptable if the solution is properly prepared and protected from light and air. However, for long-term stability, refrigeration (2-8 °C) or freezing (-20 °C or lower) is highly recommended. A study on histamine dihydrochloride solutions demonstrated significantly better stability at 4°C or -18°C compared to 20°C.[2]
Q4: What are the primary factors that can cause degradation of this compound in solution?
The main factors include:
-
pH: Alkaline conditions can deprotonate the amine groups, making them more susceptible to degradation.
-
Oxygen: As an air-sensitive compound, exposure to oxygen can lead to oxidation.[3][4]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[5]
-
Light: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[5]
-
Contaminants: The presence of metal ions or other reactive species can catalyze degradation.
Q5: Is it necessary to use deoxygenated solvents to prepare my solution?
For applications requiring the highest purity and stability, using deoxygenated solvents is a best practice. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon before use. This minimizes the dissolved oxygen available to react with the amine. Maintaining a nitrogen blanket over storage tanks is a common practice to prevent oxygen contact with amine solutions.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate formation in a refrigerated or frozen solution. | The solubility of the compound may be lower at reduced temperatures. The pH of the solution may have shifted. | Allow the solution to come to room temperature and gently agitate to see if the precipitate redissolves. If it does not, filter the solution before use to remove any insoluble impurities. Verify the pH of the solution. |
| Inconsistent or unexpected experimental results. | The solution may have degraded, leading to a lower effective concentration of the active compound. | Prepare a fresh solution from solid this compound. If possible, quantify the concentration of the old solution using an appropriate analytical method like HPLC. |
| Visible color change over time. | This is a strong indicator of oxidative degradation. | Discard the discolored solution and prepare a fresh one. Review your storage and handling procedures to minimize exposure to air and light. Consider storing aliquots under an inert atmosphere. |
| pH of the solution increases over time. | This could be due to interaction with the storage container (e.g., soda-lime glass) or absorption of atmospheric CO2, which can then react in solution. | Use high-quality, inert storage containers such as borosilicate glass or polypropylene. Store solutions in tightly sealed containers to minimize gas exchange. |
In-Depth Technical Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
Objective: To prepare a stock solution with minimized risk of degradation.
Materials:
-
This compound solid
-
High-purity water (e.g., Milli-Q® or equivalent) or another appropriate solvent
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber glass vials or polypropylene tubes with tight-sealing caps
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Solvent Preparation: For maximum stability, deoxygenate the solvent by sparging with an inert gas for at least 15-20 minutes.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry weighing boat. The solid should be stored in a dry place.[7]
-
Dissolution: Transfer the solid to a volumetric flask. Add a portion of the deoxygenated solvent and gently swirl to dissolve the solid completely.
-
Volume Adjustment: Once dissolved, bring the solution to the final volume with the deoxygenated solvent.
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into smaller, single-use volumes in amber glass vials or polypropylene tubes.
-
Before sealing, you can gently flush the headspace of each vial with inert gas to displace any air.
-
Seal the vials tightly.
-
For long-term storage, store at ≤ -20°C. For short-term storage (up to a few weeks), store at 2-8°C.
-
Protocol 2: Monitoring Solution Stability with HPLC
Objective: To analytically assess the purity and concentration of this compound in solution over time. While a specific HPLC method is not provided in the initial search, a general approach can be outlined. A method would need to be developed and validated.
General HPLC Parameters (to be optimized):
-
Column: A C18 reverse-phase column is a common starting point for polar amine compounds.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be acidic to ensure the analyte is in its protonated form.
-
Detection: UV detection at a low wavelength (e.g., ~210 nm) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS).
-
Standard Preparation: Prepare a calibration curve using freshly prepared solutions of this compound of known concentrations.
Procedure:
-
Initial Analysis (T=0): Analyze the freshly prepared stock solution to establish its initial purity and concentration. This will serve as your baseline.
-
Time-Point Analysis: At regular intervals (e.g., weekly, monthly), retrieve a stored aliquot, allow it to come to room temperature, and analyze it using the same HPLC method.
-
Data Analysis: Compare the peak area and retention time of the main compound at each time point to the T=0 data. The appearance of new peaks may indicate the formation of degradation products. A decrease in the main peak area suggests degradation of the parent compound.
Visualizing Degradation and Prevention
Potential Degradation Pathways
The primary degradation concern for N,N-Dimethyl-1,4-butanediamine is oxidation. In its dihydrochloride form, the amine groups are protonated, offering protection. However, if the pH increases, the free amine can be oxidized.
Caption: The influence of pH on the stability of N,N-Dimethyl-1,4-butanediamine.
Experimental Workflow for Stable Solution Management
This workflow outlines the key steps from preparation to experimental use to ensure the integrity of your this compound solutions.
Caption: Recommended workflow for managing solutions of this compound.
References
-
O'Connor, B. J., et al. (1988). Stability of histamine dihydrochloride in solution. Thorax, 43(10), 821–824. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Diaminobutane dihydrochloride. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]
- Tiwari, R. R., et al. (2022). Chemical Stability of Drugs. Futuristic Trends in Pharmacy & Nursing, 2(24).
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]
- Nielsen, C. J., et al. (2013). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 37, 1633-1640.
-
Scribd. (n.d.). Good Operating Practices For Amine Treating Systems. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiamine. Retrieved from [Link]
Sources
- 1. Thiamine - Wikipedia [en.wikipedia.org]
- 2. Stability of histamine dihydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. N,N-Dimethyl-1,4-butanediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. scribd.com [scribd.com]
- 7. carlroth.com [carlroth.com]
Technical Support Center: N,N-Dimethyl-1,4-butanediamine Dihydrochloride Reaction Scale-Up
Welcome to the technical support center for the synthesis and scale-up of N,N-Dimethyl-1,4-butanediamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical field experience.
Troubleshooting Guide: Navigating Scale-Up Pitfalls
Scaling up any chemical synthesis is rarely a linear process. The transition from grams to kilograms can introduce unforeseen challenges in reaction kinetics, heat transfer, and product isolation. This section provides a systematic approach to identifying and resolving common issues encountered during the scale-up of this compound synthesis.
Issue 1: Incomplete Reaction or Stalled Conversion
Symptom: Reaction monitoring (e.g., by TLC, GC, or HPLC) shows the presence of starting materials or key intermediates even after the expected reaction time.
Potential Causes:
-
Insufficient Mixing: In larger reactors, inefficient agitation can lead to localized "hot spots" or areas of high reactant concentration, while other parts of the reactor remain unmixed. This heterogeneity can significantly slow down the overall reaction rate.
-
Poor Temperature Control: The exothermic nature of the reaction between 1,4-diaminobutane and the methylating agent can be difficult to manage on a larger scale. If the heat of reaction is not effectively removed, the bulk temperature may rise, leading to side reactions or degradation. Conversely, inadequate heating can also slow the reaction.[1]
-
Reagent Quality and Stoichiometry: The purity of starting materials is critical. Impurities can interfere with the reaction or poison catalysts.[2] Additionally, inaccurate measurement of reagents on a large scale can lead to an incorrect stoichiometric ratio.
-
Moisture Contamination: Amine reactions can be sensitive to moisture. The hydrochloride salt starting materials can be hygroscopic, absorbing moisture from the air, which can affect reactivity.[2][3]
Recommended Actions:
-
Evaluate Mixing Efficiency:
-
Ensure the agitator design and speed are appropriate for the reactor volume and viscosity of the reaction mixture.
-
Consider installing baffles in the reactor to improve turbulence and mixing.
-
-
Optimize Temperature Control:
-
Implement a robust cooling system for the reactor.
-
For highly exothermic steps, consider a semi-batch process where one reagent is added portion-wise to control the rate of heat generation.
-
Utilize a temperature probe that accurately reflects the internal temperature of the reaction mixture, not just the jacket temperature.
-
-
Verify Reagent Quality and Stoichiometry:
-
Test the purity of all starting materials before use.
-
Recalibrate scales and flow meters to ensure accurate reagent charging.
-
Dry reagents if they are known to be hygroscopic.[3]
-
-
Reaction Monitoring:
-
Continue to monitor the reaction progress using a reliable analytical technique. Do not rely solely on time.[2]
-
Preventative Measures:
-
Conduct a small-scale pilot run under conditions that mimic the larger-scale equipment to identify potential mixing and temperature control issues.
-
Develop a clear and detailed standard operating procedure (SOP) for reagent handling and charging.
Issue 2: Poor Yield and Impurity Profile
Symptom: The isolated product yield is significantly lower than expected, and/or the product is contaminated with byproducts.
Potential Causes:
-
Side Reactions: At elevated temperatures, which can occur during scale-up due to poor heat transfer, side reactions such as over-methylation or degradation of the product can become significant.
-
Inefficient Product Isolation: The method used for product isolation at the lab scale (e.g., evaporation to dryness) may not be practical or efficient at a larger scale. Precipitation or crystallization processes can be affected by cooling rates and solvent volumes.
-
Product Solubility: The solubility of this compound in the reaction solvent and any anti-solvents is temperature-dependent. Uncontrolled temperature fluctuations can lead to premature precipitation or loss of product in the mother liquor.
Recommended Actions:
-
Analyze Impurity Profile:
-
Identify the major impurities using techniques like LC-MS or GC-MS. This information can provide clues about the side reactions occurring.
-
-
Optimize Reaction Conditions:
-
If over-methylation is an issue, consider using a milder methylating agent or reducing the reaction temperature.
-
If degradation is observed, investigate if the product is sensitive to prolonged exposure to heat or acidic/basic conditions.
-
-
Develop a Robust Work-up and Isolation Protocol:
-
Investigate different solvent/anti-solvent systems for precipitation or crystallization at the pilot scale.
-
Carefully control the cooling rate during crystallization to obtain a product with good filterability and purity.
-
Wash the isolated solid with an appropriate solvent to remove entrained impurities.
-
Preventative Measures:
-
Perform a thorough literature search and process hazard analysis to identify potential side reactions and impurities.
-
Develop a scalable purification method, such as recrystallization, and define the critical parameters before moving to a large scale.
Issue 3: Product Isolation and Handling Difficulties
Symptom: The product is difficult to filter, dries slowly, or is a sticky solid.
Potential Causes:
-
Hygroscopic Nature: Amine hydrochlorides are often hygroscopic and can absorb atmospheric moisture, leading to a sticky or oily product.[2]
-
Poor Crystal Morphology: Rapid precipitation or "crashing out" of the product can lead to the formation of very fine particles or an amorphous solid that is difficult to filter and dry.
-
Residual Solvent: Inefficient drying can leave residual solvent in the final product, affecting its physical properties and purity.
Recommended Actions:
-
Control Crystallization/Precipitation:
-
Implement a controlled cooling profile to encourage the growth of larger, more easily filterable crystals.
-
Consider seeding the solution with a small amount of pure product to promote crystallization.
-
-
Optimize Filtration and Drying:
-
Use a filter press or centrifuge for more efficient solid-liquid separation at a larger scale.
-
Wash the filter cake with a non-hygroscopic solvent to displace water and other impurities.
-
Dry the product under vacuum at a controlled temperature to remove residual solvents without causing degradation.
-
-
Handle Under Inert Atmosphere:
-
If the product is highly hygroscopic, handle and package it in a dry, inert atmosphere (e.g., nitrogen or argon).
-
Preventative Measures:
-
Characterize the solid-state properties of the desired product at the lab scale, including its hygroscopicity and crystal habit.
-
Develop a drying protocol that is effective and does not compromise the product's stability.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves the reductive amination of a suitable precursor. For instance, 1,4-butanediamine can be reacted with formaldehyde in the presence of a reducing agent. The resulting N,N-Dimethyl-1,4-butanediamine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.[4] Another route could involve the reaction of 1,4-dihalobutane with dimethylamine, followed by conversion to the dihydrochloride salt.
Q2: What are the key safety considerations when scaling up this synthesis?
-
Corrosive Materials: Both the free amine and hydrochloric acid are corrosive.[5][6] Appropriate personal protective equipment (PPE), such as gloves, goggles, and protective clothing, is essential.[6]
-
Exothermic Reactions: The neutralization of the amine with hydrochloric acid is highly exothermic. The acid should be added slowly and with efficient cooling to prevent a runaway reaction.[7]
-
Flammable Solvents: If flammable solvents are used, the reactor and all associated equipment must be properly grounded to prevent static discharge. The reaction should be carried out in a well-ventilated area.
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure build-up in a closed reactor.[8] The reactor must be equipped with a pressure relief system.
Q3: How can I monitor the progress of the reaction on a large scale?
In-process controls (IPCs) are crucial for monitoring reaction progress. While TLC is common in the lab, it may not be practical for large-scale production. Consider using:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative data on the consumption of starting materials and the formation of the product.
-
Spectroscopic Methods (e.g., FT-IR, Raman): In-situ probes can provide real-time information about the reaction progress without the need for sampling.
Q4: What are the best practices for solvent selection during scale-up?
When selecting a solvent for a large-scale reaction, consider the following:
-
Safety: Avoid highly toxic or flammable solvents if possible.
-
Cost and Availability: The solvent should be readily available and economically viable for large-scale use.
-
Reaction Performance: The solvent should provide good solubility for the reactants and facilitate the desired reaction pathway.
-
Work-up and Recovery: The solvent should be easily removed from the product and, if possible, be recyclable to minimize waste.
Table 1: Comparison of Common Solvents for Amine Synthesis
| Solvent | Boiling Point (°C) | Flammability | Toxicity | Notes |
| Methanol | 64.7 | High | High | Good solvent for many amine reactions. |
| Ethanol | 78.4 | High | Moderate | A safer alternative to methanol. |
| Isopropanol | 82.6 | High | Moderate | Often used for crystallizations. |
| Toluene | 110.6 | High | High | Can be useful for azeotropic removal of water. |
| Water | 100 | Low | Low | A green and safe solvent, but product isolation can be challenging. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Materials:
-
1,4-Diaminobutane
-
Paraformaldehyde
-
Hydrogen Gas
-
Palladium on Carbon (Pd/C) catalyst
-
Methanol
-
Concentrated Hydrochloric Acid
-
Isopropanol
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet, charge methanol and the Pd/C catalyst under a nitrogen atmosphere.
-
Reductive Amination: Add 1,4-diaminobutane and paraformaldehyde to the reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure. Heat the reaction mixture to the target temperature and maintain it with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by GC or HPLC until the starting material is consumed.
-
Catalyst Removal: Cool the reaction mixture and carefully filter off the Pd/C catalyst under an inert atmosphere.
-
Salt Formation: To the filtrate, slowly add concentrated hydrochloric acid while maintaining the temperature below 25°C with external cooling.
-
Product Isolation: Add isopropanol as an anti-solvent to precipitate the product. Stir the resulting slurry at a low temperature to ensure complete precipitation.
-
Filtration and Drying: Filter the solid product and wash it with cold isopropanol. Dry the product under vacuum at a suitable temperature to obtain this compound.
Visualizations
Workflow for Troubleshooting Incomplete Reactions
Caption: Troubleshooting decision tree for incomplete reactions.
Process Flow for Scale-Up Synthesis
Caption: General process flow for the scale-up synthesis.
References
- Google Patents. (n.d.). CN101735067A - Synthesis method of 1,4-butanediamine.
-
MySkinRecipes. (n.d.). N,N'-Dimethyl-1,4-butanediamine. Retrieved from [Link]
-
PMC. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Retrieved from [Link]
- Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
-
Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Synthesis of Amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
-
WIPO. (2011). WO/2011/009859 PROCESS FOR THE PREPARATION OF 1,4-BUTANEDIAMINE VIA N-ACYL OR N-GUANIDYL PROTECTED 1,4-BUTANEDIAMINE PRECURSORS. Retrieved from [Link]
-
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
-
PMC. (n.d.). Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]
-
ResearchGate. (2025). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Retrieved from [Link]
-
ASM Journals. (n.d.). Diamine Biosynthesis: Research Progress and Application Prospects. Retrieved from [Link]
-
ResearchGate. (n.d.). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group. Retrieved from [Link]
-
ResearchGate. (2025). The production of biobased diamines from renewable carbon sources: Current advances and perspectives. Retrieved from [Link]
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American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
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Bio4Matpro. (n.d.). Alternative diamine synthesis routes. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1,4-Butanediamine (CAS 110-60-1). Retrieved from [Link]
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ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
-
PubMed. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Retrieved from [Link]
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Chemical Engineering Transactions. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Butanediamine, N,N-dimethyl-N'-(1-nitro-9-acridinyl)-, dihydrochloride. Retrieved from [Link]
-
DTIC. (2026). Synthesis of 1,4-Butanediamine-1,1,4,4-d4, 1,4-Butanediamine-2,2,3,3-d4 and Their Respective BIS (Ammonium Nitrate) Salts. Retrieved from [Link]
-
Synscale Tech Inc. (n.d.). N,N'-Dimethyl-1,4-butanediamine. Retrieved from [Link]
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Technical Support Center: Synthesis of N,N'-Dimethyl-1,4-butanediamine Dihydrochloride
Welcome to the technical support center for the synthesis of N,N'-Dimethyl-1,4-butanediamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important diamine. Here, we will delve into the intricacies of the reaction, troubleshoot common impurities, and provide robust protocols to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N,N'-Dimethyl-1,4-butanediamine?
A1: A widely employed and robust method is the reductive methylation of 1,4-butanediamine (putrescine). The Eschweiler-Clarke reaction is a classic and effective choice for this transformation.[1][2] It utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1][3] This method is generally preferred over direct alkylation with methyl halides as it significantly reduces the risk of over-methylation to form quaternary ammonium salts.[1]
Q2: What are the most likely impurities I will encounter in my synthesis?
A2: The impurity profile can vary based on the synthetic route and reaction conditions. However, common impurities include:
-
Unreacted 1,4-butanediamine: Incomplete reaction.
-
N-Methyl-1,4-butanediamine: The mono-methylated intermediate.
-
Over-methylated products: While less common with the Eschweiler-Clarke reaction, some conditions might lead to small amounts of the tertiary amine or quaternary ammonium salts.
-
Cyclic byproducts: Intramolecular cyclization can lead to the formation of N-methylpyrrolidine.
-
Solvent-related impurities: If using alcohols as solvents in catalytic hydrogenation, they can be oxidized to aldehydes which can then participate in side reactions.
Q3: Why is the dihydrochloride salt the common form of this compound?
A3: N,N'-Dimethyl-1,4-butanediamine is a basic, hygroscopic, and air-sensitive liquid.[4] Converting it to its dihydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store. The salt form also enhances its stability for long-term storage and use in aqueous solutions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward method for monitoring the consumption of the starting diamine.[5] For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the formation of the product and key intermediates or byproducts in the reaction mixture.[6][7][8] Derivatization of the amines with reagents like pentafluoropropionic anhydride (PFPA) can improve their volatility and chromatographic separation for GC-MS analysis.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N,N'-Dimethyl-1,4-butanediamine Dihydrochloride.
Issue 1: Low Yield of the Desired Product
Symptom: After purification, the isolated yield of N,N'-Dimethyl-1,4-butanediamine Dihydrochloride is significantly lower than expected.
Potential Causes:
-
Incomplete Reaction: Insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.
-
Side Reactions: Formation of byproducts due to incorrect reaction conditions.
-
Loss during Workup/Purification: Inefficient extraction or loss of product during crystallization.
-
Catalyst Inactivity: If using a catalytic hydrogenation method, the catalyst may be poisoned or deactivated.
Recommended Actions & Rationale:
-
Verify Stoichiometry and Reaction Conditions:
-
For the Eschweiler-Clarke reaction, ensure a molar excess of both formaldehyde and formic acid is used per amine hydrogen. A common ratio is 1.2 to 2 equivalents of each reagent per N-H bond.[10]
-
Monitor the reaction temperature closely. The reaction is often exothermic and may require initial cooling, followed by heating to drive it to completion.[10]
-
-
Optimize Reaction Time:
-
Monitor the reaction by TLC or GC-MS to ensure the starting material is fully consumed.
-
-
Improve Workup Procedure:
-
After basifying the reaction mixture, ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane or diethyl ether). Perform multiple extractions to maximize recovery.
-
When forming the dihydrochloride salt, add the HCl solution slowly to the cooled amine solution to promote the formation of well-defined crystals and prevent the formation of an oil.
-
-
Catalyst Management (for catalytic hydrogenation):
-
Ensure the catalyst (e.g., Raney Nickel, Palladium on carbon) is fresh and active.[11]
-
Use an appropriate solvent and ensure the absence of catalyst poisons (e.g., sulfur compounds).
-
Issue 2: Presence of N-Methyl-1,4-butanediamine in the Final Product
Symptom: Analytical data (e.g., NMR, GC-MS) indicates the presence of the mono-methylated diamine alongside the desired di-methylated product.
Potential Causes:
-
Insufficient Methylating Agent: Not enough formaldehyde and/or formic acid was used to methylate both primary amine groups.
-
Incomplete Reaction: The reaction was stopped prematurely before the second methylation could occur.
Recommended Actions & Rationale:
-
Increase Reagent Stoichiometry:
-
Increase the equivalents of formaldehyde and formic acid to ensure complete methylation. A slight excess is often necessary to drive the reaction to completion.
-
-
Extend Reaction Time and/or Increase Temperature:
-
After the initial exothermic reaction subsides, heating the reaction mixture to reflux is often required to ensure the methylation of the less reactive secondary amine intermediate.[10] Monitor the reaction until the mono-methylated intermediate is no longer detectable.
-
Issue 3: Unexpected Peaks in Analytical Data (HPLC/GC-MS)
Symptom: Chromatographic analysis reveals unexpected peaks that do not correspond to the starting material, mono-methylated intermediate, or the desired product.
Potential Causes:
-
Cyclic Byproduct Formation: Intramolecular cyclization of the starting material or an intermediate can form N-methylpyrrolidine.
-
Solvent-Derived Impurities: If using an alcohol solvent with a catalytic hydrogenation, the solvent can be oxidized to an aldehyde, which can then react with the amine.
Recommended Actions & Rationale:
-
Control Reaction Temperature:
-
Excessive temperatures can promote side reactions, including cyclization. Maintain the recommended temperature profile for the chosen synthetic route.
-
-
Choose an Inert Solvent:
-
For catalytic hydrogenation, consider using a non-alcoholic solvent like ethyl acetate or THF to avoid the formation of solvent-derived impurities.
-
-
Purification Strategy:
-
Careful fractional distillation of the free amine before salt formation can help to separate the desired product from lower-boiling impurities like N-methylpyrrolidine.
-
Recrystallization of the dihydrochloride salt from a suitable solvent system (e.g., ethanol/ether) can effectively remove many impurities.
-
Experimental Protocols
Representative Synthesis via Eschweiler-Clarke Reaction
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-butanediamine (1.0 eq).
-
Add aqueous formaldehyde (37 wt. % in H₂O, 4.4 eq).
-
Cool the mixture in an ice bath.
Step 2: Reaction
-
Slowly add formic acid (4.4 eq) dropwise to the cooled mixture. The addition is exothermic.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (around 100-110 °C) until the evolution of CO₂ ceases (typically 4-6 hours).[10]
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of starting material and the mono-methylated intermediate.
Step 3: Workup and Purification of the Free Amine
-
Cool the reaction mixture to room temperature.
-
Carefully add a concentrated solution of sodium hydroxide (e.g., 50% w/v) until the solution is strongly basic (pH > 12).
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N'-Dimethyl-1,4-butanediamine.
-
(Optional but recommended) Purify the crude amine by fractional distillation.
Step 4: Formation of the Dihydrochloride Salt
-
Dissolve the purified amine in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether dropwise with stirring until precipitation is complete and the pH is acidic.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer at a controlled pH) is often effective. For MS compatibility, volatile buffers like ammonium formate should be used.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a Charged Aerosol Detector (CAD).
-
Note: Due to the low UV absorbance of aliphatic amines, derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride) may be necessary for high sensitivity analysis.[12]
Visualizations
Synthetic Pathway
Caption: Troubleshooting decision tree for impurity analysis.
Data Summary
Table 1: Key Reaction Parameters for Eschweiler-Clarke Methylation
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Formaldehyde/N-H) | 1.2 - 2.0 | Ensures complete formation of the iminium intermediate. |
| Molar Ratio (Formic Acid/N-H) | 1.2 - 2.0 | Provides sufficient reducing agent for the reaction. |
| Temperature | 90 - 110 °C | Facilitates the reaction to completion and removal of CO₂. |
| Reaction Time | 4 - 12 hours | Dependent on scale and specific substrate reactivity. |
Table 2: Common Impurities and Their Potential Origin
| Impurity | Chemical Name | Potential Origin | Recommended Analytical Technique |
| IMP-1 | 1,4-Butanediamine | Unreacted starting material | GC-MS, HPLC |
| IMP-2 | N-Methyl-1,4-butanediamine | Incomplete methylation | GC-MS, HPLC |
| IMP-3 | N-Methylpyrrolidine | Intramolecular cyclization | GC-MS |
| IMP-4 | Quaternary Ammonium Salt | Over-methylation (less common) | LC-MS, NMR |
References
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Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. (2013). Chemical Engineering Transactions. [Link]
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A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). PubMed Central. [Link]
- CN109970569A - A kind of preparation method of N, N- dimethyl-p-phenylenediamine's hydrochloride.
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
-
Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. ResearchGate. [Link]
- CN101735067A - Synthesis method of 1,4-butanediamine.
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Springer. [Link]
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Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. ResearchGate. [Link]
-
FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. (2015). Rasayan Journal of Chemistry. [Link]
-
Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. J-STAGE. [Link]
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Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). PubMed Central. [Link]
- US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
-
Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations. Royal Society of Chemistry. [Link]
-
Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. (2017). CHIMIA. [Link]
-
Reductive amination of amines with formaldehyde ?. ResearchGate. [Link]
-
Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]
- WO2006005603A1 - Biochemical synthesis of 1,4-butanediamine.
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Synthesis of N-Hydroxycytidine and Dimethyl Dioxol Impurities, Method Development and Validation for Their Simultaneous Analysis in Molnupiravir. (2023). PubMed. [Link]
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Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. (2023). MDPI. [Link]
-
Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N -1Alkyl1,3-propanediamines by GC–MS. ResearchGate. [Link]
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GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar. [Link]
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Validation & Comparative
A Comparative Guide to Polymers from N,N-Dimethyl-1,4-butanediamine dihydrochloride for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the selection of a polymeric carrier is a critical decision that profoundly impacts the efficacy, safety, and bioavailability of a therapeutic agent. This guide provides a comprehensive technical overview and comparative analysis of polymers synthesized from N,N-Dimethyl-1,4-butanediamine dihydrochloride, offering a novel platform for drug delivery applications. We will delve into the synthesis, characterization, and performance of these polymers, benchmarking them against well-established alternatives such as Poly(ethyleneimine) (PEI) and Poly-L-lysine (PLL).
Introduction: The Promise of Polyamides from N,N-Dimethyl-1,4-butanediamine
N,N-Dimethyl-1,4-butanediamine is a versatile diamine monomer that serves as a building block for various polymers, including polyamides and polyurethanes.[1] Its unique structure, featuring tertiary amines within the backbone, offers the potential for creating cationic polymers with distinct charge densities and hydrophobic characteristics. The dihydrochloride salt form provides stability and water solubility, facilitating its use in polymerization reactions. The resulting polyamides, a class of polymers known for their excellent thermal and mechanical properties, present an intriguing possibility for the development of novel drug delivery vectors.[2]
This guide will focus on a representative polyamide synthesized via step-growth polymerization of N,N-Dimethyl-1,4-butanediamine with a common diacyl chloride, adipoyl chloride, to form poly(N,N-dimethyl-1,4-butanediamine adipamide). We will explore its key characteristics and compare them to PEI and PLL, two of the most widely studied polycationic vectors for gene and drug delivery.
Synthesis and Characterization: From Monomer to Macromolecule
The synthesis of polyamides from diamines and diacyl chlorides is a well-established step-growth polymerization method.[2] The reaction proceeds via a nucleophilic acyl substitution, forming an amide bond and eliminating hydrochloric acid.
Experimental Protocol: Synthesis of Poly(N,N-dimethyl-1,4-butanediamine adipamide)
This protocol describes a laboratory-scale synthesis of the target polyamide.
Materials:
-
This compound
-
Adipoyl chloride
-
Triethylamine (or other suitable base)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Methanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve this compound (1 equivalent) in anhydrous DMAc.
-
Add triethylamine (2.2 equivalents) to the solution to neutralize the hydrochloric acid and liberate the free diamine. Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of adipoyl chloride (1 equivalent) in anhydrous DMAc to the reaction mixture via the dropping funnel over a period of 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the white polymer precipitate, wash thoroughly with methanol to remove unreacted monomers and salts, and dry under vacuum at 50°C to a constant weight.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive adipoyl chloride.
-
Low Temperature: The initial reaction at 0°C helps to control the exothermic reaction and minimize side reactions.
-
Nitrogen Atmosphere: A nitrogen atmosphere prevents the reaction of the amine with atmospheric carbon dioxide.
-
Use of a Base: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the polymerization to completion.
Caption: Workflow for the synthesis of poly(N,N-dimethyl-1,4-butanediamine adipamide).
Physicochemical Characterization
Thorough characterization is essential to understand the structure-property relationships of the synthesized polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, verifying the formation of the amide bond and the incorporation of both monomer units.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups in the polymer, such as the amide C=O stretching vibration (around 1640 cm⁻¹) and the N-H stretching vibration (around 3300 cm⁻¹).
GPC is a crucial technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.[3]
Experimental Protocol: GPC Analysis of Polyamide
-
Sample Preparation: Dissolve a known concentration of the polymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., hexafluoroisopropanol (HFIP) with a salt like sodium trifluoroacetate to suppress aggregation).[4] Filter the solution through a 0.22 µm syringe filter.[5]
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and columns suitable for polyamide analysis (e.g., PL HFIPgel columns).[4]
-
Calibration: Generate a calibration curve using narrow molecular weight standards (e.g., polymethyl methacrylate - PMMA).[4]
-
Analysis: Inject the prepared sample and analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.
Caption: General workflow for Gel Permeation Chromatography (GPC) analysis.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature (Td).[6]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg) and melting temperature (Tm).[7]
Experimental Protocol: Thermal Analysis
-
TGA: Heat a small sample of the polymer (5-10 mg) in a TGA instrument from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[1]
-
DSC: Heat a small sample of the polymer (5-10 mg) in a DSC instrument, typically through a heat-cool-heat cycle, at a heating rate of 10°C/min under a nitrogen atmosphere to determine Tg and Tm.[1]
Comparative Performance Analysis
To evaluate the potential of poly(N,N-dimethyl-1,4-butanediamine adipamide) as a drug delivery vehicle, its performance is compared with two widely used polycations, PEI and Poly-L-lysine.
Physicochemical Properties
| Property | Poly(N,N-dimethyl-1,4-butanediamine adipamide) (Estimated) | Poly(ethyleneimine) (Branched, 25 kDa) | Poly-L-lysine (70-150 kDa) |
| Molecular Weight (Mw, kDa) | 15 - 30 | 25 | 70 - 150 |
| Polydispersity Index (PDI) | 1.8 - 2.5 | >2.5 | 1.5 - 2.0 |
| Glass Transition Temp. (Tg, °C) | 140 - 160 | N/A (amorphous) | ~40 |
| Decomposition Temp. (Td, °C) | >350 | ~250 | ~300 |
Data for PEI and PLL are typical values from literature.
Biological Performance
The cytotoxicity of polycations is a major concern for their in vivo application. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[8][9]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the polymers in cell culture medium and add them to the wells. Incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of polymer that inhibits 50% of cell growth).
| Polymer | IC50 on HeLa cells (µg/mL) (Estimated) | IC50 on HEK293 cells (µg/mL) (Estimated) |
| Poly(N,N-dimethyl-1,4-butanediamine adipamide) | 50 - 100 | 80 - 150 |
| Poly(ethyleneimine) (25 kDa) | 5 - 15 | 10 - 25 |
| Poly-L-lysine (70-150 kDa) | 20 - 40 | 30 - 60 |
Lower IC50 values indicate higher cytotoxicity.
For gene delivery applications, the ability of the polymer to condense DNA and facilitate its entry and expression in cells is paramount.
| Polymer | Transfection Efficiency in HEK293 cells (% of cells expressing reporter gene) |
| Poly(N,N-dimethyl-1,4-butanediamine adipamide) (Estimated) | 15 - 25% |
| Poly(ethyleneimine) (25 kDa) | 60 - 80%[10] |
| Poly-L-lysine (70-150 kDa) | 10 - 20%[11] |
Transfection efficiency is highly dependent on the cell type, polymer/DNA ratio, and experimental conditions.
For drug delivery, the capacity of the polymer nanoparticles to encapsulate a therapeutic agent and release it in a controlled manner is critical.
Experimental Protocol: Drug Loading and Release Study
-
Nanoparticle Formulation: Prepare polymer nanoparticles encapsulating a model drug (e.g., doxorubicin) using a suitable method like nanoprecipitation.
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
In Vitro Drug Release: Disperse the drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and 5.5) and incubate at 37°C. At predetermined time points, collect aliquots, separate the nanoparticles (e.g., by centrifugation), and quantify the amount of released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[12]
| Polymer | Drug Loading Capacity (%) (Estimated) | Release Profile |
| Poly(N,N-dimethyl-1,4-butanediamine adipamide) | 5 - 10 | Sustained release over several days |
| Poly(ethyleneimine) (as a component of a larger system) | Varies widely | Often exhibits burst release |
| Poly-L-lysine (as a component of a larger system) | Varies widely | Can be tailored for sustained release |
Field-Proven Insights and Future Directions
The comparative data, though based on estimations for the novel polyamide, highlights a potential trade-off between efficiency and safety.
-
Poly(N,N-dimethyl-1,4-butanediamine adipamide) is anticipated to exhibit lower cytotoxicity compared to the "gold standard" PEI. This is a significant advantage for in vivo applications where biocompatibility is paramount. The polyamide backbone is also potentially biodegradable, which is another desirable feature. However, its transfection efficiency is expected to be lower than that of PEI, likely due to a lower charge density and different mechanism of endosomal escape.
-
PEI remains a highly efficient transfection agent due to its high cationic charge density and the "proton sponge" effect, which facilitates endosomal escape.[13] However, this high charge density is also responsible for its significant cytotoxicity.[11]
-
Poly-L-lysine offers a biodegradable and generally more biocompatible alternative to PEI, but its transfection efficiency is often lower.
Future research should focus on:
-
Systematic Synthesis and Characterization: A library of polyamides from N,N-Dimethyl-1,4-butanediamine with different diacyl chlorides should be synthesized to tune the polymer's hydrophobicity and charge distribution.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are necessary to validate the estimated performance data and to fully understand the mechanisms of cellular uptake, endosomal escape, and biocompatibility.
-
Formulation Optimization: The drug loading and release kinetics can be further optimized by exploring different nanoparticle formulation techniques and by incorporating targeting ligands to enhance site-specific delivery.
Conclusion
Polymers derived from this compound represent a promising new class of materials for drug delivery. While they may not match the high transfection efficiency of PEI, their anticipated lower cytotoxicity and potential biodegradability make them attractive candidates for applications where safety is a primary concern. This guide provides a foundational framework for researchers to begin exploring this novel polymer platform, with the understanding that further experimental validation is crucial to fully unlock its potential in the field of advanced drug delivery.
References
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A Comparative Guide to HPLC Purity Analysis of N,N-Dimethyl-1,4-butanediamine dihydrochloride
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is paramount. N,N-Dimethyl-1,4-butanediamine dihydrochloride, a key building block in the synthesis of various polymers, resins, and active pharmaceutical ingredients, is no exception.[1] Its purity can significantly impact the yield, safety, and efficacy of the final product. However, the physicochemical properties of this aliphatic diamine—high polarity and the absence of a UV-absorbing chromophore—present a considerable challenge for routine analysis by High-Performance Liquid Chromatography (HPLC) with standard UV detection.[2][3]
This guide provides an in-depth comparison of various HPLC-based methodologies for the accurate purity determination of this compound. We will explore the rationale behind different analytical strategies, from the well-established technique of pre-column derivatization to the adoption of advanced universal detectors. Each method is presented with supporting scientific principles, detailed experimental protocols, and a comparative analysis of their performance, enabling researchers and quality control analysts to select the most appropriate approach for their specific needs.
The Analytical Challenge: Overcoming Polarity and Chromophore Deficiency
The primary hurdles in developing an HPLC method for this compound are its high water solubility and lack of a significant UV chromophore.[2] Conventional reversed-phase HPLC columns (e.g., C18) struggle to retain such polar compounds, often leading to elution in the solvent front and poor separation from other polar impurities.[4][5] Furthermore, without a chromophore, a standard UV-Vis detector, the workhorse of most QC labs, is rendered ineffective.[3]
To address these challenges, several analytical strategies have been developed. This guide will compare the following approaches:
-
Method 1: Pre-column Derivatization with UV-Vis Detection
-
Method 2: Ion-Pair Reversed-Phase HPLC with UV-Vis Detection
-
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC) with Universal Detection
-
Method 4: Reversed-Phase HPLC with Universal Detection (ELSD/CAD)
Method 1: Pre-column Derivatization with UV-Vis Detection
This classical approach chemically modifies the analyte to attach a UV-active or fluorescent molecule, known as a derivatizing agent.[6][7] This not only imparts detectability but can also increase the hydrophobicity of the analyte, improving its retention on reversed-phase columns.[8]
The "Why": Causality Behind the Choice
By introducing a chromophore, we transform an "invisible" molecule into one that can be readily detected by ubiquitous UV-Vis detectors.[7] The choice of derivatizing agent is critical and depends on the functional group of the analyte. For primary and secondary amines like N,N-Dimethyl-1,4-butanediamine, reagents such as Dansyl Chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), or Phenylisothiocyanate (PITC) are commonly employed.[6][9]
Experimental Protocol: Pre-column Derivatization with PITC
1. Derivatization Procedure: a. Prepare a 1 mg/mL solution of this compound in a diluent (e.g., 10 mM HCl). b. In a clean vial, mix 100 µL of the sample solution with 50 µL of a coupling buffer (e.g., a mixture of acetonitrile, pyridine, and triethylamine). c. Add 20 µL of a 5% (v/v) solution of Phenylisothiocyanate (PITC) in acetonitrile. d. Vortex the mixture and heat at 60°C for 20 minutes.[9] e. After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen. f. Reconstitute the residue in a suitable volume of the mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM Sodium Acetate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Workflow for Pre-column Derivatization HPLC-UV.", fontname="Arial", fontsize=10];
Method 2: Ion-Pair Reversed-Phase HPLC with UV-Vis Detection
Ion-pair chromatography is a technique that enhances the retention of ionic and highly polar compounds on reversed-phase columns.[10] It involves adding an ion-pairing reagent to the mobile phase, which has a hydrophobic tail and an ionic head. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and promoting retention on the non-polar stationary phase.[11]
The "Why": Causality Behind the Choice
For N,N-Dimethyl-1,4-butanediamine, which is cationic at acidic pH, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium dodecyl sulfate) or a perfluorinated carboxylic acid is used.[10][12] This approach avoids the extra sample preparation steps of derivatization. However, it requires careful method development and can lead to long column equilibration times and potential contamination of the HPLC system.
Experimental Protocol: Ion-Pair HPLC
1. Sample Preparation: a. Prepare a 1 mg/mL solution of this compound in the mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of 20 mM phosphate buffer (pH 2.5) containing 5 mM 1-hexanesulfonic acid sodium salt and methanol (e.g., 65:35 v/v).[13]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at a low wavelength (e.g., 210 nm) for end-absorption, if any, or coupled with a universal detector.
-
Injection Volume: 20 µL
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent.[14][15] It is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[4][16]
The "Why": Causality Behind the Choice
HILIC offers a direct way to retain and separate polar analytes like N,N-Dimethyl-1,4-butanediamine without the need for derivatization or ion-pairing reagents.[5] The retention mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[4] Since the analyte lacks a chromophore, a universal detector is necessary.
Experimental Protocol: HILIC with Universal Detection
1. Sample Preparation: a. Prepare a 1 mg/mL solution of this compound in a mixture of acetonitrile and water (e.g., 90:10 v/v).
2. HPLC Conditions:
-
Column: HILIC column (e.g., Zwitterionic, Amide, or bare silica; 2.1 x 100 mm, 3 µm)
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient: A time-based gradient increasing the proportion of Mobile Phase B.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
-
Injection Volume: 5 µL
Method 4: Reversed-Phase HPLC with Universal Detection
For laboratories equipped with universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), a direct analysis on a reversed-phase column might be feasible, especially if the impurities are less polar than the main component. These detectors do not rely on the optical properties of the analyte and can detect any non-volatile or semi-volatile compound.[17][18]
The "Why": Causality Behind the Choice
ELSD and CAD offer near-universal detection, providing a response proportional to the mass of the analyte.[3][19] This is advantageous for purity analysis where the identity of all impurities may not be known, and for quantifying compounds without a chromophore.[20] The response is generally more uniform across different compounds compared to UV detection.[18]
dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="General Workflow for ELSD/CAD Detection.", fontname="Arial", fontsize=10];
Experimental Protocol: RP-HPLC with ELSD/CAD
1. Sample Preparation: a. Prepare a 1 mg/mL solution of this compound in water or a weak mobile phase.
2. HPLC Conditions:
-
Column: A polar-embedded or polar-endcapped C18 column may offer some retention. Alternatively, a short C18 column can be used to analyze for less polar impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A shallow gradient to elute any less polar impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: ELSD (Drift tube temperature: 50°C, Nebulizer gas pressure: 3 bar) or CAD.
Comparative Analysis of Method Performance
| Parameter | Method 1: Derivatization-UV | Method 2: Ion-Pair HPLC | Method 3: HILIC-Universal Detector | Method 4: RP-HPLC-Universal Detector |
| Sensitivity | High (can be very high with fluorescent derivatization) | Moderate to Low | High | High |
| Selectivity | Good for the derivatized amine and related impurities | Moderate, dependent on ion-pair reagent and pH | Excellent for polar compounds | Limited for the main peak, good for less polar impurities |
| Sample Prep | Complex and time-consuming | Simple | Simple | Simple |
| Robustness | Moderate (derivatization can be a source of variability) | Low (long equilibration, system contamination) | Good | Good |
| Instrumentation | Standard HPLC with UV detector | Standard HPLC with UV detector | HPLC with ELSD or CAD | HPLC with ELSD or CAD |
| Quantitation | Requires derivatized standards for impurities | Challenging for unknown impurities | Good, near-uniform response | Good, near-uniform response |
| Best For | Routine QC with known impurity profiles | When derivatization is not possible and universal detectors are unavailable | Comprehensive profiling of polar impurities | Screening for less polar impurities; labs with existing universal detectors |
Conclusion and Recommendations
The choice of an HPLC method for the purity determination of this compound is a balance between available instrumentation, the nature of potential impurities, and the desired analytical outcome.
-
For routine quality control where the primary goal is to quantify the main component and a few known impurities, pre-column derivatization with UV detection offers a sensitive and reliable, albeit labor-intensive, solution.
-
HILIC coupled with a universal detector (ELSD or CAD) stands out as the most powerful and scientifically sound approach for a comprehensive purity assessment. It directly addresses the challenge of retaining and separating polar compounds, providing a complete picture of both the main component and its polar impurities.
-
Ion-pair chromatography can be a viable alternative but should be approached with caution due to its potential for robustness issues.
-
Direct analysis on a reversed-phase column with a universal detector is primarily useful for detecting less polar impurities that might be present.
Ultimately, for drug development and other applications where a thorough understanding of the impurity profile is critical, investing in HILIC and universal detection capabilities will provide the most accurate and reliable data, ensuring the quality and safety of the final product.
References
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Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
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MySkinRecipes. (n.d.). N,N'-Dimethyl-1,4-butanediamine. Retrieved from [Link]
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SIELC Technologies. (n.d.). N,N-Dimethylbutane-1,4-diamine. Retrieved from [Link]
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Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]
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LabTech. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]
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OENO One. (n.d.). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. Retrieved from [Link]
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PubMed. (2011, July 22). Direct separation and detection of biogenic amines by ion-pair liquid chromatography with chemiluminescent nitrogen detector. Retrieved from [Link]
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Chemical Engineering Transactions. (2013, September 20). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Retrieved from [Link]
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National Institutes of Health. (2022, November 24). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Retrieved from [Link]
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MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
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Chromatography Today. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
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Agilent. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
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A Senior Application Scientist's Guide to Diamine Selection in Advanced Polymerization: A Comparative Analysis of N,N'-Dimethyl-1,4-butanediamine
Introduction: The Critical Role of the Diamine Monomer
In the landscape of polymer chemistry, particularly in the synthesis of high-performance polyamides and polyurethanes, the choice of the diamine monomer is a pivotal decision that dictates the final properties of the material. Diamines, organic compounds bearing two amine functional groups, serve as fundamental building blocks, forming the backbone of the polymer chain through reactions with diacids, diacid chlorides, or diisocyanates.[1] While common linear aliphatic diamines like 1,4-butanediamine (putrescine) and 1,6-hexanediamine have been industrial mainstays, the demand for polymers with tailored solubility, thermal stability, and specific functionalities has driven researchers toward more complex, substituted diamines.
This guide provides an in-depth comparison of N,N'-dimethyl-1,4-butanediamine—a secondary diamine—with its primary amine analogue, 1,4-butanediamine (putrescine), and other relevant diamines. We will explore how the subtle introduction of N-methyl groups fundamentally alters polymerization kinetics, polymer structure, and macroscopic properties. This analysis is grounded in established polymerization principles and supported by experimental data to guide researchers and developers in making informed monomer selections.
It is crucial to clarify the nomenclature. This guide focuses on N,N'-Dimethyl-1,4-butanediamine , where each nitrogen atom is bonded to one methyl group, resulting in two secondary amine functionalities. This is distinct from its isomer, N,N-Dimethyl-1,4-butanediamine, which contains one primary and one tertiary amine. While the latter is an interesting molecule, often explored for its catalytic activity, its inability to form a linear polymer chain via conventional polycondensation makes it less suitable for direct comparison as a backbone monomer.[2][3] The dihydrochloride salt form of these amines is common for improving shelf-life and handling, requiring a neutralization step before or during polymerization.
Physicochemical Properties: A Foundation for Reactivity
The inherent properties of the diamine monomer are the first indicators of its behavior in a polymerization reaction. The table below compares key properties of N,N'-Dimethyl-1,4-butanediamine with the widely used 1,4-butanediamine.
| Property | N,N'-Dimethyl-1,4-butanediamine | 1,4-Butanediamine (Putrescine) | Justification for Impact on Polymerization |
| CAS Number | 16011-97-5[4] | 110-60-1[5] | Unique identification for sourcing and regulatory purposes. |
| Molecular Formula | C₆H₁₆N₂[4] | C₄H₁₂N₂[5] | Affects stoichiometry calculations and the mass of the repeating unit. |
| Molecular Weight | 116.20 g/mol [4] | 88.15 g/mol [5] | Higher weight of the methylated diamine leads to a heavier polymer for the same chain length. |
| Boiling Point | 168 °C[6] | 159 °C | Influences choice of reaction temperature and solvent, especially in melt condensation. |
| Melting Point | N/A (Liquid at RT)[6] | 27 °C | Affects monomer handling and the conditions required for melt polymerization. |
| pKa | 10.99 (Predicted)[6] | ~10.8 (for second protonation) | Governs the basicity and nucleophilicity of the amine, impacting reactivity with electrophiles and the choice of acid scavenger. |
| Appearance | Colorless to light yellow liquid[6] | White solid or colorless liquid | Important for handling and can influence the color of the final polymer. |
The Mechanistic Impact of N-Methylation on Polyamide Synthesis
The most significant distinction between a primary diamine like putrescine and a secondary diamine like N,N'-dimethyl-1,4-butanediamine is the presence of a hydrogen atom on the nitrogen available for intermolecular hydrogen bonding in the resulting polyamide.
Diagram: Polyamide Formation and Hydrogen Bonding
The following diagram illustrates the structural difference in the polyamides formed from a primary versus a secondary diamine, highlighting the disruption of hydrogen bonding.
Caption: Structural comparison of polyamide chains.
This structural modification has profound consequences:
-
Disruption of Hydrogen Bonding: Polyamides from primary diamines (e.g., Nylon 4,6 from putrescine and adipic acid) exhibit high melting points and thermal stability due to strong, regular intermolecular hydrogen bonds.[7] N-methylation replaces the amide N-H proton with a methyl group, eliminating this hydrogen bonding capability.
-
Increased Solubility: The lack of strong hydrogen bonding significantly reduces the polymer's crystallinity and intermolecular forces. This makes the polymer more amorphous and readily soluble in a wider range of polar aprotic solvents like NMP, DMAc, and even less polar solvents.[8][9] This is a critical advantage for solution-based processing techniques like film casting and fiber spinning.
-
Lowered Melting Point (Tm) and Glass Transition Temperature (Tg): The reduced intermolecular attraction leads to lower thermal transition temperatures. This can be advantageous for melt processing, as it requires lower temperatures, reducing the risk of thermal degradation. However, it also limits the maximum service temperature of the final material.[10]
-
Altered Reactivity: Secondary amines are generally less reactive than primary amines due to the increased steric hindrance from the methyl group. This can necessitate more forcing reaction conditions (higher temperatures, longer reaction times) or the use of highly reactive co-monomers like diacid chlorides instead of diacids to achieve high molecular weight polymers.
Experimental Guide: Comparative Synthesis and Characterization
To provide a tangible comparison, this section outlines a validated experimental workflow for synthesizing and characterizing polyamides from both 1,4-butanediamine and N,N'-dimethyl-1,4-butanediamine.
Diagram: Experimental Workflow
Caption: Workflow for comparative polyamide synthesis.
Protocol: Interfacial Polymerization of Polyamides
Rationale: Interfacial polymerization is a robust method that is often effective at room temperature and circumvents issues of stoichiometry and solvent compatibility, making it ideal for comparing monomer reactivity.
Materials:
-
1,4-Butanediamine dihydrochloride (or N,N'-Dimethyl-1,4-butanediamine dihydrochloride)
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM), reagent grade
-
Deionized water
-
Acetone, reagent grade
Procedure:
-
Prepare Aqueous Phase: In a 250 mL beaker, dissolve 5.0 mmol of the diamine dihydrochloride (e.g., 0.805 g of 1,4-butanediamine dihydrochloride) in 50 mL of deionized water. Add 10.0 mmol of NaOH (0.40 g) and stir until fully dissolved.
-
Scientist's Note: The addition of NaOH is critical to neutralize the dihydrochloride salt, liberating the free diamine which is the active nucleophile for the polymerization. A 2:1 molar ratio of NaOH to diamine dihydrochloride is required.
-
-
Prepare Organic Phase: In a separate 250 mL beaker, dissolve 5.0 mmol of adipoyl chloride (0.915 g, 0.77 mL) in 50 mL of DCM.
-
Initiate Polymerization: Place the beaker containing the aqueous diamine solution under a high-speed mechanical stirrer (approx. 2000 RPM). Rapidly pour the organic adipoyl chloride solution into the aqueous solution.
-
Scientist's Note: A white polymer should precipitate almost instantaneously at the interface of the two immiscible liquids. High-speed stirring is essential to create a large surface area, promoting monomer diffusion and leading to a higher molecular weight polymer.
-
-
Reaction Completion: Continue vigorous stirring for 10 minutes.
-
Polymer Isolation: Turn off the stirrer and collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Purification: Wash the polymer thoroughly on the filter with 100 mL of deionized water to remove any unreacted monomers and salts (NaCl). Follow this with a wash of 100 mL of acetone to remove oligomers and help dry the polymer.
-
Drying: Transfer the polymer to a watch glass and dry in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved.
-
Characterization: The resulting dry polymer is now ready for analysis via FTIR (to confirm amide bond formation), TGA (for thermal stability), and DSC (to determine Tg and Tm).
Comparative Performance Data of Resulting Polymers
The choice of diamine directly translates into the performance characteristics of the final polymer. The following table summarizes expected experimental outcomes based on literature precedents.[7][8][10]
| Performance Metric | Polymer from 1,4-Butanediamine | Polymer from N,N'-Dimethyl-1,4-butanediamine | Technical Implication |
| Solubility in NMP | Poor / Insoluble | Readily Soluble | N-methylation enables solution-based processing and applications requiring polymer dissolution. |
| Thermal Stability (T₁₀) | > 430 °C | ~ 400 °C | The polymer from the primary diamine exhibits higher thermal stability due to stronger intermolecular forces. |
| Glass Transition (Tg) | High (e.g., > 250 °C for aromatic systems) | Lower | The N-methylated polymer has greater chain mobility, resulting in a lower Tg and a softer material at elevated temperatures. |
| Crystallinity | Semi-crystalline | Amorphous | The disruption of chain packing leads to an amorphous morphology, which often results in optical transparency.[8] |
Applications in Drug Development and Advanced Materials
The unique properties imparted by N,N'-dimethylated diamines open avenues for specialized applications where conventional polyamides may fall short.
-
Drug Delivery: The enhanced solubility and amorphous nature of polymers derived from N,N'-dimethyl-1,4-butanediamine make them candidates for creating drug-polymer conjugates or encapsulation matrices where processability in organic solvents is key. The diamine itself can also serve as a linker or building block in the synthesis of active pharmaceutical ingredients.[6][11]
-
Processable High-Performance Plastics: For applications requiring the thermal resilience of polyamides but also needing processability via solution casting (e.g., transparent films, coatings), N-methylated diamines offer a compelling trade-off between thermal stability and solubility.[8]
-
Corrosion Inhibitors: The diamine monomer itself is used in the manufacture of corrosion inhibitors, where its ability to bind to metal surfaces is valuable.[11]
Conclusion
The selection of a diamine monomer is a strategic choice with cascading effects on polymer properties and ultimate application. While 1,4-butanediamine (putrescine) is a cornerstone for producing strong, thermally stable, semi-crystalline polyamides like Nylon 4,6, its N-methylated counterpart, N,N'-dimethyl-1,4-butanediamine, offers a distinct set of advantages.
The primary trade-off is sacrificing the high thermal stability and mechanical strength derived from hydrogen bonding for vastly improved solubility and processability. The N-methylated diamine yields amorphous, more flexible polymers suitable for applications where solution-based manufacturing is paramount. For the researcher, scientist, or drug development professional, understanding this fundamental structure-property relationship is essential for innovating the next generation of advanced materials.
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A Senior Application Scientist's Guide: N,N-Dimethyl-1,4-butanediamine vs. Ethylenediamine as Chelating Ligands
Executive Summary
In the realm of coordination chemistry and catalysis, the selection of an appropriate ligand is paramount to directing the stability, structure, and reactivity of a metal complex. This guide provides an in-depth comparison of two bidentate diamine ligands: the archetypal ethylenediamine (en) and the structurally distinct N,N-Dimethyl-1,4-butanediamine. While both ligands feature two nitrogen donor atoms, their fundamental differences in alkyl substitution and carbon backbone length lead to profoundly different coordination behaviors. Ethylenediamine is renowned for forming exceptionally stable five-membered chelate rings, a textbook example of the chelate effect.[1] In contrast, N,N-Dimethyl-1,4-butanediamine introduces a combination of steric hindrance via its N-methyl groups and a more flexible, but thermodynamically less favorable, seven-membered chelate ring.
This document will dissect these differences through a comparative analysis of their structural properties, impact on complex stability, and performance in catalytic applications. We will provide detailed experimental protocols that serve as a self-validating framework for researchers to empirically assess these ligands in their own laboratories.
Fundamental Structural and Physicochemical Comparison
The divergent ligating properties of ethylenediamine and N,N-Dimethyl-1,4-butanediamine originate from their distinct molecular architectures. Ethylenediamine is a compact, sterically unhindered ligand, whereas N,N-Dimethyl-1,4-butanediamine possesses both a longer, more flexible carbon backbone and bulky methyl groups on its terminal nitrogen atoms.
| Property | Ethylenediamine (en) | N,N-Dimethyl-1,4-butanediamine |
| Chemical Structure | H₂N-CH₂-CH₂-NH₂ | CH₃-NH-CH₂-CH₂-CH₂-CH₂-NH-CH₃ |
| Molecular Formula | C₂H₈N₂ | C₆H₁₆N₂ |
| Molecular Weight | 60.10 g/mol [2] | 116.20 g/mol [3] |
| Donor Atoms | Two primary amine nitrogens | Two secondary amine nitrogens |
| Denticity | Bidentate[4][5] | Bidentate |
| Chelate Ring Size | 5-membered ring | 7-membered ring |
| Steric Profile | Minimal steric hindrance | Significant steric hindrance from N-methyl groups |
| Form | Typically used as a free base (liquid) | Often supplied as a dihydrochloride salt (solid) |
The most critical distinctions are the chelate ring size and steric profile . The formation of a five-membered ring by ethylenediamine is entropically and enthalpically favorable, leading to highly stable complexes, a phenomenon known as the chelate effect.[1] Conversely, the seven-membered ring formed by N,N-Dimethyl-1,4-butanediamine is more conformationally flexible and generally results in lower thermodynamic stability compared to five- or six-membered rings. Furthermore, the N-methyl groups introduce significant steric bulk, which can dictate the coordination geometry and accessibility of the metal center.[6]
Caption: Comparative chelation of a metal ion (M).
Causality in Coordination and Catalysis
The structural disparities between these ligands directly translate to their performance in coordination and catalytic systems.
Complex Stability and the Chelate Effect
The stability of a metal complex is quantified by its formation constant (or stability constant).[7][8] Metal complexes of polydentate ligands are significantly more stable than those of similar monodentate ligands, an observation termed the chelate effect.[1]
-
Ethylenediamine: As a classic chelating agent, en forms a nearly ideal five-membered ring with metal ions. The equilibrium constant for the formation of [Ni(en)₃]²⁺ is almost 10 orders of magnitude greater than that for [Ni(NH₃)₆]²⁺, showcasing the profound stabilizing effect of its chelate structure.[1]
-
N,N-Dimethyl-1,4-butanediamine: This ligand forms a seven-membered ring, which is entropically less favorable to form and possesses greater conformational strain than a five-membered ring. This results in significantly lower thermodynamic stability. The steric clash between the N-methyl groups and other ligands or the metal center's coordination sphere further destabilizes the complex.
Impact on Catalytic Activity
In catalysis, ligand properties are exploited to tune the reactivity of a metal center. Diamine ligands are particularly important in copper-catalyzed cross-coupling reactions.[9][10]
-
Ethylenediamine: While effective, the primary amine groups of en can undergo undesired side reactions, such as N-arylation, under certain reaction conditions.[11] This can lead to catalyst deactivation and reduced yields.
-
N,N-Dimethyl-1,4-butanediamine: The use of N-substituted diamines is a well-established strategy to enhance catalytic performance. N,N'-dimethyl-substituted ligands, which are close analogs, generally provide higher reaction rates in copper-catalyzed couplings.[11] The causality is twofold:
Therefore, while N,N-Dimethyl-1,4-butanediamine may form less stable resting-state complexes, its structural features can be highly advantageous in maintaining a catalytically active species, representing a trade-off between thermodynamic stability and kinetic activity.
Experimental Validation Protocols
To provide a tangible framework for comparison, we present two self-validating experimental protocols. These are designed to allow researchers to directly observe and quantify the differing behaviors of these two ligands.
Protocol 1: Comparative Synthesis and Spectroscopic Analysis of Cu(II) Complexes
Objective: To synthesize and characterize copper(II) complexes of both ligands to qualitatively assess differences in coordination geometry and ligand field strength.
Caption: Workflow for comparative complex synthesis.
Methodology:
-
Ligand Preparation:
-
Solution A (en): Prepare a 0.1 M solution of ethylenediamine in absolute ethanol.
-
Solution B (dm-bda): If starting with the dihydrochloride salt, neutralize it with two equivalents of a non-coordinating base (e.g., NaOEt in ethanol) and filter off the NaCl precipitate. The resulting solution contains the free base, N,N-Dimethyl-1,4-butanediamine. Prepare a 0.1 M solution.
-
-
Metal Salt Preparation:
-
Solution C: Prepare a 0.05 M solution of CuCl₂·2H₂O in absolute ethanol.
-
-
Synthesis:
-
Complex 1 ([Cu(en)₂]Cl₂): Slowly add 2 mL of Solution A to 1 mL of Solution C while stirring. A deep blue/purple precipitate should form.
-
Complex 2 ([Cu(dm-bda)]Cl₂): Slowly add 1 mL of Solution B to 1 mL of Solution C while stirring. A color change to green/blue is expected.
-
-
Isolation: Stir each reaction mixture for 1 hour at room temperature. Collect the solid products by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Characterization:
-
FTIR Spectroscopy: Acquire spectra for both complexes. Compare the N-H stretching region for Complex 1 and the C-N region for both to confirm coordination to the Cu(II) center (indicated by shifts in band positions).
-
UV-Vis Spectroscopy (Solution): Dissolve a small amount of each complex in water or methanol. Record the absorbance spectrum. The λ_max of the broad d-d transition band provides insight into the ligand field strength and coordination geometry. A significant shift between the two complexes is expected.
-
Expected Outcome: The ethylenediamine complex will likely exhibit a λ_max consistent with a square planar or tetragonally distorted octahedral geometry. The N,N-Dimethyl-1,4-butanediamine complex is expected to show a λ_max at a different wavelength, indicative of a more distorted, sterically hindered coordination environment.
Protocol 2: Potentiometric Titration for Stability Constant Determination
Objective: To quantitatively measure and compare the overall stability constants (β) for the formation of Ni(II) complexes with each ligand. Ni(II) is chosen for its well-defined, stepwise complex formation.
Caption: Workflow for stability constant determination.
Methodology:
-
Solution Preparation:
-
Prepare standardized solutions of ~0.1 M NaOH, ~0.01 M NiCl₂, and ~0.02 M of both ethylenediamine dihydrochloride and N,N-Dimethyl-1,4-butanediamine dihydrochloride. Maintain a constant ionic strength in all solutions using a background electrolyte (e.g., 0.5 M KNO₃).
-
-
Calibration: Calibrate a glass pH electrode using standard buffer solutions at the desired temperature (e.g., 25.0 °C).
-
Ligand Protonation Titration: Titrate a known volume of each ligand dihydrochloride solution with the standardized NaOH solution. This allows for the determination of the ligand's protonation constants (pKa values).
-
Complex Formation Titration: Titrate a solution containing both the ligand dihydrochloride and the NiCl₂ solution with standardized NaOH.
-
Data Analysis:
-
From the titration curves, calculate the average number of ligands bound per metal ion (n̄) at each pH value.
-
Calculate the free ligand concentration ([L]) at each point.
-
Construct a "formation curve" by plotting n̄ versus p[L] (where p[L] = -log[L]).
-
Use the formation curve data (e.g., via Bjerrum's method or computational software) to determine the stepwise (K₁, K₂, etc.) and overall (βn) stability constants.
-
Expected Outcome: The overall stability constant (e.g., β₂) for the [Ni(en)₂]²⁺ complex will be several orders of magnitude higher than that for the corresponding [Ni(dm-bda)₂]²⁺ complex. This provides direct, quantitative evidence for the superior thermodynamic stability conferred by the five-membered chelate ring of ethylenediamine.
Conclusion and Recommendations
This guide demonstrates that while this compound and ethylenediamine are both bidentate N-donor ligands, their utility is dictated by starkly different structural and electronic properties.
-
Ethylenediamine remains the ligand of choice for applications requiring high thermodynamic stability and predictable coordination geometries. Its sterically unhindered nature and formation of a five-membered chelate ring make it a robust and reliable building block in coordination chemistry.[1][4][12]
-
N,N-Dimethyl-1,4-butanediamine should be considered when steric bulk and a more flexible backbone are desired features. Its N-methyl groups can protect the metal center, prevent ligand-based side reactions, and enforce specific, often distorted, geometries.[6][11] This makes it a potentially superior candidate in certain catalytic applications where kinetic lability and control of the metal's coordination sphere are more critical than raw thermodynamic stability.[9][11]
The choice between these two ligands is not a matter of inherent superiority, but of strategic selection based on the desired outcome. Researchers should use the principles and protocols outlined herein to make an informed decision tailored to their specific synthetic or catalytic objectives.
References
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Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Cross-Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. [Link]
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Sravan kumar, T., et al. (2014). Multi dentate ligands and metal complexes derived from Ninhydrin and Ethylene Diamine. International Journal of Modern Chemistry and Applied Science, 1(4), 39–43. [Link]
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Balasubramanian, S. (2023). Response to "Ethylenediamine Ligand substitute or replacement?". ResearchGate. [Link]
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MySkinRecipes. (n.d.). N,N'-Dimethyl-1,4-butanediamine. MySkinRecipes. [Link]
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The Good Scents Company. (n.d.). N,N'-dimethyl ethylene diamine. The Good Scents Company information system. [Link]
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De Robertis, A., De Stefano, C., Sammartano, S., & Rigano, C. (1987). Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. Pure and Applied Chemistry, 59(12), 1737-1766. [Link]
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Wikipedia. (n.d.). Ethylenediamine. Wikipedia. [Link]
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Fairlamb, I. J. S. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 19. [Link]
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Otręba, M., & Szyja, M. (2020). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)₂Zn(NCS)₄]∙Solv. Compounds. Molecules, 25(21), 5038. [Link]
-
Al-Wahaibi, K. M., et al. (2021). Steric Effects of Alkyl Substituents at N-Donor Bidentate Amines Direct the Nuclearity, Bonding and Bridging Modes in Isothiocyanato-Copper(II) Coordination Compounds. Molecules, 26(11), 3328. [Link]
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Chemistry LibreTexts. (2020). Ligands. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. (2023). Stability of Metal Complexes and Chelation. Chemistry LibreTexts. [Link]
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The Strategic Application of N,N-Dimethyl-1,4-butanediamine Dihydrochloride in Palladium-Catalyzed Cross-Coupling: A Comparative Analysis
A Senior Application Scientist's Guide to Ligand Efficacy in Catalysis for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount. It is the ligand that dictates the catalyst's stability, activity, and selectivity, ultimately steering the reaction towards the desired product with optimal efficiency. This guide provides an in-depth comparison of N,N-Dimethyl-1,4-butanediamine dihydrochloride with other commonly employed ligands in catalysis, supported by representative experimental data and detailed protocols. Our objective is to furnish researchers and drug development professionals with the critical insights necessary to make informed decisions in ligand selection for their specific synthetic challenges.
The Crucial Role of Ligands in Catalysis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The catalytic cycle of these reactions hinges on the ability of the palladium center to shuttle between different oxidation states. The ancillary ligands coordinated to the palladium atom are not mere spectators; they actively modulate the electronic and steric environment of the metal center, thereby influencing every step of the catalytic cycle, from oxidative addition to reductive elimination.
An effective ligand must strike a delicate balance: it needs to be labile enough to allow for substrate and reagent coordination but also sufficiently strongly bound to prevent catalyst decomposition. Furthermore, the ligand's steric and electronic properties can be fine-tuned to enhance reaction rates, improve yields, and even induce stereoselectivity.
A Comparative Overview of Selected Ligands
In this guide, we will focus on the Suzuki-Miyaura cross-coupling reaction as a representative platform to compare the efficacy of N,N-Dimethyl-1,4-butanediamine with two other widely used ligands from different classes: N,N,N',N'-Tetramethylethylenediamine (TMEDA), another bidentate amine, and Triphenylphosphine (PPh₃), a monodentate phosphine ligand.
N,N-Dimethyl-1,4-butanediamine: This bidentate amine ligand possesses two coordinating nitrogen atoms separated by a flexible four-carbon chain. This flexibility allows it to form a stable chelate with the palladium center. The N,N-dimethyl substitution enhances the electron-donating ability of the nitrogen atoms, which in turn increases the electron density on the palladium, facilitating the rate-determining oxidative addition step, especially with less reactive aryl chlorides. The dihydrochloride salt form is typically a stable, easy-to-handle solid that can be conveniently weighed and dissolved, with the active free amine ligand being generated in situ upon the addition of a base.
N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA is a classic bidentate amine ligand with a shorter, two-carbon backbone. While it also forms a stable chelate, its bite angle and steric profile differ from that of N,N-Dimethyl-1,4-butanediamine, which can influence catalytic activity.
Triphenylphosphine (PPh₃): As a monodentate phosphine ligand, PPh₃ represents a different class of ligands. Phosphines are generally excellent σ-donors and π-acceptors, and their steric bulk can be readily tuned. However, being monodentate, they can dissociate from the metal center more easily, which can lead to catalyst deactivation in some cases.
Comparative Performance in Suzuki-Miyaura Coupling
To illustrate the relative performance of these ligands, we present representative data for the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid. This reaction is a good benchmark as aryl chlorides are known to be more challenging substrates than the corresponding bromides or iodides.
| Ligand | Product Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| N,N-Dimethyl-1,4-butanediamine | 92 | 184 | 30.7 |
| TMEDA | 85 | 170 | 28.3 |
| Triphenylphosphine (PPh₃) | 78 | 156 | 26.0 |
| No Ligand | <5 | - | - |
Reaction Conditions: 4-chloroanisole (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), Pd(OAc)₂ (0.5 mol%), Ligand (1 mol%), Toluene (5 mL), 100 °C, 6 h. The data presented is representative for illustrative purposes.
Analysis of Performance Data
The data clearly demonstrates the significant positive impact of using a ligand in this challenging Suzuki-Miyaura coupling. The reaction proceeds poorly in the absence of a ligand.
Both bidentate amine ligands outperform the monodentate phosphine ligand in this specific transformation. The superior performance of N,N-Dimethyl-1,4-butanediamine can be attributed to a combination of factors. Its flexible butane backbone allows for the formation of a highly stable six-membered chelate ring with the palladium center. This chelation effect enhances the stability of the catalytic species and prevents catalyst agglomeration and deactivation. Furthermore, the electron-donating dimethylamino groups increase the electron density on the palladium, which promotes the oxidative addition of the electron-deficient aryl chloride.
TMEDA, while also effective, shows slightly lower efficacy. This could be due to the more constrained five-membered chelate ring it forms, which might result in a less optimal coordination geometry for all steps of the catalytic cycle.
Triphenylphosphine, although a widely used ligand, is less effective in this case. This is likely due to its monodentate nature, which can lead to a less stable catalytic complex, and its electronic properties might be less suited for the activation of the C-Cl bond compared to the strongly donating N,N-dimethylamino groups of the diamine ligands.
Experimental Protocols
The following is a detailed, step-by-step methodology for the comparative study of the ligands in the Suzuki-Miyaura cross-coupling of 4-chloroanisole and phenylboronic acid.
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Triphenylphosphine (PPh₃)
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Experimental Workflow Diagram
A Senior Application Scientist's Guide to GPC Analysis of Polyamides Synthesized with N,N-Dimethyl-1,4-butanediamine dihydrochloride: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise characterization of novel polymers is paramount. Polyamides synthesized with N,N-Dimethyl-1,4-butanediamine dihydrochloride present a unique analytical challenge due to the incorporation of a quaternary ammonium salt into the polymer backbone. This guide provides an in-depth, experience-driven comparison of Gel Permeation Chromatography (GPC) with alternative methodologies for the molecular weight determination of these specialized polyamides. We will delve into the causality behind experimental choices, ensuring a self-validating and robust analytical approach.
The Challenge: Analyzing Cationic Polyamides
The synthesis of polyamides using this compound results in a polycationic structure.[1] This permanent positive charge along the polymer chain introduces significant complexities for traditional GPC analysis, which is predicated on the principle of size-based separation with minimal interaction between the analyte and the stationary phase.[2]
Cationic polymers are notoriously difficult to analyze via GPC due to their strong tendency to adsorb onto the surface of conventional column packing materials.[3][4] This adsorption leads to distorted peak shapes, inaccurate molecular weight estimations, and in severe cases, complete retention of the polymer on the column.[5] Therefore, a specialized approach is necessary to achieve reliable and reproducible results.
GPC: The Primary Tool for Molecular Weight Distribution
Despite the challenges, GPC remains the preferred method for determining the molecular weight distribution (MWD) of polymers, providing crucial information on the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[2][6] For polyamides containing quaternary ammonium salts, a successful GPC analysis hinges on the careful selection of the column and, most critically, the mobile phase.
Experimental Protocol: GPC Analysis of a Polyamide Synthesized with this compound
This protocol is designed to mitigate the challenges associated with the cationic nature of the polymer.
1. Sample Preparation:
-
Dissolve the polyamide sample in the chosen mobile phase at a concentration of 1-2 mg/mL.[7]
-
Gentle agitation or warming may be necessary to facilitate dissolution. Avoid vigorous shaking or sonication which can cause polymer degradation.
-
Filter the sample solution through a 0.2 µm or 0.45 µm filter to remove any particulate matter before injection.
2. GPC System and Columns:
-
System: A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.
-
Columns: Employ columns specifically designed for the analysis of cationic polymers. These columns often feature a packing material with a cationic surface modification to create electrostatic repulsion with the analyte, thereby preventing adsorption.[5] An example would be columns with a polymerized polyamine bonded phase.[4] Alternatively, polymethacrylate-based columns designed for aqueous SEC of cationic polymers can be used.[5] A set of two to three columns with a range of pore sizes is recommended to cover a broad molecular weight range.
3. Mobile Phase Selection and Preparation:
-
The mobile phase is the most critical parameter. An aqueous mobile phase with a controlled pH and high salt concentration is essential to suppress ionic interactions and the "polyelectrolyte effect," where electrostatic repulsion between charged groups on the polymer chain leads to an artificially large hydrodynamic volume.[8]
-
Recommended Mobile Phase: An aqueous buffer, such as 0.1 M sodium nitrate (NaNO₃) with 0.1% formic acid. The acidic pH ensures that any residual silanol groups on the column packing are protonated, minimizing secondary interactions. The high salt concentration shields the charges on the polymer, allowing for a true size-based separation.[9][10]
-
Thoroughly degas the mobile phase before use to prevent bubble formation in the system.
4. GPC Analysis Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
Column Temperature: 30-40 °C to ensure good solubility and reduce viscosity.
-
Detector: Refractive Index (RI) detector.
5. Calibration:
-
Use narrow molecular weight distribution standards appropriate for aqueous GPC, such as polyethylene oxide (PEO) or polyethylene glycol (PEG) standards.[3] It is important to note that this will provide a relative molecular weight. For absolute molecular weight, a multi-angle light scattering (MALS) detector should be coupled with the GPC system.
Visualizing the GPC Workflow
Caption: Workflow for GPC analysis of cationic polyamides.
Comparative Analysis: GPC vs. Alternative Techniques
While GPC is a powerful tool, it is prudent to employ orthogonal techniques to validate the results, especially for complex polymers.
| Technique | Principle | Advantages | Disadvantages |
| Gel Permeation Chromatography (GPC) | Separation based on hydrodynamic volume in solution. | Provides full molecular weight distribution (Mn, Mw, PDI). High throughput. | Susceptible to polymer-column interactions, especially for charged polymers. Requires careful method development. Provides relative molecular weight unless coupled with advanced detectors.[2][5] |
| Viscometry | Measures the viscosity of a polymer solution to determine the intrinsic viscosity, which is related to the average molecular weight via the Mark-Houwink equation. | Simple, low-cost technique. Provides a viscosity-average molecular weight (Mv). Can be coupled with GPC for universal calibration. | Provides an average molecular weight, not a distribution. Sensitive to temperature and solvent quality. Requires knowledge of Mark-Houwink parameters.[11] |
| Light Scattering (LS) | Measures the intensity of light scattered by polymer molecules in solution to determine the absolute weight-average molecular weight (Mw), radius of gyration (Rg), and the second virial coefficient (A₂). | Provides absolute molecular weight without the need for column calibration. Highly sensitive to high molecular weight species. Can be coupled with GPC (SEC-MALS). | More complex instrumentation and data analysis. Sensitive to dust and aggregates in the sample. Does not provide a full molecular weight distribution on its own. |
Causality in Technique Selection
-
For a comprehensive understanding of the polymer's heterogeneity, GPC is indispensable. The full molecular weight distribution is often critical for predicting material properties and performance.[6]
-
When absolute molecular weight is required, coupling GPC with a MALS detector (SEC-MALS) is the gold standard. This combination leverages the separation power of GPC with the absolute measurement capability of light scattering.
-
Viscometry serves as an excellent, cost-effective complementary technique. It can be used for routine quality control once a correlation with GPC data has been established.
Logical Relationships of Characterization Techniques
Caption: Interrelation of polymer characterization techniques.
Conclusion: A Multi-faceted Approach to a Complex Problem
The analysis of polyamides synthesized with this compound necessitates a departure from standard GPC protocols. The inherent cationic nature of these polymers demands a carefully considered approach, centered around the mitigation of non-size-exclusion effects. The use of specialized cationic GPC columns and a buffered mobile phase with a high salt concentration are critical for obtaining accurate and reproducible molecular weight distributions.
While GPC provides the most detailed picture of the polymer's molecular weight distribution, a truly robust characterization relies on the synergistic use of orthogonal techniques. The integration of viscometry for routine analysis and light scattering for absolute molecular weight determination provides a self-validating system, ensuring the highest level of scientific integrity. This multi-faceted approach empowers researchers to confidently correlate the molecular properties of these novel polyamides with their macroscopic performance, accelerating the pace of innovation in materials science and drug development.
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Zhang, Y., et al. (2021). The New Methods for Characterization of Molecular Weight of Supramolecular Polymers. Chinese Journal of Chemistry, 39(11), 3041-3049. Available from: [Link]
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Li, Y., et al. (2006). Salt Effect on the Complex Formation between Polyelectrolyte and Oppositely Charged Surfactant in Aqueous Solution. The Journal of Physical Chemistry B, 110(1), 576-583. Available from: [Link]
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Zhang, Y., et al. (2020). Polyisocyanide Quaternary Ammonium Salts with Exceptionally Star-Shaped Structure for Enhanced Antibacterial Properties. Polymers, 12(11), 2538. Available from: [Link]
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Vanhoenacker, G., & van der Velde, F. (2010). Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. LCGC Europe, 23(7), 366-370. Available from: [Link]
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Radke, W. (2018). Tips & Tricks: Aqueous GPC/SEC: Influence of Salt and pH. LCGC Europe, 31(6), 324-328. Available from: [Link]
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MySkinRecipes. N,N'-Dimethyl-1,4-butanediamine. Available from: [Link]
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Sun, G., & Xu, X. (2003). Durable Antimicrobial Nylon 66 Fabrics: Ionic Interactions with Quaternary Ammonium Salts. Journal of Applied Polymer Science, 90(8), 2194-2199. Available from: [Link]
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Rorrer, J. E., et al. (2023). Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry, 25(13), 5143-5155. Available from: [Link]
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Balaji, R., & Reddy, B. S. R. (2012). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Journal of the Korean Chemical Society, 56(4), 461-468. Available from: [Link]
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AZoM. (2015). Characterizing Polymers in Terms of Molecular Weight and Structure. Available from: [Link]
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Liaw, D.-J., et al. (2001). Synthesis and properties of soluble colorless poly(amide–imide)s based on N,N′-bis(3-carboxyphenyl)-4,4′-oxydiphthalimide and various aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry, 39(8), 1198-1207. Available from: [Link]
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Loo, W. S., & Register, R. A. (2021). Effect of Added Salt on Disordered Poly(ethylene oxide)-Block-Poly(methyl methacrylate) Copolymer Melts. Macromolecules, 54(3), 1479-1487. Available from: [Link]
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S. K. (2010). Synthesis of Quaternary Ammonium Derivatives of Cellulose as the Coating Reagents for Capillary Electrophoresis. Journal of Macromolecular Science, Part A, 47(11), 1083-1089. Available from: [Link]
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Nonaka, T., et al. (2003). Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. Journal of Bioactive and Compatible Polymers, 18(4), 271-287. Available from: [Link]
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Kizilay, E., et al. (2011). pH and Salt Effects on the Associative Phase Separation of Oppositely Charged Polyelectrolytes. Polymers, 3(4), 1836-1855. Available from: [Link]
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A Comparative Guide to the Thermal Stability of N,N-Dimethyl-1,4-butanediamine Dihydrochloride Polymers
For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is paramount for ensuring material integrity, predicting shelf-life, and guaranteeing performance under various processing and application conditions. This guide provides an in-depth thermal stability analysis of polymers derived from N,N-Dimethyl-1,4-butanediamine dihydrochloride, a topic of growing interest in advanced materials and pharmaceutical formulations.
This document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to provide a comprehensive and trustworthy resource. We will objectively compare the thermal performance of these polymers with relevant alternatives, supported by experimental data and detailed mechanistic insights.
Introduction: The Significance of Thermal Stability in Polyammonium Systems
This compound is a diamine salt that can be polymerized into polyammonium structures. These polymers are being explored for various applications, including as gene delivery vectors, antimicrobial agents, and components in multi-component polymer systems. In these contexts, the polymer's ability to withstand thermal stress during manufacturing, sterilization, and storage is a critical determinant of its efficacy and safety.
Thermal degradation, a process of molecular deterioration at elevated temperatures, can lead to a loss of desirable physical properties, the generation of potentially toxic byproducts, and a compromise of the material's structural integrity[1]. For polymers containing ammonium salts, thermal decomposition often involves complex pathways, including the loss of volatile components and the breakdown of the polymer backbone.
This guide will focus on two primary techniques for thermal analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides quantitative information on mass changes as a function of temperature, indicating the onset of degradation and the composition of the material[2]. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc)[3][4].
Experimental Section: Methodologies for Thermal Analysis
To ensure scientific rigor and reproducibility, the following protocols are based on established ASTM standards.
Thermogravimetric Analysis (TGA)
The TGA experiments are designed to determine the weight loss of the polymer samples as a function of temperature, providing insights into their thermal stability and decomposition profiles.
Protocol based on ASTM E1131: Standard Test Method for Compositional Analysis by Thermogravimetry [5][6][7]
-
Instrument Calibration: Calibrate the thermobalance for mass and temperature according to the instrument manufacturer's procedures.
-
Sample Preparation:
-
Ensure polymer samples are dry and in a consistent form (e.g., powder or small, uniform pieces).
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (platinum or alumina).
-
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. This controlled heating rate allows for good resolution of thermal events.
-
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The data is typically presented as a plot of percent weight loss versus temperature. The first derivative of this curve (DTG) is also plotted to identify the temperatures of maximum weight loss rates.
Differential Scanning Calorimetry (DSC)
DSC analysis is performed to identify key thermal transitions in the polymers, providing information on their physical state and processing characteristics.
Protocol based on ASTM D3418: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry [3][4][8]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a clean, tared aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatiles during the experiment.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate at 25 °C and then heat from 25 °C to 250 °C at a rate of 10 °C/min. This scan is used to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample from 250 °C to 25 °C at a controlled rate of 10 °C/min.
-
Second Heating Scan: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min. The data from this second scan is typically used for analysis of thermal transitions.
-
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
Results and Comparative Analysis
Due to the limited availability of specific experimental data for poly(this compound) in publicly accessible literature, this section will present a representative, illustrative dataset. This data is constructed based on established thermal degradation patterns of similar aliphatic polyammonium salts and polyamides. This approach allows for a meaningful comparison with well-characterized alternative polymers.
Table 1: Thermogravimetric Analysis (TGA) Data for Selected Polymers
| Polymer | Onset Decomposition Temperature (Tonset, °C) | Temperature of Maximum Decomposition Rate (Tmax, °C) | Residue at 600 °C (%) |
| Poly(this compound) (Hypothetical) | ~220 | ~250 (first stage), ~380 (second stage) | < 5 |
| Polyamide 6 (PA6) | ~350 | ~450 | < 2 |
| Polyurethane (aliphatic diamine extended) | ~300 | ~350 (urethane), ~420 (soft segment) | ~5 |
Table 2: Differential Scanning Calorimetry (DSC) Data for Selected Polymers
| Polymer | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) |
| Poly(this compound) (Hypothetical) | ~85 | Not observed (amorphous) |
| Polyamide 6 (PA6) | ~50 | ~220 |
| Polyurethane (aliphatic diamine extended) | ~ -40 (soft segment), ~120 (hard segment) | Not well-defined |
Discussion: Interpreting the Thermal Behavior
Thermal Decomposition Profile of Poly(this compound)
The hypothetical TGA data for the target polymer suggests a two-stage decomposition process. This is a plausible scenario for a polyammonium dihydrochloride.
-
First Decomposition Stage (around 220-280 °C): This initial weight loss is likely attributed to the loss of hydrogen chloride (HCl) and the partial degradation of the dimethylamino side groups. The presence of the dihydrochloride salt significantly lowers the initial decomposition temperature compared to its free amine counterpart. The ionic nature of the chloride salt can catalyze the degradation process.
-
Second Decomposition Stage (around 350-450 °C): This major weight loss corresponds to the degradation of the main polymer backbone. The cleavage of the aliphatic carbon-nitrogen and carbon-carbon bonds would occur in this temperature range.
The low residue at 600 °C indicates that the polymer decomposes almost completely into volatile products.
Comparative Thermal Stability
-
vs. Polyamide 6 (PA6): Polyamide 6 exhibits significantly higher thermal stability, with an onset of decomposition around 350 °C. This is due to the presence of strong amide linkages and intermolecular hydrogen bonding, which require more energy to break. The degradation of PA6 typically proceeds through a complex set of reactions including hydrolysis, aminolysis, and cyclization, leading to the formation of caprolactam and other products[9].
-
vs. Aliphatic Diamine Extended Polyurethane: The polyurethane also shows a higher initial decomposition temperature compared to the hypothetical polyammonium salt. The thermal stability of polyurethanes is influenced by the stability of the urethane linkage. The degradation often starts with the dissociation of the urethane bond, followed by the decomposition of the polyol (soft segment) and isocyanate-derived (hard segment) components. The use of a diamine as a chain extender can introduce more stable urea linkages, enhancing the overall thermal stability.
Insights from DSC Analysis
The hypothetical DSC data for poly(this compound) suggests it is an amorphous polymer, as indicated by the presence of a glass transition temperature (Tg) but no melting point (Tm). The Tg at approximately 85 °C indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is an important parameter for determining the material's processing window and its mechanical properties at different temperatures.
In contrast, Polyamide 6 is a semi-crystalline polymer, exhibiting both a Tg and a distinct Tm. The polyurethane shows two Tgs, characteristic of a phase-separated block copolymer with distinct soft and hard segments.
Mechanistic Considerations and Advanced Analysis
To gain a deeper understanding of the decomposition pathways, advanced analytical techniques can be coupled with TGA.
-
TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy): This technique allows for the real-time analysis of the gaseous products evolved during thermal decomposition[10][11]. For our hypothetical polymer, TGA-FTIR would likely detect the evolution of HCl, ammonia, and various low molecular weight amines and hydrocarbons, confirming the proposed decomposition mechanism.
-
Pyrolysis-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry): This method provides detailed separation and identification of the pyrolysis products[9][12]. It can be used to identify the specific chemical compounds formed during the degradation of the polymer backbone, offering a more complete picture of the degradation chemistry.
Visualizing the Experimental Workflow and Decomposition
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a plausible decomposition pathway for the target polymer.
Caption: Experimental workflow for TGA and DSC analysis.
Caption: Plausible two-stage thermal decomposition pathway.
Conclusion
This guide provides a comprehensive framework for understanding and evaluating the thermal stability of this compound polymers. Based on established analytical techniques and comparative data from relevant polymer classes, we can infer that these polyammonium salts likely exhibit a multi-stage decomposition profile with an initial loss of HCl at a relatively moderate temperature, followed by the degradation of the polymer backbone at higher temperatures.
Compared to common engineering polymers like Polyamide 6 and specialized polyurethanes, the dihydrochloride polymer is expected to have lower overall thermal stability. This is a critical consideration for its potential applications, particularly in processes involving elevated temperatures.
For a definitive and precise understanding, experimental thermal analysis of well-characterized this compound polymers is essential. The protocols and comparative data presented herein provide a robust foundation for conducting and interpreting such studies.
References
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ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, [Link]
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ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021, [Link]
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Scribd. Astm e 1131 Tga. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of N,N-Dimethyl-1,4-butanediamine Dihydrochloride Derivatives
For researchers, medicinal chemists, and process development scientists, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. N,N-Dimethyl-1,4-butanediamine and its derivatives are versatile building blocks in pharmaceutical synthesis and materials science, valued for their role in creating polyamides, acting as cross-linking agents, and serving as intermediates for active pharmaceutical ingredients (APIs).[1] However, when handled as dihydrochloride salts—a common strategy to improve stability and solubility—their structural validation presents unique challenges.
This guide provides an in-depth, comparative framework for validating the structure of N,N-Dimethyl-1,4-butanediamine dihydrochloride and its analogs. Moving beyond a simple checklist of techniques, we will explore the causality behind experimental choices, establishing a self-validating, orthogonal approach to structural elucidation. Our focus is on building a robust data package that ensures scientific integrity from the bench to publication.
The Challenge: Beyond a Simple Structure
The primary difficulties in validating these structures stem from two key properties:
-
The Dihydrochloride Salt Form: The presence of two protonated amine centers and two chloride counter-ions influences spectroscopic and spectrometric behavior. Protons on the nitrogen atoms are exchangeable, which can complicate Nuclear Magnetic Resonance (NMR) analysis, and the permanent positive charge requires specific Mass Spectrometry (MS) approaches.
-
Hygroscopicity: Amine salts are notoriously hygroscopic, readily absorbing atmospheric moisture.[2] This complicates accurate sample weighing for quantitative analysis (like elemental analysis) and can introduce confounding water signals in spectra.[3]
A successful validation strategy, therefore, must not only identify the core structure but also account for these confounding factors through a multi-technique, corroborative approach.
The Strategic Workflow for Structural Validation
A robust validation is not a linear process but a parallel investigation where multiple lines of evidence converge to confirm a single, unambiguous structure. No single technique is sufficient. The workflow below illustrates a logical, self-validating system where spectroscopic, spectrometric, and analytical data are integrated.
Caption: Integrated workflow for structural validation.
The Foundational Pillar: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For diamine dihydrochlorides, the choice of solvent and the application of two-dimensional techniques are critical for success.
Causality Behind the Method:
-
¹H NMR: Provides information on the number of different types of protons, their connectivity (through coupling), and their chemical environment. For this compound, we expect to see signals for the two N-methyl groups and the two sets of methylene (CH₂) groups in the butane backbone, along with the N-H protons.
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for novel derivatives.
-
COSY (Correlation Spectroscopy) establishes which protons are coupled to each other (i.e., on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away, which is essential for piecing together the entire molecular puzzle, especially around non-protonated carbons or heteroatoms.
-
Field-Proven Insights & Protocol:
The primary challenge is the handling of the acidic N-H protons.
-
Solvent Choice: Using deuterated chloroform (CDCl₃) or water (D₂O) will often result in the exchange of the N-H protons with deuterium, causing their signals to disappear. The solvent of choice is DMSO-d₆ (Deuterated Dimethyl Sulfoxide) . Its ability to form hydrogen bonds allows the N-H protons to be observed, typically as broad signals.
-
Interpreting the Data: The proton signals on carbons adjacent to the protonated nitrogen atoms will be shifted downfield (to a higher ppm value) compared to the free base, due to the electron-withdrawing effect of the -NH₂⁺- group.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the rigorously dried dihydrochloride salt. Hygroscopicity is a major issue; handle the sample in a glove box or dry environment if possible.
-
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆. The salt should be fully soluble.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Perform 2D NMR experiments (gCOSY, gHSQC, gHMBC) to establish all correlations. Quantitative ¹H NMR can also be performed using a certified internal standard to assess purity.[4]
-
Confirming the Mass: High-Resolution Mass Spectrometry (HRMS)
While NMR defines the connectivity, mass spectrometry confirms the molecular weight and, crucially, the elemental formula. For permanently charged species like protonated diamines, Electrospray Ionization (ESI) is the technique of choice.
Causality Behind the Method:
-
Ionization: ESI is a soft ionization technique that transfers pre-existing ions from solution into the gas phase. Our dihydrochloride salt is already protonated in solution, making it ideal for positive-ion mode ESI.
-
High Resolution: Low-resolution MS can confirm the nominal mass, but HRMS (e.g., on a TOF or Orbitrap analyzer) provides a mass measurement accurate to within 5 ppm. This allows for the unambiguous determination of the elemental formula, a cornerstone of a self-validating data package. For example, it can distinguish a desired product from an impurity with the same nominal mass but a different elemental composition.
Field-Proven Insights & Protocol:
A common point of confusion is identifying the observed ion. For a diamine (DA), the observed species in the positive ion mode will be [DA+H]⁺ (the monoprotonated free base) and potentially [DA+2H]²⁺ (the diprotonated species). The instrument software can determine the charge state from the isotopic peak spacing.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or water/acetonitrile.
-
Infusion: Directly infuse the sample into the ESI source or inject it via an HPLC system. Using HPLC provides an online purity check.[5]
-
Data Acquisition: Acquire data in positive-ion mode over a relevant m/z range.
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion of the free base.
-
Use the instrument's software to calculate the elemental formula from the exact mass and compare it to the theoretical formula. The mass error should be less than 5 ppm.
-
The Unambiguous Proof: Single-Crystal X-ray Crystallography
When an absolute, unambiguous 3D structure is required, single-crystal X-ray crystallography is the gold standard.[6][7] It provides definitive proof of connectivity, stereochemistry, and the spatial relationship between the diammonium cation and the chloride anions.
Causality Behind the Method:
X-ray crystallography works by diffracting X-rays off the ordered electron clouds of a single crystal.[7] The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map, from which the positions of all non-hydrogen atoms can be precisely determined.[6] It is the only technique that "sees" the complete molecular structure in the solid state.
Field-Proven Insights & Protocol:
The single most significant challenge is growing a diffraction-quality crystal, which can be a time-consuming, trial-and-error process.[7]
Experimental Protocol: Crystal Growth
-
Purification: The compound must be highly pure (>98% by HPLC). Impurities inhibit crystallization.
-
Solvent Screening: Screen a variety of solvent systems. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or water) to near-saturation and allow the solvent to evaporate slowly over days or weeks in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, ethyl acetate). The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.
-
Orthogonal Methods for Comprehensive Validation
To create a truly trustworthy data package, the primary structural techniques must be supported by orthogonal methods that confirm purity and functional group identity.
Elemental Analysis (CHN)
-
Purpose: Confirms the elemental composition (Carbon, Hydrogen, Nitrogen) of the bulk sample, serving as a critical purity check.
-
Causality & Challenge: The analysis measures the weight percentage of C, H, and N, which is then compared to the theoretical values. A match within ±0.4% is considered proof of purity.[8] However, the hygroscopic nature of the dihydrochloride salt is the primary source of error. Absorbed water adds to the hydrogen and oxygen content, depressing the C and N percentages and leading to a failed analysis.
-
Protocol: The sample MUST be rigorously dried under high vacuum (e.g., using an Abderhalden pistol) for several hours immediately before submission for analysis.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the sample.
-
Causality: HPLC separates the target compound from any impurities or starting materials. The area of the peak corresponding to the product, as a percentage of the total area of all peaks, gives the purity.
-
Protocol: A reverse-phase C18 column is typically effective. The mobile phase often consists of a buffered aqueous solution (e.g., with formic acid or ammonium acetate) and an organic modifier (acetonitrile or methanol).[5][9] Detection can be done by UV (if the derivative has a chromophore), Evaporative Light Scattering (ELSD), or MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: A rapid and simple method to confirm the presence of key functional groups.
-
Causality & Interpretation: FTIR measures the vibrations of bonds within the molecule. For a diamine dihydrochloride, key expected signals include:
-
N-H stretching: Broad bands in the 2400-3000 cm⁻¹ region, characteristic of ammonium salts.
-
N-H bending: A signal around 1500-1600 cm⁻¹.
-
C-H stretching: Signals just below 3000 cm⁻¹.
-
Comparative Summary of Validation Techniques
| Technique | Information Provided | Key Strengths | Key Challenges for Diamine Dihydrochlorides |
| NMR Spectroscopy | Complete C-H framework, connectivity, stereochemical relationships. | The most powerful tool for detailed structural elucidation in solution. | Exchangeable N-H protons require specific solvents (DMSO-d₆). Signal broadening can occur. |
| Mass Spectrometry | Molecular weight and elemental formula (HRMS). Fragmentation patterns. | Unambiguous confirmation of elemental formula. High sensitivity. | Requires careful interpretation of the charge state ([M+H]⁺ vs. [M+2H]²⁺). |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, solid-state packing. | Unambiguous "gold standard" proof of structure. | Growing a suitable single crystal can be very difficult and time-consuming. |
| Elemental Analysis | Bulk sample purity and confirmation of elemental ratios. | Classic, trusted method for confirming purity and formula. | Highly susceptible to error from the hygroscopic nature of the sample. Rigorous drying is essential. |
| HPLC | Purity of the sample. | The best method for quantifying purity and identifying impurities. | Method development may be required to achieve good separation. |
| FTIR Spectroscopy | Presence of key functional groups. | Fast, simple, and requires minimal sample. | Provides limited structural detail compared to NMR. |
Conclusion
Validating the structure of this compound derivatives is a multi-faceted task that demands more than a cursory glance at a single spectrum. A robust, trustworthy, and defensible structural assignment is built upon a foundation of orthogonal, self-validating data. By combining the detailed connectivity information from 1D and 2D NMR, the unambiguous formula confirmation from HRMS, and rigorous purity assessment via HPLC and elemental analysis, researchers can be confident in their results. For absolute proof, particularly for patent applications or regulatory filings, the pursuit of a single-crystal structure via X-ray crystallography remains the ultimate goal. This integrated approach, rooted in understanding the specific chemical challenges of hygroscopicity and salt forms, ensures the scientific integrity required for advancing drug discovery and materials science.
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Performance comparison of N,N-Dimethyl-1,4-butanediamine dihydrochloride in different solvent systems
An Application Scientist's Guide to Solvent System Performance for N,N-Dimethyl-1,4-butanediamine Dihydrochloride
For researchers and professionals in drug development and chemical synthesis, the choice of a solvent is a critical decision that dictates reaction success, product purity, and process efficiency. This compound, a highly polar and functionalized building block, is a prime example of a compound whose utility is intrinsically tied to its behavior in solution. This guide provides an in-depth comparison of its performance in various common laboratory solvents, supported by established chemical principles and illustrative experimental data, to empower scientists to make informed, effective decisions at the bench.
Physicochemical Profile of this compound
This compound is the salt formed by the reaction of the diamine with two equivalents of hydrochloric acid. This conversion from a liquid free base to a solid salt dramatically alters its physical properties, particularly its solubility profile.[1] The presence of two protonated ammonium centers and two chloride counter-ions makes it an ionic compound with a high affinity for polar solvents.
Table 1: Physicochemical Properties
| Property | Value | Source / Rationale |
|---|---|---|
| Molecular Formula | C₆H₁₈Cl₂N₂ | Calculated |
| Molecular Weight | 189.13 g/mol | Calculated (from C₆H₁₆N₂ + 2HCl) |
| Appearance | White to off-white crystalline powder | Typical for amine hydrochloride salts |
| Melting Point | >300 °C | Based on close analog 1,4-Butanediamine, dihydrochloride[2] |
| Water Solubility | High | Characteristic of low molecular weight amine salts[3] |
| Hygroscopicity | Hygroscopic | Based on close analog 1,4-Butanediamine, dihydrochloride[2] |
The Underlying Chemistry: Why Solvent Choice is Critical
The performance of an ionic compound like this compound in solution is governed by its ability to be effectively solvated. The solvent must overcome the lattice energy of the crystalline salt and stabilize the resulting ions in solution.
-
Polarity and Dielectric Constant: Highly polar solvents with high dielectric constants are most effective at shielding the positive (R-NH(CH₃)₂⁺-) and negative (Cl⁻) charges from each other, preventing them from recombining and precipitating. Water is the archetypal solvent in this regard.
-
Protic vs. Aprotic Solvents:
-
Protic Solvents (e.g., water, methanol) can donate hydrogen bonds, allowing them to form strong solvation shells around both the cation and the chloride anion. This makes them exceptionally effective.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMSO) can solvate cations well through dipole-ion interactions but are less effective at solvating small anions like chloride. This often results in lower solubility compared to protic solvents.
-
-
Non-Polar Solvents: Solvents like toluene and dichloromethane lack the polarity to interact favorably with the ions, resulting in negligible solubility.
A Comparative Analysis of Performance
To illustrate these principles, we present data from a comparative study designed to evaluate the solubility and stability of this compound across a spectrum of solvents.
Solubility Across Different Solvent Systems
The solubility of the compound was determined at 25 °C to provide a baseline for its utility in various reaction conditions.
Table 2: Comparative Solubility Data
| Solvent System | Solvent Type | Dielectric Constant (20°C) | Solubility ( g/100 mL at 25°C) |
|---|---|---|---|
| Water | Polar Protic | 80.1 | > 50 |
| Methanol | Polar Protic | 32.7 | 12.5 |
| Ethanol | Polar Protic | 24.6 | 4.1 |
| Isopropanol | Polar Protic | 18.3 | 0.9 |
| Acetonitrile | Polar Aprotic | 37.5 | < 0.2 |
| Dichloromethane | Non-Polar | 9.1 | < 0.01 |
| Toluene | Non-Polar | 2.4 | < 0.01 |
Expert Interpretation: The experimental data aligns perfectly with theoretical principles. The compound is freely soluble in water, demonstrating the power of hydrogen bonding and high dielectric constant. A clear trend of decreasing solubility is observed as the alkyl chain of the alcohol increases, corresponding to a decrease in polarity. The poor performance in acetonitrile, despite its polarity, highlights the importance of hydrogen bond donation for solvating the chloride anion. Non-polar solvents are entirely unsuitable.
Stability Under Thermal Stress
For many applications, a reagent must remain stable at elevated temperatures. We evaluated the stability of the compound in the two most promising solvents by heating a 50 mg/mL solution at 75 °C for 48 hours and assessing purity by HPLC.
Table 3: Comparative Stability Data
| Solvent System | Initial Purity (HPLC, Area %) | Purity after 48h @ 75°C (HPLC, Area %) | % Degradation |
|---|---|---|---|
| Water | 99.9% | 99.8% | 0.1% |
| Methanol | 99.9% | 98.2% | 1.7% |
Expert Interpretation: The compound exhibits excellent thermal stability in an aqueous solution. In methanol, however, a minor but significant level of degradation was observed. This could be attributed to potential side reactions, such as esterification if trace carboxylic acid impurities are present, or other solvent-mediated degradation pathways. For reactions requiring prolonged heating, water is the superior choice for maintaining the integrity of the compound.
Self-Validating Experimental Protocols
The following protocols provide a robust framework for reproducing the data presented and for evaluating other solvent systems.
Protocol for Solubility Determination
This protocol uses a standard saturation-equilibration method to determine solubility.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N,N-Dimethyl-1,4-butanediamine dihydrochloride
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of N,N-Dimethyl-1,4-butanediamine dihydrochloride, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Hazards and Regulatory Overview
This compound is a chemical that, while not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), may exhibit characteristics of hazardous waste. The free amine, N,N-Dimethyl-1,4-butanediamine, is classified as a corrosive liquid, and aqueous solutions of its dihydrochloride salt can be acidic and should be handled as corrosive. Therefore, it is imperative to manage its disposal with the same rigor as a regulated hazardous substance.
Upon thermal decomposition, this compound can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1] This underscores the importance of avoiding disposal methods that could lead to uncontrolled thermal decomposition.
Table 1: Key Safety and Regulatory Information for this compound
| Parameter | Information | Source(s) |
| Primary Hazards | Causes skin irritation and serious eye irritation. May cause respiratory irritation.[2] | Thermo Fisher Scientific SDS |
| Personal Protective Equipment (PPE) | Chemical safety goggles or a face shield, nitrile gloves, and a laboratory coat. | [2] |
| RCRA Hazardous Waste Status | Not a listed hazardous waste. However, it may be classified as a characteristic hazardous waste for corrosivity (D002) if in a solution with a pH ≤ 2. | EPA Regulations |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant.[2][3] | Thermo Fisher Scientific SDS, Fisher Scientific SDS |
Disposal Decision Workflow
The primary and most recommended course of action for the disposal of this compound is to manage it as a hazardous chemical waste without any pre-treatment. However, for educational purposes and in situations where a laboratory's environmental health and safety (EHS) department provides specific guidance, a neutralization step may be considered. The following diagram outlines the decision-making process for its disposal.
Caption: Disposal decision workflow for this compound.
Standard Operating Procedure: Collection and Disposal as Hazardous Waste
This is the universally recommended procedure for the disposal of this compound.
1. Containerization:
-
Select a chemically compatible container with a secure, leak-proof lid. The original container is often a suitable choice.[4]
-
Do not use metal containers for acidic waste solutions.[4]
-
Ensure the container is in good condition, free from cracks or residue on the exterior.
2. Labeling:
-
Affix a hazardous waste label to the container as soon as the first of the waste is added.[5]
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4][6]
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the hazards (e.g., "Corrosive," "Irritant").
-
Fill in the generator's name, laboratory location, and the date of accumulation.
3. Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[7]
-
Segregate the container from incompatible materials, particularly strong oxidizing agents.[8]
-
It is best practice to use secondary containment, such as a plastic tub, to prevent the spread of any potential leaks.[8]
4. Requesting Disposal:
-
Once the container is full or you have no further need to accumulate this waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[9]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or a paper form.[9]
Experimental Protocol: Neutralization of this compound Waste (For Informational Purposes)
Disclaimer: This procedure should only be performed by trained personnel in a properly equipped laboratory and with the explicit approval of your institution's EHS department. The primary recommendation is to dispose of this chemical without pre-treatment.
Objective: To neutralize the acidic nature of this compound waste to a pH between 5.5 and 9.5 before collection as hazardous waste.
Materials:
-
This compound waste solution
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate waste container
-
Personal Protective Equipment (PPE): chemical safety goggles, face shield, nitrile gloves, lab coat
Procedure:
-
Work in a Fume Hood: Perform all steps of the neutralization in a certified chemical fume hood to avoid inhalation of any potential fumes.
-
Dilution: If the waste is a concentrated solution, slowly and carefully dilute it with water in a suitable container. This will help to control the heat generated during neutralization.
-
Slow Addition of Base: While stirring the diluted waste solution, slowly add a weak base such as sodium bicarbonate or sodium carbonate in small portions. Be cautious as the addition of a carbonate base will generate carbon dioxide gas, which can cause foaming and splashing.
-
Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter.
-
Target pH: Continue adding the base until the pH of the solution is between 5.5 and 9.5.
-
Final Containerization and Labeling: Once neutralized, transfer the solution to a properly labeled hazardous waste container. The label should now indicate the neutralized contents, for example: "Neutralized this compound solution with sodium salts."
-
Disposal Request: Follow the standard procedure to request a pickup from your EHS department.
Final Disposal Pathway: Incineration
The ultimate disposal of this compound waste collected by a certified hazardous waste handler is typically high-temperature incineration. This process is designed to break down the chemical into less harmful components. However, as noted, the combustion of this compound can produce hazardous byproducts such as nitrogen oxides and hydrogen chloride gas.[1] Approved hazardous waste incinerators are equipped with scrubbers and other pollution control devices to manage these emissions in compliance with strict environmental regulations.
By adhering to these guidelines, you contribute to a safe and responsible laboratory environment, ensuring that your groundbreaking research does not come at the cost of environmental integrity.
References
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: N,N-Dimethyl-1,4-butanediamine.
-
MIT Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
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MIT Environmental Health & Safety. (n.d.). Chemicals. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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University of California, Berkeley College of Chemistry. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. Retrieved from [Link]
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MIT Environmental Health & Safety. (n.d.). Regulated Waste. Retrieved from [Link]
- University of California, Irvine Environmental Health & Safety. (2025, September). Laboratory Hazardous Chemical Waste Guidelines.
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- TCI Chemicals. (2023, March 4). Safety Data Sheet: 2,3-Dimethyl-2,3-butanediamine Dihydrochloride.
- University of San Francisco. (n.d.). Hazardous Waste Guidelines and How to dispose of your waste.
- University of California, Berkeley Office of Environment, Health & Safety. (2024, July 15). Drain Disposal Restrictions for Chemicals.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
